5-Chloro-2-n-octyl-4-isothiazolin-3-one
Description
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Properties
IUPAC Name |
5-chloro-2-octyl-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNOS/c1-2-3-4-5-6-7-8-13-11(14)9-10(12)15-13/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMXFIUOGSODQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432555 | |
| Record name | 5-Chloro-2-n-octyl-4-isothiazolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26530-24-5 | |
| Record name | 5-Chloro-2-n-octyl-4-isothiazolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Situating COIT in the Isothiazolinone Landscape
An In-depth Technical Guide to the Chemical Properties of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (COIT)
The isothiazolinone family of heterocyclic compounds represents a cornerstone of modern antimicrobial technology. These synthetic biocides are renowned for their broad-spectrum efficacy against bacteria, fungi, and algae, even at low concentrations.[1][2] Within this class, this compound, hereafter referred to as COIT, is a significant member. It is structurally characterized by an unsaturated five-membered ring containing adjacent sulfur and nitrogen atoms, an octyl group at the 2-position, and a chlorine atom at the 5-position.[3]
This guide provides a comprehensive technical overview of COIT, designed for researchers, scientists, and formulation experts. We will delve into its core chemical properties, mechanism of action, stability, and analytical methodologies. It is crucial to distinguish COIT from its close chemical relatives, such as 2-n-octyl-4-isothiazolin-3-one (OIT or Octhilinone) and 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), as the degree of chlorination on the isothiazolinone ring significantly influences biocidal potency and stability.[3] COIT is often found as an incidental component in technical grade DCOIT, making a thorough understanding of its properties essential for quality control and regulatory compliance.[3]
Section 1: Core Physicochemical Properties
A molecule's fundamental chemical and physical properties dictate its behavior in various matrices, its bioavailability, and its mode of interaction with biological systems. The key properties of COIT are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-chloro-2-octyl-1,2-thiazol-3-one | [4] |
| Synonyms | 5-Chloro-2-octyl-3(2H)-isothiazolone, 5-Chloro-N-n-octylisothiazolin-3-one | [5] |
| CAS Number | 26530-24-5 | [4][5] |
| Molecular Formula | C₁₁H₁₈ClNOS | [4][5] |
| Molecular Weight | 247.78 g/mol | [4][5] |
| Appearance | Inferred to be a tan or waxy solid, similar to related compounds. | [6] |
| Solubility | Expected to be slightly soluble in water and soluble in most organic solvents. | [7][8][9] |
| Stability | Generally stable in acidic media; degradation can occur in alkaline solutions.[2] Stable under strong UV radiation and acid rain.[7][10] |
Section 2: Synthesis and Industrial Production
The industrial synthesis of COIT, like other isothiazolinones, is achieved through a robust chemical process involving ring closure. The primary method is the oxidative cyclisation of a linear organic disulfide precursor.[1][3]
The specific pathway for COIT involves the use of N,N′-dioctyl-3,3′-dithiodipropionamide as the starting material. This compound undergoes oxidative cyclisation facilitated by a chlorinating agent, typically elemental chlorine.[3] The precise control of the amount of chlorine used during manufacturing is critical, as it dictates the degree of chlorination on the final isothiazolinone ring, determining the relative yields of OIT, COIT, and DCOIT.[3]
Caption: Industrial synthesis of COIT via oxidative cyclisation.
Section 3: Mechanism of Antimicrobial Action
The potent biocidal activity of isothiazolinones, including COIT, stems from their ability to disrupt vital cellular functions in microorganisms.[10] The mechanism is not one of simple poisoning but a targeted chemical attack on essential metabolic pathways.
The core of this mechanism is the electrophilic nature of the isothiazolinone ring. The sulfur atom makes the ring susceptible to nucleophilic attack by thiol groups (-SH) present in the cysteine residues of critical enzymes and proteins.[1][11] This interaction proceeds via a two-step process:
-
Rapid Inhibition of Metabolism: COIT rapidly binds to microbial cells and reacts with accessible thiol-containing enzymes, particularly dehydrogenases involved in cellular respiration and energy production.[10][12] This leads to the formation of mixed disulfides, effectively inactivating these enzymes and causing a swift cessation of microbial growth, respiration, and metabolism.[10][12]
-
Irreversible Cell Damage: Following the initial metabolic inhibition, continued interaction and the generation of free radicals lead to irreversible damage to cellular components, culminating in a loss of membrane integrity and cell death.[12]
This multi-targeted mechanism makes it difficult for microorganisms to develop resistance, contributing to the compound's effectiveness as a broad-spectrum biocide.[12]
Caption: Mechanism of COIT antimicrobial activity.
Section 4: Stability and Environmental Fate
The persistence and efficacy of a biocide are directly related to its stability under application conditions. Isothiazolinones are generally stable in acidic media but can undergo degradation in alkaline solutions, with the rate of degradation increasing with pH.[2] They are also sensitive to the presence of nucleophiles like amines and thiols, which can open the heterocyclic ring and lead to inactivation.[2]
Despite this, COIT and its relatives exhibit notable resilience to environmental stressors. Studies on OIT, a closely related analogue, show impressive stability against degradation from strong ultraviolet (UV) radiation and acid rain, making it suitable for outdoor applications like protective coatings.[7][10]
The environmental fate of a chemical describes its transport and transformation in the environment.[13][14][15] Isothiazolinones like COIT are known to be biodegradable.[2] For instance, studies on OIT have demonstrated significant biodegradation in wastewater under both aerobic and anaerobic conditions, with half-lives as short as 5 to 13 hours.[2] This susceptibility to microbial degradation helps mitigate long-term environmental accumulation.
Section 5: Analytical Methodologies
Accurate quantification of COIT in raw materials and final formulations is critical for efficacy testing, safety assessment, and regulatory adherence. High-Performance Liquid Chromatography (HPLC), often coupled with Tandem Mass Spectrometry (HPLC-MS/MS), is the gold standard for the analysis of isothiazolinones.[16][17]
Protocol: Quantification of Isothiazolinones by HPLC-MS/MS
This protocol provides a representative methodology for the simultaneous analysis of multiple isothiazolinones, including COIT.
-
Standard Preparation:
-
Prepare a stock solution of 1000 µg/mL of each isothiazolinone reference standard (e.g., COIT, OIT, DCOIT, CMIT, BIT) in methanol.
-
Perform serial dilutions with a methanol/water mixture to create a calibration curve ranging from approximately 1 to 100 ng/mL.
-
-
Sample Preparation (Liquid Matrix):
-
Accurately weigh 1.0 g of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol as the extraction solvent.
-
Vortex for 1 minute, then sonicate in an ultrasonic bath for 15 minutes to ensure complete extraction.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system coupled with a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[16]
-
Column: A C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 mm × 250 mm, 5 µm) is suitable.[17]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol/Acetonitrile (20:80, v/v).
-
Flow Rate: 0.8 - 1.3 mL/min.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to ~95% to elute the more hydrophobic compounds like COIT, followed by a re-equilibration step.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[16]
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each target isothiazolinone using the reference standards.
-
-
Data Analysis:
-
Quantify the concentration of COIT in the sample by comparing its peak area to the calibration curve generated from the reference standards.
-
Section 6: Toxicological Profile and Safety Considerations
While highly effective as biocides, isothiazolinones require careful handling due to their potential health effects. The primary toxicological concern for this class of compounds is skin sensitization, which can lead to allergic contact dermatitis upon exposure.[2][18] For drug development professionals, this is a critical consideration for any formulation that may come into contact with skin, even as an excipient or preservative.
Acute toxicity data for the closely related 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) indicate it is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[18] Given the structural similarities, a cautious approach assuming similar hazards for COIT is warranted.
Handling Recommendations for Laboratory Personnel:
-
Always consult the specific Safety Data Sheet (SDS) before handling.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
Section 7: Applications and Relevance in Development
The primary application of COIT is as an industrial biocide and preservative.[1] Its broad-spectrum activity makes it effective in protecting a wide range of water-based and solvent-based products from microbial spoilage.[7] Common uses include:
For professionals in drug development , the relevance of COIT is primarily as a potential preservative in non-parenteral, non-oral formulations where microbial control is necessary and direct, prolonged patient contact is minimal. However, its potent skin sensitization properties are a significant hurdle for its inclusion in topical or transdermal drug products.[2] The isothiazolinone scaffold itself may be of interest in medicinal chemistry for the development of novel therapeutic agents, but COIT is not used as an active pharmaceutical ingredient (API). Its main role remains firmly in the realm of material protection and preservation.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science Behind OIT: Antimicrobial Mechanisms and Stability.
- Chu, R., & Kim, J. (n.d.). A review of the safety of oral immunotherapy in clinical trial and real-world studies. NIH.
- MDPI. (n.d.).
- Wikipedia. (n.d.). Isothiazolinone.
- PubChem. (n.d.). This compound.
- PMC - NIH. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
- OnePetro. (2006). The Mechanism of Action of Isothiazolone Biocide. NACE CORROSION.
- IRO Group Inc. (n.d.). Octylisothiazolinone (OIT), 2-n-Octyl-4-Isothiazolin-3-one.
- Pharmaceutical Technology. (2024).
- OIT 101. (n.d.). FAQs / Q&A.
- Ataman Kimya. (n.d.). OCTYLISOTHIAZOLINONE (OIT).
- Successive Digital. (2024).
- ResearchGate. (2025). Applications of Internet of Things in Pharmaceutical Industry.
- Sean N. Parker Center for Allergy and Asthma Research. (n.d.). Is OIT Ready: Three Perspectives.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 26530-24-5.
- PubChem. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one.
- Made-in-China.com. (n.d.).
- Avalere Health Advisory. (2021).
- Journal of Pharmaceutical Research International. (2025).
- MACHEREY-NAGEL. (n.d.). Analysis of isothiazolinones by LC-MS/MS.
- Vulcanchem. (n.d.). This compound.
- ChemicalBook. (2022). Application of 5-chloro-2-methyl-4-isothiazolin-3-one.
- NIH. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS).
- Analytice. (n.d.). 5-chloro-2-methyl-4-isothiazolin-3-one (CIT) - Analysis.
- ChemicalBook. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one synthesis.
- Agency for Toxic Substances and Disease Registry. (n.d.).
- ResearchGate. (n.d.). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI)
- 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
- ResearchGate. (n.d.).
- Echemi. (n.d.). 2-n-Octyl-4-isothiazolin-3-one.
- Oregon Institute of Technology. (n.d.).
- Echemi. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one.
- Haihang Industry. (n.d.). 4,5-Dichloro-2-N-octyl-4-isothiazolin-3-one (DCOIT).
- EPA. (n.d.). Inert Reassessments: 2-methyl-4-isothiazolin-3-one and 5-Chloro-2-mehtyl-4-isothiazolin-3-one.
- Chem-Impex. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one.
- ResearchGate. (n.d.). Chemical structure of 5-chloro-2-methyl-4-isothiazolin-3-one (MCI, a).
- Biosynth. (2024).
- Toronto Research Chemicals. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one (N-methyl-D₃, 98%).
- Echemi. (n.d.).
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one.
- TCI Chemicals. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one 64359-81-5.
- US EPA. (2025).
- ResearchGate. (n.d.). (PDF)
- Canada.ca. (2025).
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5-Chloro-2-n-octyl-4-isothiazolin-3-one mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT)
Abstract
This compound (OIT), a principal active ingredient in marine antifouling applications and a broad-spectrum biocide, exhibits potent antimicrobial activity against a wide array of bacteria, fungi, and algae. Its efficacy stems from a rapid, non-specific mechanism of action centered on the disruption of critical physiological and metabolic pathways. This guide provides a detailed examination of the core molecular interactions, cellular targets, and downstream consequences of OIT exposure in microbial cells. We will explore the chemical basis of its activity, the key enzymes and pathways it inhibits, and the experimental methodologies used to validate these findings, offering researchers and drug development professionals a comprehensive understanding of its biocidal function.
Introduction to OIT: A Broad-Spectrum Biocide
This compound, commonly known as OIT or octhilinone, belongs to the isothiazolinone class of antimicrobial agents. Structurally, it features a reactive N-S bond within its isothiazolinone ring and an eight-carbon alkyl chain that enhances its lipid solubility, facilitating its passage through microbial cell membranes. This dual character—a reactive core and a lipophilic tail—is fundamental to its potent and rapid biocidal activity. OIT is widely used as a fungicide and algaecide in industrial applications, most notably as an antifouling agent in marine paints to prevent the growth of organisms on submerged structures. Understanding its mechanism of action is crucial for optimizing its use, managing potential resistance, and assessing its environmental impact.
The Core Mechanism: Electrophilic Attack on Intracellular Thiols
The primary mechanism of action for OIT, and isothiazolinones in general, is the rapid inhibition of essential enzymes through the oxidative cleavage of accessible thiol groups. This process can be broken down into a key sequence of events.
2.1. Cellular Uptake and Initial Interaction The lipophilic n-octyl chain allows OIT to readily diffuse across the cell membrane and accumulate within the cytoplasm. Once inside, the electrophilic sulfur atom of the isothiazolinone ring is highly susceptible to nucleophilic attack by cellular thiols, particularly the sulfhydryl (-SH) groups found in the amino acid cysteine.
2.2. Covalent Modification of Proteins OIT reacts with thiol-containing molecules, most significantly the cysteine residues within vital enzymes and proteins. The reaction proceeds via a two-step process:
-
Initial Attack: The thiol group attacks the sulfur atom on the isothiazolinone ring, leading to the reductive cleavage of the N-S bond.
-
Disulfide Formation: This results in the formation of a mixed disulfide bond between the protein and a metabolite of the OIT molecule. This covalent modification irreversibly alters the protein's three-dimensional structure, leading to a loss of its catalytic function.
The consequence of this action is a rapid and widespread inactivation of numerous essential enzymes, effectively halting critical metabolic processes.
Caption: Core mechanism of OIT leading to microbial cell death.
Primary Cellular Targets and Metabolic Consequences
The non-specific nature of OIT's attack on thiol groups means it can disrupt a wide range of cellular functions simultaneously. However, several key metabolic pathways are particularly vulnerable due to their reliance on thiol-containing enzymes.
3.1. Inhibition of Dehydrogenase Enzymes A primary target group for isothiazolinones are dehydrogenase enzymes, which are critical for cellular respiration and energy production. Key enzymes such as lactate dehydrogenase, malate dehydrogenase, and NADH dehydrogenase contain essential cysteine residues in their active sites. By inactivating these enzymes, OIT effectively disrupts the tricarboxylic acid (TCA) cycle and electron transport chain, leading to a rapid depletion of cellular ATP. This inhibition of energy metabolism is a major contributor to its biocidal effect.
3.2. Disruption of Glutathione-Dependent Pathways Glutathione (GSH) is a critical intracellular antioxidant and a key molecule for maintaining the cellular redox state. As a thiol-containing molecule itself, GSH can be directly targeted and depleted by OIT. The depletion of the intracellular GSH pool has two major consequences:
-
Increased Oxidative Stress: The cell loses its primary defense against reactive oxygen species (ROS), leading to damage of lipids, proteins, and nucleic acids.
-
Inhibition of Detoxification: Glutathione-S-transferases, enzymes that use GSH to detoxify harmful compounds, are inhibited.
This dual assault on the cell's redox and detoxification systems contributes significantly to OIT's cytotoxicity.
Quantitative Efficacy of OIT
The potency of OIT varies depending on the target microorganism, which is often quantified by the Minimum Inhibitory Concentration (MIC). This metric represents the lowest concentration of a biocide that prevents visible growth.
| Microorganism Type | Representative Species | Typical MIC Range (ppm) | Reference |
| Gram-positive Bacteria | Staphylococcus aureus | 0.5 - 4.0 | |
| Gram-negative Bacteria | Pseudomonas aeruginosa | 4.0 - 16.0 | |
| Fungi (Yeast) | Candida albicans | 0.25 - 2.0 | |
| Fungi (Mold) | Aspergillus niger | 1.0 - 8.0 | |
| Algae | Chlorella pyrenoidosa | 0.03 - 0.3 |
Note: MIC values can vary based on the specific strain, medium, and testing conditions.
Experimental Protocols for Mechanism Validation
Verifying the mechanism of action of OIT involves a series of targeted biochemical assays. The following protocols represent standard methodologies for investigating enzyme inhibition and thiol reactivity.
5.1. Protocol: Dehydrogenase Activity Inhibition Assay
This protocol provides a method to quantify the inhibitory effect of OIT on cellular dehydrogenase activity, a proxy for respiratory function.
Principle: Viable cells with active dehydrogenase enzymes will reduce a tetrazolium salt (e.g., INT) to a colored formazan product, which can be measured spectrophotometrically. A reduction in color formation in the presence of OIT indicates enzyme inhibition.
Step-by-Step Methodology:
-
Microbial Culture Preparation: Grow a liquid culture of the target microorganism (e.g., E. coli) to the mid-logarithmic phase.
-
Cell Suspension: Harvest the cells by centrifugation, wash with a sterile buffer (e.g., phosphate-buffered saline, pH 7.4), and resuspend to a standardized optical density (e.g., OD600 = 0.5).
-
OIT Exposure: Aliquot the cell suspension into a 96-well microplate. Add varying concentrations of OIT (e.g., 0, 1, 5, 10, 20 ppm) to the wells. Include a no-cell control (buffer only).
-
Incubation: Incubate the plate at the optimal growth temperature for a short duration (e.g., 30-60 minutes) to allow for OIT to act on the cells.
-
Substrate Addition: Add the tetrazolium salt indicator (e.g., 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride) to each well.
-
Color Development: Incubate in the dark until a visible color change is observed in the control wells (typically 1-4 hours).
-
Measurement: Stop the reaction (e.g., by adding acid) and measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis: Calculate the percentage of dehydrogenase inhibition for each OIT concentration relative to the untreated control.
Caption: Experimental workflow for dehydrogenase inhibition assay.
Conclusion and Future Directions
The mechanism of action of this compound is characterized by a rapid and indiscriminate attack on intracellular thiol groups. This leads to the covalent inactivation of essential enzymes, particularly those involved in cellular respiration, and disrupts the cell's ability to manage oxidative stress. Its high efficacy is a direct result of this multi-targeted assault, which makes the development of specific resistance mechanisms challenging for microorganisms.
Future research should focus on understanding the potential for synergistic interactions between OIT and other antimicrobial agents, which could lead to more effective and environmentally benign antifouling or preservative formulations. Furthermore, detailed proteomic studies could identify the full spectrum of protein targets within various microorganisms, providing a more granular view of its cellular impact.
References
-
Title: Octhilinone - Registration Review Final Decision Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Efficacy of the antifouling compound octhilinone against freshwater algae Source: Bulletin of Environmental Contamination and Toxicology URL: [Link]
-
Title: Biocides Source: Ullmann's Encyclopedia of Industrial Chemistry (Wiley Online Library) URL: [Link]
-
Title: The mechanism of the antimicrobial action of isothiazolones Source: The Journal of Applied Bacteriology URL: [Link]
-
Title: The effects of isothiazolone biocides on lactate dehydrogenase Source: The International Journal of Biochemistry URL: [Link]
Synthesis and production of 5-Chloro-2-n-octyl-4-isothiazolin-3-one
An In-depth Technical Guide to the Synthesis and Production of 5-Chloro-2-n-octyl-4-isothiazolin-3-one
Foreword: The Isothiazolinone Core and its Potent Functionality
Isothiazolinones are a class of heterocyclic organic compounds that have become indispensable as biocides across a vast range of industrial and consumer products.[1][2] Their efficacy in controlling the growth of bacteria, fungi, and algae stems from a highly reactive N-S bond within the isothiazole ring. This guide focuses on a specific, potent member of this family: this compound (COIT). Often found in conjunction with its non-chlorinated parent, 2-n-octyl-4-isothiazolin-3-one (OIT), and its dichloro-analogue, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), the monochlorinated COIT represents a critical molecule in the field of microbial control.[3][4]
This document provides a detailed exploration of the synthesis and production of COIT, intended for researchers and chemical development professionals. We will dissect the primary industrial manufacturing pathway, explain the chemical rationale behind each step, and provide a representative experimental protocol.
The Central Synthesis Strategy: Oxidative Cyclization
The industrial production of isothiazolinones, including COIT, predominantly relies on the ring-closure of 3-mercaptopropanamide derivatives.[5] The synthesis of COIT is achieved through the oxidative cyclization of a specific disulfide precursor, N,N′-dioctyl-3,3′-dithiodipropionamide.[3]
The elegance of this industrial method lies in its efficiency. A single reagent, elemental chlorine (Cl₂), serves a dual purpose:
-
Oxidant: It drives the critical ring-closure reaction, forming the isothiazolinone heterocycle.
-
Chlorinating Agent: It directly incorporates the chlorine atom at the 5-position of the ring, a structural feature that significantly enhances biocidal activity.[2][3][6]
The degree of chlorination—yielding OIT (no chlorine), COIT (one chlorine), or DCOIT (two chlorines)—is carefully controlled by the stoichiometry of the chlorine used in the manufacturing process.[3]
Caption: General Synthesis Pathway for COIT.
Detailed Mechanistic Rationale and Protocol
The trustworthiness of a synthetic protocol lies in its reproducibility and the clear understanding of each step's function. The following sections detail the causality behind the experimental choices.
Part 1: Precursor Synthesis (Illustrative)
While the core topic is the cyclization, understanding the precursor's origin is vital. N,N′-dioctyl-3,3′-dithiodipropionamide is typically synthesized via a multi-step process that begins with basic feedstocks. A common route involves the reaction of methyl acrylate with a sulfur source to produce a 3-mercaptopropionate intermediate, which is then amidated with n-octylamine.[7] The resulting N-n-octyl-3-mercaptopropanamide is then oxidized to form the stable disulfide dimer, the direct precursor for the final cyclization.[7] This disulfide is a key intermediate, often isolated as a stable white powder.[7]
Part 2: Core Protocol: Oxidative Cyclization & Chlorination
This protocol is a representative industrial method derived from established patents and chemical literature.[7]
Materials & Equipment:
-
Jacketed glass reactor with overhead stirring, thermometer, gas inlet tube, and condenser.
-
N,N′-dioctyl-3,3′-dithiodipropionamide
-
Ethyl acetate (or another suitable organic solvent)
-
Chlorine gas
-
Sodium hydroxide (NaOH) solution
-
Filtration apparatus
-
Rotary evaporator
Step-by-Step Methodology:
-
Reactor Charging: The reaction vessel is charged with N,N′-dioctyl-3,3′-dithiodipropionamide and ethyl acetate. The solvent serves to create a slurry for efficient mixing and to help manage the reaction temperature.[7]
-
Cooling: The mixture is cooled to a temperature range of 0°C to 15°C using a circulating chiller.[7]
-
Expert Rationale: This step is critical. The chlorination and cyclization reaction is exothermic. Maintaining a low temperature prevents runaway reactions and minimizes the formation of impurities, such as the over-chlorinated DCOIT, by allowing for precise control over the reaction rate.[8]
-
-
Chlorine Gas Introduction: Chlorine gas is slowly bubbled through the stirred slurry over a period of 3-4 hours.[7]
-
Expert Rationale: The slow, controlled addition of chlorine is paramount. It ensures that the stoichiometry is correct for yielding the desired monochlorinated product. A rapid addition could lead to localized high concentrations of chlorine, favoring the formation of the dichloro- byproduct.[3] The reaction proceeds to form the intermediate N-n-octylisothiazoline keto hydrochloride salt as a solid precipitate.[7]
-
-
Reaction Maturation: After the chlorine addition is complete, the reaction mixture is stirred for an additional 1-2 hours at a slightly elevated temperature (e.g., 20-25°C).[7]
-
Expert Rationale: This "insulation" or "digestion" step ensures the reaction proceeds to completion, maximizing the yield of the hydrochloride salt intermediate.
-
-
Isolation of Intermediate: The solid N-n-octylisothiazoline keto hydrochloride is isolated from the reaction mixture by suction filtration.[7]
-
Neutralization: The isolated solid is re-suspended in fresh ethyl acetate. A solution of sodium hydroxide is added dropwise with vigorous stirring until the pH of the aqueous phase is between 6 and 7.[7]
-
Expert Rationale: This step deprotonates the hydrochloride salt to yield the free, active this compound, which is soluble in the organic phase. Precise pH control is necessary to ensure complete conversion without causing base-catalyzed degradation of the product.
-
-
Product Workup & Purification: The mixture is transferred to a separatory funnel, and the layers are separated. The organic phase, containing the product, is collected. The solvent (ethyl acetate) is then removed under reduced pressure using a rotary evaporator.[7]
-
Expert Rationale: This final step isolates the COIT as a liquid or low-melting solid, removing the solvent to yield a product of high concentration.
-
Caption: Experimental Workflow for COIT Synthesis.
Data Presentation: Comparative Physicochemical Properties
For researchers, understanding the properties of COIT in relation to its close analogues is crucial for formulation and application development.
| Property | 2-n-octyl-4-isothiazolin-3-one (OIT) | This compound (COIT) | 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) |
| CAS Number | 26530-20-1[4] | 26530-24-5[9] | 64359-81-5[10] |
| Molecular Formula | C₁₁H₁₉NOS[4] | C₁₁H₁₈ClNOS[9] | C₁₁H₁₇Cl₂NOS[10] |
| Molecular Weight | 213.34 g/mol [11] | 247.79 g/mol [9] | 282.2 g/mol [10] |
| Appearance | Yellow transparent liquid or crystals[4] | Data not specified, likely similar to OIT/DCOIT | Tan-to-brown waxy solid[10] |
| Melting Point | 25°C[4] | Not specified | 40-46°C[10] |
| Solubility in Water | Slightly soluble[4][11] | Not specified | 14 ppm at 25°C[10] |
| Log Kow | Not specified | 4.3[9] | 2.8 - 4.5[10] |
Conclusion: A Versatile and Controllable Synthesis
The synthesis of this compound is a well-established industrial process that demonstrates elegant chemical control. By precisely managing reaction conditions, particularly temperature and the stoichiometry of the chlorinating agent, manufacturers can selectively produce COIT from its disulfide precursor. The resulting molecule, empowered by the C5-chloro substituent, offers enhanced biocidal activity, making it a cornerstone preservative for a multitude of applications. This guide provides the foundational knowledge for researchers and developers to understand, replicate, and potentially innovate upon this important chemical synthesis.
References
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An In-depth Technical Guide to 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT): Molecular Structure, Reactivity, and Mechanism of Action
This guide provides a comprehensive technical overview of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT), a potent broad-spectrum biocide. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core scientific principles governing OIT's efficacy, from its molecular architecture to its intricate mechanism of antimicrobial action. We will explore not just the "what" but the "why" behind its synthesis, reactivity, and analytical validation, offering field-proven insights into its application.
Introduction: The Isothiazolinone Family and the Role of OIT
Isothiazolinones are a class of heterocyclic organic compounds that have become indispensable as preservatives and antimicrobial agents in a vast array of industrial and consumer products.[1][2] Their ability to control the growth of bacteria, fungi, and algae at very low concentrations makes them invaluable for preserving water-based formulations like paints, adhesives, cooling water systems, and cosmetics.[1][3]
Within this family, this compound (OIT) is distinguished by its specific structural features: a long n-octyl chain and a chlorine atom on the isothiazolinone ring.[4] These modifications significantly influence its physical properties and enhance its biological activity, making it a highly effective and widely utilized biocide. This guide will dissect the molecular attributes that confer this potent activity.
Molecular Structure and Physicochemical Properties
The efficacy of OIT begins with its molecular structure. The core is a five-membered isothiazolinone ring containing a reactive nitrogen-sulfur (N-S) bond.[3] Key substituents modulate its function:
-
2-n-octyl group: This eight-carbon alkyl chain imparts significant lipophilicity (fat-solubility). This is a critical design feature, as it enhances the molecule's ability to penetrate the lipid-rich cell membranes of microorganisms.
-
5-chloro group: The chlorine atom at the 5-position increases the electrophilicity of the isothiazolinone ring.[3] This heightened reactivity is central to its mechanism of action, making it more potent than its non-chlorinated counterpart.[4]
These features combine to create a molecule optimized for reaching and disrupting microbial cellular machinery. The key physicochemical properties of OIT are summarized below.
| Property | Value | Source |
| CAS Number | 26530-24-5 | [5][6] |
| IUPAC Name | 5-chloro-2-octyl-1,2-thiazol-3-one | [7] |
| Molecular Formula | C₁₁H₁₈ClNOS | [5][7] |
| Molecular Weight | 247.78 g/mol | [5][6] |
| Appearance | Light Yellow Oil | [6] |
| XLogP3 | 4.3 | [7] |
Industrial Synthesis: An Overview
The industrial synthesis of OIT is a targeted process designed to build the reactive isothiazolinone ring with the desired substituents. The primary route involves the oxidative cyclization of a linear precursor, N,N′-dioctyl-3,3′-dithiodipropionamide, using chlorine as the oxidizing and chlorinating agent.[4] The degree of chlorination is carefully controlled by the stoichiometry of the chlorine used during the reaction.[4]
Representative Synthesis Protocol
The following protocol outlines the key steps in a typical industrial synthesis. The causality behind each step is crucial for ensuring a high yield and purity of the final product.
-
Precursor Preparation: The synthesis begins with the preparation of the N,N′-dioctyl-3,3′-dithiodipropionamide precursor. This is typically formed from the reaction of octylamine with 3,3'-dithiodipropionic acid.
-
Reaction Setup: The dithiodipropionamide precursor is dissolved in a suitable organic solvent, such as ethyl acetate. A catalyst, like potassium iodide, may be added to facilitate the reaction.[8]
-
Oxidative Cyclization & Chlorination: Chlorine gas is carefully introduced into the reactor. This step is highly exothermic and requires precise temperature control (e.g., 40-55°C) to prevent unwanted side reactions and ensure safety.[8] The chlorine serves two purposes: it acts as an oxidant to drive the ring-closure (cyclization) of the sulfur atoms and as a chlorinating agent to add the chlorine atom at the 5-position.
-
Reaction Quenching and Workup: Once the reaction is complete, any excess chlorine is neutralized. The reaction mixture is then washed, typically with aqueous solutions, to remove byproducts and impurities.
-
Solvent Removal and Isolation: The organic solvent is removed under reduced pressure, yielding the crude OIT product, which can be further purified if necessary.
The logic of this process is self-validating: successful cyclization and chlorination are confirmed by analytical methods like HPLC and GC-MS, which verify the molecular weight and structure of the final product against a reference standard.
Reactivity and Core Mechanism of Action
The antimicrobial power of OIT is rooted in its high electrophilicity. It operates via a sophisticated two-step mechanism that first rapidly halts cellular functions and then causes irreversible damage, leading to cell death.[9][10][11]
Step 1: Rapid Inhibition of Metabolic Pathways (Minutes) Upon entering the microbial cell, OIT quickly targets and inhibits key dehydrogenase enzymes within critical metabolic pathways like the Krebs cycle and the electron transport chain.[9][11] This disrupts essential functions such as cellular respiration and the generation of ATP, the cell's primary energy currency.[10] This rapid inhibition of growth, oxygen consumption, and energy synthesis effectively puts the cell into a state of metabolic arrest.[10][11]
Step 2: Irreversible Cell Damage (Hours) The primary molecular target for OIT is the thiol group (-SH) found in the amino acid cysteine, a crucial component of many life-sustaining enzymes.[1][9] The electrophilic sulfur atom in the OIT ring readily attacks these nucleophilic thiol groups. This leads to the cleavage of the weak N-S bond and the formation of a mixed disulfide bond between the OIT molecule and the enzyme.[1][12] This covalent modification irreversibly inactivates the enzyme. The cascade of inactivating multiple essential enzymes, coupled with the production of damaging free radicals, results in widespread cellular damage and ultimately, cell death.[10][11]
The diagram below illustrates this powerful mechanism of action.
Caption: OIT penetrates the cell, rapidly inhibiting metabolism and irreversibly inactivating key enzymes.
Stability and Environmental Degradation
While robust, OIT is not indestructible. Its stability is influenced by environmental factors:
-
Hydrolytic Stability: OIT is generally stable against hydrolysis in neutral conditions.[13] However, in highly alkaline solutions, the isothiazolinone ring can undergo degradation.[13]
-
Photodegradation: OIT is susceptible to degradation by UV radiation.[12] The primary photodegradation pathway involves the cleavage of the activated N-S bond.[13][14] This initial break can lead to isomerization or a stepwise degradation of the ring structure, forming various transformation products.[14] This susceptibility is a key consideration for its use in exterior applications like facade coatings, where it can leach and degrade in the environment.[14]
Analytical Methodologies for OIT Validation
Accurate quantification of OIT in various matrices is essential for quality control, regulatory compliance, and research. The gold standard for this analysis is High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (HPLC-MS/MS) for superior sensitivity and selectivity.[15]
Standard Protocol: Quantification of OIT by HPLC-MS/MS
This protocol provides a self-validating workflow for the determination of OIT.
-
Standard Preparation: Prepare a stock solution of certified OIT reference standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution to cover the expected concentration range in the samples.
-
Sample Extraction: The extraction method is matrix-dependent. For a liquid sample like a paint or detergent, an ultrasonic-assisted extraction with methanol is effective.[16] This step is designed to efficiently move the OIT from the complex sample matrix into the analysis solvent.
-
Chromatographic Separation (HPLC):
-
Column: A C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm) provides excellent separation of OIT from other matrix components.[16]
-
Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile/methanol is typically employed. The gradient is optimized to ensure a sharp peak shape and good resolution for OIT.
-
Flow Rate & Temperature: A typical flow rate is around 1.0 mL/min with the column temperature maintained at 30-40°C to ensure reproducible retention times.
-
-
Detection and Quantification (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is highly effective for OIT.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[15] This involves selecting the specific precursor ion (the molecular ion of OIT) and then monitoring for a specific, characteristic product ion after fragmentation. This precursor-to-product transition is a unique fingerprint for OIT.
-
-
Data Analysis: The concentration of OIT in the unknown sample is determined by comparing its peak area to the calibration curve generated from the reference standards. The protocol is validated by the linearity of the calibration curve (R² > 0.99) and the recovery percentage from spiked control samples.[16]
The following diagram outlines this standard analytical workflow.
Caption: A typical workflow for OIT analysis, from sample preparation to final quantification.
Conclusion
This compound is a highly engineered biocide whose molecular structure is precisely tuned for potent antimicrobial activity. The combination of a lipophilic n-octyl side chain for cell penetration and an electrophilic, chlorinated isothiazolinone ring for irreversible enzyme inhibition creates a formidable defense against microbial contamination. Its two-step mechanism, characterized by rapid metabolic disruption followed by fatal covalent modification of cellular targets, ensures broad-spectrum efficacy. Understanding this interplay between structure, reactivity, and mechanism is paramount for its effective and responsible application in preserving a wide range of materials.
References
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Wikipedia. Isothiazolinone. [Link]
-
Collier, P. J., Ramsey, A. J., Austin, P., & Gilbert, P. (2021). The Mechanism of Action of Isothiazolone Biocides. ResearchGate. [Link]
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Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. Semantic Scholar. [Link]
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ChemView, EPA. Isothiazolinone White Paper. EPA.gov. [Link]
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Bollmann, U. E., Minelgaite, G., Schlüsener, M. P., & Bester, K. (2017). Proposed photodegradation pathway of OIT in water. ResearchGate. [Link]
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National Center for Biotechnology Information. This compound. PubChem. [Link]
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Silva, V., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]
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Lund, E. (2023). Exploring the metabolism and mixture effects of the isothiazolinone biocides BIT and OIT in PLHC-1 cells. DiVA. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind OIT: Antimicrobial Mechanisms and Stability. Phrm-in. [Link]
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National Center for Biotechnology Information. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. PubChem. [Link]
-
Williams, T. M. (2006). The Mechanism of Action of Isothiazolone Biocide. OnePetro. [Link]
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MACHEREY-NAGEL. Analysis of isothiazolinones by LC-MS/MS. MACHEREY-NAGEL. [Link]
-
Wang, J., Guo, X., Li, J., Wu, Y., & Wei, F. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). International Journal of Environmental Research and Public Health, 16(21), 4192. [Link]
-
Analytice. 5-chloro-2-methyl-4-isothiazolin-3-one (CIT) - Analysis. Analytice. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Chemos. [Link]
-
Kawakami, T., Isama, K., & Ikarashi, Y. (2014). Chemical structure of 5-chloro-2-methyl-4-isothiazolin-3-one (MCI, a). ResearchGate. [Link]
-
CAS. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. CAS Common Chemistry. [Link]
-
He, X., et al. (2019). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate. [Link]
-
Scribd. 5 Chloro 2 Methyl 4 Isothiazolin 3 One. Scribd. [Link]
-
EPA. Inert Reassessments: 2-methyl-4-isothiazolin-3-one and 5-Chloro-2-mehtyl-4-isothiazolin-3-one. EPA.gov. [Link]
-
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Spectroscopic Characterization of 5-Chloro-2-n-octyl-4-isothiazolin-3-one: A Technical Guide
Introduction
5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT), a member of the isothiazolinone class of biocides, is a molecule of significant interest in industrial and pharmaceutical applications due to its potent antimicrobial properties. Its efficacy is intrinsically linked to its chemical structure, which imparts the ability to disrupt microbial metabolic pathways. A thorough understanding of its molecular architecture is paramount for researchers, scientists, and drug development professionals, not only for quality control and regulatory compliance but also for elucidating its mechanism of action and potential environmental fate.
This technical guide provides an in-depth exploration of the spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset, this guide will leverage established spectroscopic principles and data from structurally related analogs to present a comprehensive, predicted analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics. This approach offers a robust framework for the identification and characterization of this important biocide. The methodologies for acquiring such data are also detailed, providing a self-validating system for experimental verification.
Molecular Structure and Key Features
The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound (C₁₁H₁₈ClNOS, Molecular Weight: 247.78 g/mol ) consists of a 4-isothiazolin-3-one heterocyclic core, substituted with a chlorine atom at the 5-position and an n-octyl chain at the 2-position (nitrogen atom).[1][2][3]
Caption: Chemical structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
| ~2955-2850 | C-H stretch | n-octyl chain (CH₂, CH₃) | Strong |
| ~1680 | C=O stretch | Amide carbonyl | Strong |
| ~1620 | C=C stretch | Isothiazolinone ring | Medium |
| ~1465 | C-H bend | n-octyl chain (CH₂) | Medium |
| ~1375 | C-H bend | n-octyl chain (CH₃) | Medium |
| ~1100 | C-N stretch | Medium | |
| ~800 | C-Cl stretch | Medium-Weak | |
| ~670 | C-S stretch | Weak |
Interpretation and Rationale
The presence of the long n-octyl chain will be evidenced by strong C-H stretching vibrations just below 3000 cm⁻¹. The most prominent peak is anticipated to be the carbonyl (C=O) stretch of the amide group within the isothiazolinone ring, typically appearing around 1680 cm⁻¹. The C=C double bond in the ring will likely show a medium intensity band around 1620 cm⁻¹. The carbon-chlorine (C-Cl) and carbon-sulfur (C-S) stretching vibrations are expected to appear in the fingerprint region at lower wavenumbers.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is a convenient method for acquiring IR spectra of liquid or solid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Apply a small drop of this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum should be baseline corrected and the background spectrum subtracted.
Caption: Workflow for ATR-FTIR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy: Predicted Chemical Shifts
The proton NMR spectrum will be dominated by signals from the n-octyl chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1 | Singlet | 1H | =CH- | The vinyl proton on the isothiazolinone ring is deshielded by the adjacent carbonyl group and the double bond. |
| ~3.8 | Triplet | 2H | N-CH₂- | The methylene group directly attached to the nitrogen atom is deshielded. |
| ~1.7 | Quintet | 2H | N-CH₂-CH₂- | Methylene group adjacent to the N-CH₂ group. |
| ~1.3 | Multiplet | 10H | -(CH₂)₅- | Overlapping signals of the central methylene groups of the octyl chain. |
| ~0.9 | Triplet | 3H | -CH₃ | Terminal methyl group of the octyl chain. |
¹³C NMR Spectroscopy: Predicted Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Carbonyl carbon of the amide. |
| ~145 | C-Cl | Carbon atom bonded to chlorine is deshielded. |
| ~120 | =CH- | Vinylic carbon. |
| ~50 | N-CH₂ | Methylene carbon attached to nitrogen. |
| ~31-22 | -(CH₂)₆- | Carbons of the octyl chain. |
| ~14 | -CH₃ | Terminal methyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for good signal-to-noise (e.g., 8-16), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular ion peak [M]⁺• for C₁₁H₁₈ClNOS is expected at m/z 247 (for ³⁵Cl) and m/z 249 (for ³⁷Cl) with an approximate intensity ratio of 3:1, characteristic of a monochlorinated compound.
Key Predicted Fragments:
| m/z | Proposed Fragment | Rationale for Fragmentation |
| 212 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 136 | [C₄H₂ClNOS]⁺ | Cleavage of the N-octyl bond. |
| 113 | [C₈H₁₇]⁺ | Octyl cation. |
| 57 | [C₄H₉]⁺ | Butyl cation, a common fragment from the octyl chain. |
| 43 | [C₃H₇]⁺ | Propyl cation, a common fragment from the octyl chain. |
The fragmentation of the n-octyl chain is expected to produce a series of peaks separated by 14 mass units (CH₂). The cleavage of the bond between the nitrogen and the octyl chain is also a likely fragmentation pathway.
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocol: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of isothiazolinones.[4]
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
-
Chromatographic Separation (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Analysis: For targeted analysis, Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting the precursor ion (m/z 247) and monitoring for specific product ions (e.g., m/z 136, 113).
-
Conclusion
References
Sources
An In-depth Technical Guide to 5-Chloro-2-n-octyl-4-isothiazolin-3-one (CAS 26530-24-5): A Framework for Research and Application
Executive Summary
5-Chloro-2-n-octyl-4-isothiazolin-3-one, identified by CAS number 26530-24-5, is a member of the isothiazolinone class of biocides. These synthetic compounds are renowned for their broad-spectrum antimicrobial efficacy against bacteria, fungi, and algae.[1] While extensive technical literature exists for related isothiazolinones such as 2-n-octyl-4-isothiazolin-3-one (OIT) and 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), specific, in-depth data for the 5-chloro-octyl variant remains notably scarce in publicly accessible domains.
This guide serves as a technical framework for researchers, scientists, and drug development professionals. It synthesizes the known chemical identity of this compound with the well-established principles of the isothiazolinone class. By extrapolating from its close structural analogues, we provide expert insights into its probable mechanism of action, likely applications, and a proposed roadmap for its analytical and toxicological characterization. The objective is not only to present what is known but to illuminate the path for the necessary research required to fully harness and safely manage this compound.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in evaluating any chemical compound is to establish its identity and core physical properties. For this compound, the available data provides a clear chemical structure and key identifiers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 26530-24-5 | [2][3][4] |
| Molecular Formula | C₁₁H₁₈ClNOS | [2][3][5] |
| Molecular Weight | 247.78 g/mol | [2][6] |
| IUPAC Name | 5-chloro-2-octyl-1,2-thiazol-3-one | [3][4] |
| Appearance | Light Yellow Oil | [4] |
| Density | 1.157 g/cm³ | [2][4] |
| Boiling Point | 318.862 °C at 760 mmHg | [2][4] |
| Flash Point | 146.643 °C | [2][4] |
| InChI Key | PTMXFIUOGSODQW-UHFFFAOYSA-N | [3][4][5] |
Causality Insight: The n-octyl chain, a lipophilic moiety, suggests that this molecule will have a greater affinity for non-aqueous systems or lipid-rich environments (like fungal cell membranes) compared to its methyl-substituted counterparts (e.g., CMIT). The presence of the chlorine atom at the 5-position on the isothiazolinone ring is expected to influence its electrophilicity and, consequently, its reactivity and biocidal potency.
Section 2: The Isothiazolinone Mechanism of Action - A Unifying Principle
The biocidal activity is a rapid, two-stage process targeting microbial life-sustaining functions.[9]
-
Rapid Inhibition (Minutes): Upon diffusing across the cell membrane, the isothiazolinone molecule quickly inhibits critical metabolic pathways.[10] The electrophilic sulfur atom on the isothiazolinone ring is highly reactive toward biological nucleophiles, particularly the thiol groups (-SH) found in cysteine residues of essential enzymes and proteins like glutathione.[10][11] This reaction disrupts enzymes crucial for respiration and energy production (ATP synthesis), leading to a swift cessation of growth.[9][10]
-
Irreversible Damage (Hours): The initial inhibition is followed by irreversible cell damage. The covalent modification of key enzymes and the potential production of free radicals lead to widespread cellular dysfunction and, ultimately, cell death.[9]
Section 3: Probable Applications and Industrial Utility
Based on its structural features and the known uses of OIT and DCOIT, this compound is likely a potent, broad-spectrum fungicide and algaecide.[12][13][14] Its high lipophilicity from the octyl chain makes it particularly suitable for protecting materials and solvent-based systems from microbial degradation.
Likely Application Areas:
-
Paints and Coatings: As a dry-film preservative to prevent the growth of mold, mildew, and algae on exterior and interior surfaces.[12][14] Its stability to UV radiation and acid rain, a known feature of OIT, would be a critical advantage.[10]
-
Wood Preservation: To protect wood products from fungal decay and staining.
-
Polymer and Plastics: Incorporated into polymer formulations, such as PVC and silicone sealants, to provide long-term antifungal protection.
-
Adhesives and Sealants: To prevent microbial degradation of the product both in the wet state and after application.[13]
-
Metalworking Fluids: To control bacterial and fungal growth in water-based and synthetic cutting fluids.[12]
-
Leather and Textiles: Used as a preservative to prevent mildew growth during processing and in the final product.[15]
Expert Rationale: The choice of a biocide is dictated by the system it needs to protect. An octyl-isothiazolinone is selected over a methyl-isothiazolinone when targeting fungi (mildew, mold) is a priority and when the medium is less water-soluble. The addition of chlorine, as seen in the transition from OIT to DCOIT, often enhances potency, allowing for lower use concentrations. Therefore, it is logical to position this compound as a potentially more potent alternative to OIT in these applications.
Section 4: Toxicological Profile - A Comparative Assessment
A comprehensive toxicological assessment of this compound is a critical research requirement. In its absence, we must rely on data from its closest analogues, OIT and DCOIT, to anticipate its hazard profile. Isothiazolinones as a class are known for their potential to cause skin sensitization.[16][17]
Table 2: Comparative Acute Toxicity and Sensitization Data of Related Isothiazolinones
| Endpoint | 2-n-Octyl-4-isothiazolin-3-one (OIT) | 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | This compound (Predicted) |
| Acute Oral LD₅₀ (rat) | ~1636 mg/kg (moderate toxicity) | 567 mg/kg (mice) | Requires experimental determination. Likely moderate to high toxicity. |
| Acute Dermal LD₅₀ (rat) | >2000 mg/kg | >2000 mg/kg | Requires experimental determination. Likely low toxicity via dermal route. |
| Acute Inhalation LC₅₀ (rat) | Data not specified | 0.164 mg/L (high toxicity) | Requires experimental determination. Halogenation suggests potential for high inhalation toxicity. |
| Skin Sensitization | Known sensitizer | Known sensitizer | Presumed to be a skin sensitizer. Requires confirmation via LLNA or equivalent assay. |
| Aquatic Toxicity | Very toxic to aquatic organisms | Very toxic to aquatic organisms, generally more so than OIT | Presumed to be very toxic to aquatic life. Requires full eco-tox profile. |
Trustworthiness through Self-Validation: The data above clearly indicates that while acute oral and dermal toxicity may be moderate to low, inhalation toxicity and skin sensitization are significant hazards for this class of chemicals.[20][21] The principle of causality suggests that adding a chlorine atom to the OIT structure will likely increase its reactivity and potency, which could translate to higher toxicity. Therefore, any research and development protocol must assume this compound is a potent skin sensitizer and has high aquatic toxicity until proven otherwise. Standard industrial hygiene practices, including the use of personal protective equipment (gloves, eye protection, respiratory protection), are mandatory.[22]
Section 5: Environmental Fate and Degradation
The environmental persistence of a biocide is a key factor in its risk assessment. Isothiazolinones are generally considered non-persistent in the environment due to their susceptibility to both biotic and abiotic degradation.
The primary degradation pathway for OIT involves the nucleophilic attack on the sulfur atom, leading to the opening of the isothiazolinone ring to form N-octylmalonamic acid. It is highly probable that this compound follows a similar initial degradation step. The long-term fate would then involve further breakdown of the resulting linear amide.
Expert Insight: Based on soil degradation studies of OIT, which show a half-life of around 9.3 days, it is categorized as 'Not Persistent'. While the chlorine atom on the ring of CAS 26530-24-5 might slightly alter the degradation kinetics, it is unlikely to render the molecule persistent. A key experimental protocol would involve a soil half-life study (e.g., OECD 307) to confirm its degradation rate and identify its specific metabolites.
Section 6: Proposed Analytical Methodology - A Workflow for Quantification
Accurate quantification is essential for formulation development, quality control, and toxicological studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for analyzing isothiazolinones.
Protocol: Development of an HPLC-UV Method for this compound
-
Standard Preparation:
-
Obtain a certified reference standard of this compound.
-
Prepare a stock solution (e.g., 1000 µg/mL) in HPLC-grade acetonitrile or methanol.
-
Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The octyl chain necessitates a reverse-phase column for good retention.
-
Mobile Phase: Isocratic or gradient elution. Start with a 70:30 (v/v) mixture of acetonitrile and water. The high organic content is needed to elute the lipophilic molecule in a reasonable time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis detector set at the wavelength of maximum absorbance (λ-max), likely to be around 270-280 nm, typical for the isothiazolinone ring. This must be confirmed by scanning the reference standard.
-
-
Method Validation:
-
Specificity: Analyze a blank matrix (e.g., paint extract without the biocide) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy & Precision: Analyze replicate samples at low, medium, and high concentrations to determine recovery and relative standard deviation (RSD).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Section 7: Research Gaps and Future Directions
This guide highlights that while we can infer much about this compound from its chemical family, direct experimental data is critically lacking. A dedicated research program is necessary to establish its profile.
Key Research Imperatives:
-
Efficacy Spectrum: Minimum Inhibitory Concentration (MIC) studies against a broad panel of relevant bacteria, fungi, and algae are needed to confirm its spectrum of activity and potency relative to OIT and DCOIT.
-
Full Toxicological Evaluation: A complete toxicological dossier should be developed, including acute toxicity (all routes), chronic toxicity, skin and respiratory sensitization, and genotoxicity assays.
-
Ecotoxicology: Determination of its acute and chronic toxicity to key aquatic species (fish, daphnia, algae) is required for environmental risk assessment.
-
Metabolite Identification: Degradation studies in relevant environmental matrices (soil, water) should be conducted to identify major metabolites and confirm the degradation pathway.
-
Formulation Stability: Studies are needed to assess its stability and compatibility in various industrial formulations under different pH and temperature conditions.[17]
By systematically addressing these knowledge gaps, the scientific community can fully characterize this compound, enabling its safe and effective use in relevant industrial applications.
References
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Octylisothiazolinone preservatives and industrial biocides: Environment tier II assessment. Australian Government Department of Health. [Link]
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Puyuan. (2025). Uses of 2-Octyl-4-Isothiazolin-3-one 98%: Best Practices for Industrial Preservation. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Science Behind OIT: Antimicrobial Mechanisms and Stability. [Link]
-
Sinobio. Fungicide 2-N-Octyl-4-Isothiazolin-3-One Used for Coatings OIT 98% CAS 26530-20-1. [Link]
-
Lee, E., et al. (2022). Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497. PMC - NIH. [Link]
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Wikipedia. Isothiazolinone. [Link]
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PubChem. This compound. [Link]
-
Park, S., et al. (2021). A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood–Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage. PubMed Central. [Link]
-
Cronin, E., & St-Germain, M. (1989). The irritancy and allergenicity of 2-n-octyl-4-isothiazolin-3-one (Skane M-8), with recommendations for patch test concentration. PubMed. [Link]
-
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH. [Link]
-
SkinSAFE. 2-N-Octyl-4-Isothiazolin-3-one Ingredient Allergy Safety Information. [Link]
-
Chemotechnique Diagnostics. PATIENT INFORMATION SHEET 2-n-Octyl-4-isothiazolin-3-one. [Link]
-
Aalto-Korte, K., et al. (2007). Occupational allergic contact dermatitis from 2-N-octyl-4-isothiazolin-3-one. PubMed. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). 3(2H)-Isothiazolone, 4,5-dichloro-2-octyl-: Human health tier II assessment. Australian Government Department of Health. [Link]
-
ResearchGate. (2025). Occupational allergic contact dermatitis from 2-N-octyl-4-isothiazolin-3-one. [Link]
-
Park, S., et al. (2021). A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood–Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage. MDPI. [Link]
-
Williams, T. (2006). The Mechanism of Action of Isothiazolone Biocide. OnePetro. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. [Link]
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A Technical Guide to the Solubility of 5-Chloro-2-n-octyl-4-isothiazolin-3-one in Organic Solvents
Abstract
The solubility of an active compound is a critical physicochemical property that dictates its formulation, application efficacy, and biological availability. This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (COIT) in organic solvents. Recognizing the limited publicly available quantitative data for this specific molecule, this document serves a dual purpose: to consolidate existing knowledge and to provide a robust, field-proven methodology for its experimental determination. This guide addresses the critical distinction between COIT and its more extensively documented analogue, 2-n-octyl-4-isothiazolin-3-one (OIT), presenting available data for both to offer a broader context. The primary focus remains a detailed, self-validating experimental protocol, empowering researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data.
Introduction: The Isothiazolinone Landscape and the Importance of Solubility
Isothiazolinones are a class of heterocyclic compounds widely employed as broad-spectrum biocides in industrial and pharmaceutical applications.[1][2] Their efficacy in controlling microbial growth is paramount in formulations ranging from metalworking fluids to paints and coatings.[2] The subject of this guide, this compound (COIT), is a chlorinated derivative of the more common 2-n-octyl-4-isothiazolin-3-one (OIT).
It is crucial to distinguish between these two compounds, as their physicochemical properties, including solubility, can differ:
-
2-n-octyl-4-isothiazolin-3-one (OIT): A widely used biocide with extensive documentation.
-
This compound (COIT): The titular compound, which may be found as an incidental impurity in other isothiazolinone preparations and is of distinct interest.[3]
Understanding the solubility of COIT in various organic solvents is essential for:
-
Formulation Development: Ensuring homogeneity and stability in non-aqueous systems.
-
Process Chemistry: Optimizing purification, crystallization, and reaction conditions.
-
Toxicological & Efficacy Studies: Preparing accurate dosing solutions for in vitro and in vivo testing.
This guide will first summarize the available solubility data for both OIT and COIT before presenting a definitive protocol for determining the equilibrium solubility of COIT in any organic solvent of interest.
Physicochemical Properties & Known Solubility Profiles
A foundational understanding of the molecules is key to interpreting their solubility. The introduction of a chlorine atom in COIT increases its molecular weight and is expected to alter its polarity compared to OIT, thereby influencing its interaction with different solvents.
Table 1: Physicochemical Properties of OIT and COIT
| Property | 2-n-octyl-4-isothiazolin-3-one (OIT) | This compound (COIT) |
| CAS Number | 26530-20-1 | 26530-24-5[4] |
| Molecular Formula | C₁₁H₁₉NOS | C₁₁H₁₈ClNOS[4] |
| Molecular Weight | 213.34 g/mol | 247.79 g/mol [4] |
| Appearance | Yellow solid or clear dark amber liquid | Data not widely available |
Solubility Data for 2-n-octyl-4-isothiazolin-3-one (OIT)
Data for OIT is extensive and provides a useful baseline. OIT is generally characterized by high solubility in most organic solvents and low solubility in water, consistent with its lipophilic n-octyl chain.
Table 2: Solubility of 2-n-octyl-4-isothiazolin-3-one (OIT) in Various Solvents
| Solvent | Type | Solubility |
| Polar Protic Solvents | ||
| Methanol | Alcohol | Soluble |
| Ethanol | Alcohol | Soluble |
| Propylene Glycol | Glycol | Soluble |
| Polar Aprotic Solvents | ||
| Acetone | Ketone | Soluble |
| Ethyl Acetate | Ester | >900 g/L (90% w/v) |
| Non-Polar Solvents | ||
| Toluene | Aromatic | 25% w/v |
| Chloroform | Halogenated | Soluble |
| Aliphatic Hydrocarbons | ||
| Hexane | Alkane | 64 g/L (6.4% w/v) |
| Heptane | Alkane | Insoluble |
| Other | ||
| Mineral Oil | Hydrocarbon | Soluble |
| Water | Aqueous | ~500 mg/L |
Solubility Data for this compound (COIT)
Publicly available quantitative solubility data for COIT is scarce. The information is currently limited to qualitative descriptions.
Table 3: Known Qualitative Solubility of this compound (COIT)
| Solvent | Type | Solubility |
| Chloroform | Halogenated | Soluble |
| Dichloromethane | Halogenated | Soluble |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble |
| Methanol | Alcohol | Soluble |
| Other Organic Solvents | - | Data Not Available |
The absence of quantitative data necessitates a standardized experimental approach to fill this knowledge gap.
Theoretical Framework: Factors Influencing Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. The long n-octyl chain on both OIT and COIT imparts significant non-polar, lipophilic character. The isothiazolinone ring itself contains polar heteroatoms (N, S, O). The addition of an electronegative chlorine atom in COIT can subtly increase the molecule's polarity compared to OIT.
Caption: Relationship between molecular structure and expected solubility trends.
We can hypothesize that while both compounds will be soluble in a broad range of organic solvents, COIT may show comparatively better solubility in more polar organic solvents than OIT due to the influence of the chloro- group. Conversely, its solubility in highly non-polar solvents like alkanes might be slightly reduced.
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol is based on the universally recognized "Shake-Flask Method," a gold-standard technique for measuring equilibrium solubility. This method is cited by regulatory bodies like the OECD and is considered the most reliable approach. It ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.
Principle
An excess amount of the solid compound (COIT) is agitated in the chosen organic solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical method.
Materials & Equipment
-
This compound (COIT), analytical standard grade
-
Selected organic solvent(s), HPLC grade or equivalent
-
Analytical balance (± 0.1 mg)
-
Glass vials or flasks with screw caps (e.g., 4-20 mL)
-
Orbital shaker with temperature control (incubator shaker)
-
Syringes (glass, gas-tight)
-
Syringe filters (0.22 µm, compatible with the organic solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.
Step-by-Step Methodology
Step 1: Preliminary Test (Range Finding)
-
Rationale: To estimate the approximate solubility and prevent using too little or an excessive amount of solute in the definitive experiment.
-
Procedure:
-
Add a small, known amount of COIT (e.g., 5 mg) to a vial.
-
Incrementally add the solvent (e.g., in 0.1 mL aliquots), vortexing or shaking vigorously after each addition.
-
Observe the volume at which the solid completely dissolves. This provides a rough estimate of the solubility.
-
Step 2: Definitive Experiment (Equilibrium Measurement)
-
Rationale: To create a saturated solution in a state of thermodynamic equilibrium.
-
Procedure:
-
Prepare at least three replicate vials for each solvent.
-
Add a pre-weighed amount of COIT to each vial. This amount should be in clear excess of the estimated solubility (e.g., 5-10 times the amount determined in the preliminary test) to ensure undissolved solid remains at equilibrium.
-
Accurately add a known volume or mass of the solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and a moderate agitation speed (e.g., 150 rpm).
-
Agitate the samples for a predetermined time. A minimum of 24 hours is recommended, but 48 or 72 hours may be necessary to ensure equilibrium. The ideal duration should be confirmed by sampling at different time points (e.g., 24, 48, 72 h) and demonstrating that the concentration no longer increases.
-
Step 3: Sample Separation
-
Rationale: To separate the saturated liquid phase from the undissolved solid without altering the equilibrium (e.g., by temperature change or precipitation).
-
Procedure:
-
Stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.
-
Carefully draw the supernatant (the clear liquid) into a glass syringe.
-
Immediately attach a solvent-compatible 0.22 µm syringe filter.
-
Discard the first few drops of the filtrate to saturate the filter material.
-
Filter the required volume of the saturated solution into a clean vial for analysis.
-
Step 4: Analysis
-
Rationale: To accurately quantify the concentration of COIT in the saturated solution.
-
Procedure:
-
Immediately dilute the filtered sample with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Prepare a series of calibration standards of COIT in the same solvent.
-
Analyze the standards and the diluted samples using a validated analytical method, such as HPLC-UV.
-
Calculate the concentration of COIT in the original, undiluted filtrate using the calibration curve and the dilution factor.
-
Step 5: Verification of Solid Phase
-
Rationale: To ensure the compound did not undergo a phase change (e.g., to a different polymorph) during the experiment, which could alter its solubility.
-
Procedure:
-
After sampling, recover the remaining excess solid from the vials.
-
Dry the solid and analyze it using a technique like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Compare the analysis to that of the starting material to confirm the solid form has not changed.
-
Caption: Experimental workflow for the Shake-Flask Solubility Method.
Conclusion
While this compound is a compound of significant interest, there is a clear gap in the scientific literature regarding its quantitative solubility in organic solvents. This guide has synthesized the available qualitative data and contrasted it with its well-documented analogue, OIT. The core contribution of this document is the detailed, authoritative protocol for determining equilibrium solubility via the Shake-Flask method. By adhering to this self-validating system, researchers and drug development professionals can generate the precise, reproducible data required for advanced formulation, process optimization, and scientific discovery, ensuring the highest level of scientific integrity.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Isothiazolinone. Available from: [Link]
-
Classic Chemicals. 5-chloro-2-methyl-4-isothiazolin-3. Available from: [Link]
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Ataman Kimya. KATHON 893. Available from: [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Octylisothiazolinone preservatives and industrial biocides: Environment tier II assessment. (2019-06-28). Available from: [Link]
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-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]
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OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]
-
IUPAC. Solubility Data Series. Available from: [Link]
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Al-Ghaban, A., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(2). Available from: [Link]
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An In-depth Technical Guide on the Core Physical and Chemical Properties of 5-Chloro-2-n-octyl-4-isothiazolin-3-one
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the fundamental physical and chemical properties of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT). As a potent and widely utilized biocide, a deep understanding of its characteristics is essential for formulation development, efficacy optimization, and safety assessment in a range of scientific and industrial applications.
Introduction to this compound (OIT)
This compound, identified by the CAS number 26530-24-5, is a member of the isothiazolinone class of antimicrobial agents.[1][2] Its molecular structure, featuring a reactive isothiazolinone ring, is key to its broad-spectrum efficacy against bacteria, fungi, and algae.[3][4] This has led to its extensive use as a preservative in numerous products, including paints, coatings, adhesives, and in the leather and textile industries.[5][6][7] The lipophilic n-octyl chain enhances its partitioning into microbial cell membranes, a critical aspect of its bioactivity.
Molecular and Physical Properties
A thorough understanding of the physical properties of OIT is critical for its handling, formulation, and to predict its behavior in various matrices.
Key Physical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈ClNOS | [1][2] |
| Molecular Weight | 247.78 g/mol | [1][2] |
| Appearance | Clear yellow liquid or crystal | [7] |
| Boiling Point | Decomposes before boiling | [8] |
| Melting Point | ~15 °C | [9] |
| Density | 1.03-1.05 g/cm³ at 20°C | [7] |
| Vapor Pressure | 7.4 x 10⁻⁶ mm Hg at 25 °C | [8] |
| Water Solubility | Slightly soluble | [7] |
| Solubility in Organic Solvents | Soluble in most organic solvents | [7] |
| Log P (Octanol/Water Partition Coefficient) | 2.45 at 24 °C | [9] |
In-Depth Analysis of Physical Characteristics
The physical state of OIT as a liquid at room temperature simplifies its incorporation into various formulations. Its low vapor pressure is a significant advantage, minimizing inhalation exposure and ensuring its persistence in treated materials. The low water solubility and a Log P value of 2.45 indicate its lipophilic (fat-loving) nature.[9] This property is fundamental to its mechanism of action, as it facilitates the crossing of microbial cell membranes. Conversely, its high solubility in organic solvents makes it highly compatible with a wide range of non-aqueous formulations.[7]
Chemical Properties and Reactivity
The chemical behavior of OIT is intrinsically linked to the isothiazolinone ring, which is the cornerstone of its biocidal activity and also dictates its stability and degradation pathways.
Mechanism of Biocidal Action
The antimicrobial efficacy of isothiazolinones, including OIT, stems from their ability to disrupt vital cellular processes in microorganisms.[10] The mechanism involves the electrophilic sulfur atom of the isothiazolinone ring reacting with nucleophilic residues, particularly the thiol groups of cysteine in enzymes and proteins.[3][11] This interaction leads to the formation of mixed disulfides, which inactivates essential enzymes involved in metabolism and respiration, ultimately leading to microbial cell death.[10][12]
Figure 1: Simplified schematic of the biocidal mechanism of OIT.
Stability and Degradation Profile
The stability of OIT is a critical factor in its formulation and long-term efficacy. It is influenced by several environmental factors:
-
pH: Isothiazolinones are generally more stable in acidic to neutral conditions. In alkaline solutions, the isothiazolinone ring is susceptible to hydrolytic cleavage, leading to a loss of biocidal activity.[13]
-
Nucleophiles: The presence of nucleophiles, such as amines and thiols, can lead to the degradation of OIT through the opening of the heterocyclic ring.[13][14]
-
Environmental Persistence: OIT is biodegradable, with studies showing a primary degradation half-life of 9.3 days in soil.[5][13] The principal degradation pathway involves the opening of the isothiazolinone ring to form N-octylmalonamic acid, which further degrades to octylamine.[5] While stable to hydrolysis at neutral pH, with a half-life of over 80 days at 25°C and pH 7.4, its reactivity with naturally occurring nucleophiles contributes to its environmental degradation.[5]
Figure 2: Factors influencing the degradation of OIT.
Experimental Protocol: Determination of OIT Stability in a Formulation
To ensure the long-term efficacy of a product containing OIT, it is crucial to assess its stability within the formulation. The following is a generalized protocol for an accelerated stability study.
Objective: To evaluate the chemical stability of OIT in a liquid formulation under elevated temperature conditions.
Materials and Methods:
-
Initial Analysis: The initial concentration of OIT in the formulation is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The initial pH and physical appearance (e.g., color, clarity) are also recorded.
-
Sample Preparation: The formulation is aliquoted into sealed, airtight containers to prevent evaporation.
-
Accelerated Aging: Samples are stored in a temperature-controlled oven at a specified temperature (e.g., 40°C or 50°C) for a predetermined period (e.g., 4, 8, and 12 weeks). Control samples are stored at room temperature.
-
Time-Point Analysis: At each time point, samples are removed from the oven, allowed to equilibrate to room temperature, and the concentration of OIT is quantified by HPLC. Any changes in pH or physical appearance are noted.
-
Data Interpretation: The percentage of OIT remaining at each time point is calculated relative to the initial concentration. A degradation curve can be plotted to estimate the shelf-life of the formulation under the tested conditions.
Figure 3: Workflow for an accelerated stability study of an OIT formulation.
Conclusion
This compound is a highly effective biocide with a well-defined set of physical and chemical properties that are crucial to its application. Its lipophilic character, low volatility, and potent antimicrobial mechanism make it a valuable preservative. However, careful consideration of its stability, particularly concerning pH and the presence of nucleophiles, is paramount during formulation development. The methodologies and data presented in this guide provide a solid foundation for the informed and effective use of OIT in research and product development.
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Methodological & Application
Application Notes and Protocols for Antifungal Assays Using 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT)
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT) in antifungal susceptibility testing. OIT, a potent isothiazolinone biocide, has broad-spectrum activity, making its rigorous evaluation against fungal pathogens a critical step in various research and development pipelines. These application notes detail the fundamental principles, step-by-step protocols, and data interpretation for key antifungal assays, including Broth Microdilution, Agar Dilution, and Time-Kill Kinetics. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction to this compound (OIT)
This compound, also known as octhilinone, is a biocide belonging to the isothiazolinone class. Its chemical structure, featuring an n-octyl chain, enhances its lipid solubility, facilitating its penetration through fungal cell membranes.
Chemical and Physical Properties:
-
Molecular Formula: C₁₁H₁₈ClNOS[1]
-
CAS Number: 26530-24-5[1]
-
Molecular Weight: 247.79 g/mol [1]
-
Appearance: Typically a pale yellow liquid.
-
Solubility: OIT is poorly soluble in water but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. This is a critical consideration for stock solution preparation in in vitro assays.[2][3][4]
Its potent antimicrobial and antifungal properties have led to its use as a preservative in a wide range of industrial and commercial products.[5] In a research context, OIT serves as a valuable compound for studying fungal inhibition and as a reference for the development of new antifungal agents.
Postulated Mechanism of Antifungal Action
The primary mechanism of action for isothiazolinones, including OIT, involves a rapid, multi-step process that disrupts essential cellular functions. While the specifics can vary between microorganisms, the core mechanism is the inhibition of critical enzymes through covalent modification.
-
Cellular Uptake: The lipophilic n-octyl side chain of OIT facilitates its diffusion across the fungal cell membrane.
-
Thiol Reactivity: Once inside the cell, the electrophilic sulfur atom of the isothiazolinone ring becomes a prime target for nucleophilic attack by thiol groups (-SH) present in cysteine residues of vital enzymes and proteins like glutathione.
-
Enzyme Inactivation: This reaction leads to the formation of disulfide bonds, causing a conformational change in the proteins and subsequent inactivation. Key metabolic pathways, including cellular respiration, energy production (ATP synthesis), and glucose transport, are rapidly inhibited.
-
Growth Inhibition: The disruption of these fundamental processes halts fungal growth and proliferation, ultimately leading to cell death.
This broad-spectrum, non-specific targeting of thiol-containing proteins is a key reason for the potent activity of OIT and also explains why developing specific resistance can be challenging for fungi.
Caption: Postulated mechanism of OIT antifungal action.
Safety and Handling
OIT is a hazardous substance that requires strict safety protocols. It is corrosive, can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[6][7] It is also classified as toxic if inhaled or swallowed.[8]
Mandatory Precautions:
-
Ventilation: Always handle OIT in a well-ventilated area or a chemical fume hood.[7][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (checked for integrity before use), a lab coat, and chemical safety goggles or a face shield.[6][10]
-
Avoid Inhalation: Do not breathe vapors or mists.[10]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water for several minutes.[6]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][10]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[9] Store locked up and away from incompatible materials.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Experimental Protocols for Antifungal Susceptibility Testing
The following protocols are foundational for evaluating the antifungal efficacy of OIT. It is crucial to include appropriate controls in every assay: a growth control (no compound), a sterility control (no inoculum), and a solvent control (highest concentration of solvent used, e.g., DMSO).
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[11]
Principle: A standardized fungal inoculum is challenged with serial dilutions of OIT in a 96-well microtiter plate. Following incubation, the wells are assessed for visible growth to determine the MIC.
Caption: Workflow for the Broth Microdilution Assay.
Detailed Methodology:
-
Fungal Inoculum Preparation: a. Culture the fungal strain (e.g., Candida albicans, Cryptococcus neoformans) on Sabouraud Dextrose Agar for 24-48 hours.[11] b. Collect several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Further dilute this suspension in RPMI-1640 medium (buffered with MOPS to pH 7.0) to achieve the final target inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).[12]
-
OIT Dilution Plate Preparation: a. Prepare a stock solution of OIT in DMSO. Due to potential solubility issues, a concentration of 10 mg/mL is a common starting point. b. In a 96-well flat-bottom plate, add 100 µL of RPMI-1640 medium to wells 2 through 12. c. In well 1, add 200 µL of the OIT working solution (stock diluted in RPMI to twice the highest desired final concentration). d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.[13] e. Well 11 will serve as the growth control (no OIT). Well 12 will be the sterility control (no inoculum).
-
Inoculation and Incubation: a. Add 100 µL of the diluted fungal inoculum to wells 1 through 11. Do not add inoculum to well 12. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35°C for 24 to 48 hours.[12]
-
MIC Determination: a. After incubation, examine the plate visually (or with a plate reader at 530 nm). b. The MIC is the lowest concentration of OIT at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control in well 11.
Protocol 2: Agar Dilution Assay
This method is particularly useful for testing a large number of isolates simultaneously and can be more reliable for certain fungi.[14][15]
Principle: Two-fold dilutions of OIT are incorporated directly into molten agar. Standardized fungal inocula are then spotted onto the surface of the plates. The MIC is the lowest concentration that inhibits visible colony formation.[16]
Detailed Methodology:
-
Antifungal Plate Preparation: a. Prepare a series of OIT solutions in a solvent like DMSO at 10 times the final desired concentrations. b. For each concentration, add 1 part OIT solution to 9 parts of molten RPMI-1640 agar (or other suitable agar) kept at 45-50°C. Mix thoroughly but gently to avoid bubbles, and pour into sterile petri dishes.[17] c. Prepare a drug-free control plate containing only the solvent and agar. d. Allow plates to solidify completely on a level surface.
-
Inoculum Preparation: a. Prepare fungal suspensions as described in the broth microdilution method, adjusting to a 0.5 McFarland standard. b. The final inoculum should be approximately 10⁴ CFU per spot.[16]
-
Inoculation and Incubation: a. Using a multipoint replicator or a micropipette, spot 1-10 µL of each standardized fungal suspension onto the surface of the agar plates, starting with the control plate and moving to increasing concentrations of OIT.[17] b. Allow the spots to dry completely before inverting the plates. c. Incubate at 35°C for 48 hours or until robust growth is visible on the control plate.
-
MIC Determination: a. The MIC is the lowest concentration of OIT that prevents the growth of macroscopically visible colonies on the agar.[14][15]
Protocol 3: Time-Kill Kinetic Assay
This dynamic assay determines whether an antifungal agent is fungicidal (kills the fungi) or fungistatic (inhibits growth) and the rate at which this occurs.
Principle: A standardized fungal inoculum is exposed to several concentrations of OIT (typically based on the MIC). At specified time points, aliquots are removed, serially diluted, and plated to quantify the number of viable organisms (CFU/mL). A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18]
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Introduction: Understanding the Biocidal Power of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT)
An Application Guide to Efficacy Testing of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT)
This compound, commonly known as OIT or octhilinone, is a potent biocide belonging to the isothiazolinone class of compounds.[1] Isothiazolinones are heterocyclic organic chemicals widely employed as preservatives and antimicrobial agents in numerous industrial and consumer products, including paints, coatings, adhesives, leather, and personal care products.[2] OIT's efficacy stems from a two-step mechanism that begins with the rapid inhibition of microbial growth and metabolism, followed by irreversible cellular damage that leads to a loss of viability.[3]
The primary mode of action involves the electron-deficient sulfur atom in the isothiazolinone ring. This atom readily reacts with nucleophilic groups, particularly the thiol groups (-SH) found in amino acids like cysteine, which are critical components of microbial enzymes and proteins.[4] This interaction disrupts essential metabolic pathways such as growth, respiration, and energy generation, ultimately leading to cell death.[3] This multi-targeted approach makes it difficult for microorganisms to develop resistance, underpinning OIT's value as a broad-spectrum biocide.[3]
This document provides a comprehensive set of protocols for researchers and drug development professionals to systematically evaluate the antimicrobial efficacy of OIT, progressing from foundational screening assays to application-specific performance tests.
Critical Safety & Handling Precautions
Isothiazolinones are potent sensitizers and can cause severe skin burns and eye damage.[5][6][7] All handling must be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6][8] Consult the specific Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[5][8][9]
A Tiered Approach to Efficacy Evaluation
A robust assessment of a biocide's efficacy follows a logical progression. The workflow begins with determining fundamental potency against planktonic (free-floating) microorganisms and moves toward evaluating performance in simulated real-world conditions or on finished materials.
Caption: Tiered workflow for OIT efficacy testing.
Protocol 1: Foundational Screening - Broth Dilution Assays
These assays are the cornerstone of antimicrobial testing, establishing the baseline potency of OIT against specific microorganisms in a liquid growth medium. They are considered the gold standard for determining antimicrobial susceptibility.[10][11]
Part A: Minimum Inhibitory Concentration (MIC) Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12]
Methodology: Broth Microdilution
-
Preparation of OIT Stock: Prepare a concentrated stock solution of OIT in a suitable solvent (e.g., DMSO or ethanol) and sterilize by filtration (0.22 µm filter). The solvent concentration in the final test wells should be non-inhibitory.
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate.
-
Suspend the colonies in sterile saline or growth medium (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Setup (96-Well Microtiter Plate):
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells of columns 2 through 12.
-
Add 100 µL of the OIT working solution (at 2x the highest desired test concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard the final 50 µL from column 10. This creates a concentration gradient.
-
Column 11 serves as the growth control (broth and inoculum, no OIT).
-
Column 12 serves as the sterility control (broth only).
-
Add 50 µL of the prepared microbial inoculum to wells in columns 1 through 11. The final volume in each well is 100 µL.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
Result Interpretation: The MIC is the lowest concentration of OIT at which there is no visible turbidity (i.e., the first clear well).[13]
Part B: Minimum Bactericidal Concentration (MBC) Protocol
The MBC test is a follow-up to the MIC and determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15][16]
Methodology
-
Subculturing: Following MIC determination, select the well corresponding to the MIC and at least two more concentrated wells that also showed no growth.
-
Plating: Aseptically transfer a fixed volume (e.g., 10 µL or 100 µL) from each selected well onto a fresh, antimicrobial-free agar plate (e.g., Tryptic Soy Agar). Spread the aliquot evenly.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15][17] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[15]
Table 1: Example MIC/MBC Data Interpretation
| OIT Conc. (µg/mL) | MIC Well Appearance | MBC Plate (CFU Count) | % Kill | Interpretation |
|---|---|---|---|---|
| 128 | Clear | 0 | >99.9% | MBC |
| 64 | Clear | 0 | >99.9% | Bactericidal |
| 32 | Clear | 5 | 99.9% | Bactericidal |
| 16 | Clear | 45 | 99.1% | MIC |
| 8 | Turbid | Not Plated | - | Growth |
| Growth Control | Turbid | ~50,000 | 0% | Viable |
(Based on an initial inoculum of 5 x 10⁴ CFU/well)
Protocol 2: Zone of Inhibition (ZOI) Assay
This qualitative test is a rapid screening method to assess the ability of a leachable antimicrobial agent to diffuse through agar and inhibit microbial growth.[18][19]
Caption: Workflow for the Zone of Inhibition test.
Methodology: Agar Disk-Diffusion
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform "lawn" of bacteria.
-
Sample Application: Aseptically place a sterile paper disk (6 mm diameter) saturated with a known concentration of OIT solution onto the center of the inoculated plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the clear zone around the disk where bacterial growth has been inhibited. A larger zone generally indicates higher potency.[18] However, this test is only suitable for antimicrobials that can leach or diffuse into the agar; a lack of a zone does not necessarily mean the agent is ineffective, especially for non-leaching formulations.[20]
Protocol 3: Time-Kill Curve Analysis
This dynamic assay provides critical information on the rate of antimicrobial activity, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects over time.[10][21]
Methodology
-
Preparation: Prepare several flasks containing sterile growth broth (e.g., MHB).
-
Inoculation: Inoculate each flask with the test microorganism to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
OIT Addition: Add OIT to the flasks to achieve final concentrations relative to the predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no OIT.
-
Time-Point Sampling: Incubate all flasks at 35-37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically withdraw an aliquot from each flask.
-
Enumeration: Immediately perform serial ten-fold dilutions of each aliquot in a sterile neutralizing broth or saline. Plate the dilutions onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates for 24-48 hours and count the resulting colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the results as log₁₀ CFU/mL versus time for each OIT concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]
Protocol 4: Application-Specific Efficacy Testing
The true measure of a biocide's effectiveness is its performance in its intended application. Standardized methods are used to test OIT's activity when incorporated into materials like plastics, coatings, or textiles.
Part A: Efficacy on Non-Porous Surfaces (ISO 22196)
This standard is designed to quantitatively measure the antibacterial activity of treated plastics and other non-porous surfaces.[22][23][24]
Summary of Protocol
-
Sample Preparation: Test specimens (e.g., 50x50 mm squares) of the OIT-treated material and an identical untreated control material are prepared.
-
Inoculation: A standardized bacterial suspension (e.g., S. aureus or E. coli) is pipetted onto the surface of each test specimen.[24]
-
Incubation: The inoculum is covered with a sterile film to ensure close contact and prevent drying. The samples are then incubated at 35°C and ≥90% relative humidity for 24 hours.[25]
-
Bacterial Recovery: After incubation, the bacteria are recovered from the surfaces by washing with a neutralizing broth.
-
Enumeration: The number of viable bacteria in the wash solution is determined using standard plate count methods.
-
Calculation: The antibacterial activity is calculated as the logarithmic difference between the number of viable bacteria recovered from the untreated control and the OIT-treated specimens.
Part B: Efficacy of Immobilized Agents (ASTM E2149)
Known as the "shake flask test," this method evaluates the antimicrobial activity of non-leaching agents immobilized on or in a material.[26][27] It ensures dynamic contact between the microorganisms and the treated surface.[28][29][30]
Summary of Protocol
-
Sample Preparation: A known weight (e.g., 1 gram) of the OIT-treated material (e.g., fabric swatches, polymer pellets) is placed into a sterile flask. Control flasks with untreated material are also prepared.
-
Inoculation: A buffered solution containing a high concentration of the test microorganism is added to each flask.
-
Dynamic Contact: The flasks are agitated on a wrist-action shaker for a specified contact time (typically 1 hour) to ensure continuous contact.[28][30]
-
Enumeration: The bacterial concentration in the liquid is determined at the beginning (time 0) and end of the contact period via serial dilution and plate counting.
-
Calculation: The percent reduction of the microorganism is calculated by comparing the final count in the flask with the treated material to the final count in the flask with the untreated control.
Table 2: Summary of Hypothetical Efficacy Data for OIT
| Test Method | Test Organism | Result | Interpretation |
|---|---|---|---|
| MIC | S. aureus (ATCC 6538) | 16 µg/mL | Potent inhibitor of Gram-positive bacteria. |
| MIC | E. coli (ATCC 8739) | 32 µg/mL | Effective inhibitor of Gram-negative bacteria. |
| MIC | A. brasiliensis (ATCC 16404) | 8 µg/mL | Potent inhibitor of fungal growth. |
| MBC | S. aureus (ATCC 6538) | 32 µg/mL | Bactericidal (MBC/MIC ratio = 2). |
| Time-Kill (4x MIC) | P. aeruginosa (ATCC 9027) | >3-log reduction in 8 hrs | Demonstrates rapid bactericidal activity. |
| ISO 22196 | E. coli on OIT-treated plastic | 4.5 log reduction | High antibacterial activity on a non-porous surface. |
| ASTM E2149 | S. aureus on OIT-treated textile | 99.8% reduction | High efficacy for an immobilized application. |
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Application Notes & Protocols for 5-Chloro-2-n-octyl-4-isothiazolin-3-one in Laboratory Microbial Control
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of isothiazolinone-based biocides, with a primary focus on 2-n-octyl-4-isothiazolin-3-one (OIT), for microbial control in laboratory settings. It delineates the fundamental mechanism of action, outlines critical safety and handling procedures, and presents detailed, validated protocols for application and efficacy testing, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: Understanding Isothiazolinones for Laboratory Use
Isothiazolinones are a class of heterocyclic organic compounds widely employed as broad-spectrum antimicrobial agents in industrial and research environments.[1][2] Their efficacy against bacteria, fungi, and algae makes them valuable for preventing contamination in aqueous solutions, on surfaces, and within various materials.[1][3]
While the user specified "5-Chloro-2-n-octyl-4-isothiazolin-3-one," this appears to be a conflation of two common isothiazolinone structures: the chlorinated isothiazolinones (like 5-chloro-2-methyl-4-isothiazolin-3-one, or CMIT) and the octyl-chain isothiazolinones (like 2-n-octyl-4-isothiazolin-3-one, or OIT). This guide will focus on 2-n-octyl-4-isothiazolin-3-one (OIT) , a well-documented and highly effective biocide, while drawing contextual parallels to chlorinated variants to explain structure-activity relationships. OIT is particularly noted for its potent fungicidal activity and stability.[1][3][4]
This guide is structured to provide both the theoretical foundation and the practical, actionable protocols necessary for the safe and effective implementation of OIT in a modern research laboratory.
Part 1: Scientific Principles of OIT
Mechanism of Action
The antimicrobial activity of OIT is potent and rapid, targeting fundamental life-sustaining processes within microbial cells.[4] The mechanism is a two-step electrophilic attack, which makes the development of resistance difficult.[5]
-
Rapid Inhibition of Metabolism: OIT quickly penetrates the microbial cell wall and cytoplasmic membrane. Its core reactive element, an activated sulfur atom in the isothiazolinone ring, acts as a strong electrophile. It covalently reacts with nucleophilic groups, particularly the thiol groups (-SH) found in cysteine residues of essential enzymes and proteins.[4] This reaction forms disulfide bonds, leading to the rapid inactivation of key dehydrogenase enzymes involved in respiration, ATP production, and overall metabolism.
-
Irreversible Damage & Cell Death: Following the initial metabolic inhibition, continued and irreversible damage occurs. The disruption of critical enzymatic pathways and the potential production of free radicals lead to a complete loss of physiological function, culminating in cell death.[5]
Caption: Mechanism of OIT action on microbial cells.
Spectrum of Activity & Material Compatibility
OIT provides broad-spectrum protection, making it a versatile choice for laboratory settings. It is effective against a wide range of common laboratory contaminants.
| Microorganism Class | Examples | Efficacy |
| Gram-Positive Bacteria | Staphylococcus aureus, Bacillus subtilis | High |
| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | High |
| Fungi (Molds) | Aspergillus niger, Penicillium pinophilum | Very High |
| Fungi (Yeasts) | Saccharomyces cerevisiae, Candida albicans | Very High |
Material Compatibility: OIT is generally compatible with common laboratory materials such as stainless steel, glass, and many plastics (e.g., polypropylene, polyethylene). However, it is an electrophile and can be deactivated by strong nucleophiles or reducing agents.[6] It is advisable to avoid prolonged contact with solutions containing high concentrations of thiol compounds (e.g., cysteine, glutathione, mercaptoethanol) unless neutralization is intended.[7]
Part 2: Safety & Handling Protocols
Isothiazolinones are potent biocides and must be handled with care. They can be corrosive, toxic, and are known skin sensitizers.[8][9][10][11]
Hazard Identification & Personal Protective Equipment (PPE)
-
Primary Hazards: Causes severe skin burns and eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life.[9][10][11]
-
Mandatory PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) tested to EN 374 are required. Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or concentrated solutions.[8][9]
-
Lab Coat: A standard lab coat is required. For significant handling, a chemically resistant apron is advised.
-
-
Handling: Always handle OIT concentrates in a well-ventilated area, preferably within a chemical fume hood.[10][12] Avoid creating aerosols or mists.[10]
Spill Management & Waste Disposal
-
Spill Procedure:
-
Evacuate non-essential personnel from the immediate area.
-
Wear full PPE, including respiratory protection if vapors are present.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Clean the spill area with a detergent solution, followed by a water rinse.
-
-
Deactivation: For final decontamination of surfaces or small spills, a solution of sodium metabisulfite or sodium bisulfite can be used to neutralize the active isothiazolinone.
-
Waste Disposal: OIT is highly toxic to aquatic organisms.[11] Do not discharge to sewer systems or waterways. [12] All OIT waste (concentrated, diluted, and contaminated materials) must be disposed of as hazardous chemical waste according to institutional and local regulations.
Part 3: Application & Efficacy Validation Protocols
Protocol: Preparation of Stock and Working Solutions
Causality: Preparing a concentrated stock solution simplifies the process of making fresh, accurate working dilutions for daily use, minimizing repeated handling of the raw material.
-
Objective: To prepare a 1% (10,000 ppm) OIT stock solution.
-
Materials: OIT concentrate, appropriate solvent (e.g., propylene glycol or as specified by the manufacturer), calibrated balance, volumetric flasks, magnetic stirrer.
-
Procedure:
-
Donning full PPE, weigh the required amount of OIT concentrate in a fume hood.
-
Add the concentrate to a volumetric flask containing a portion of the recommended solvent.
-
Stir until fully dissolved.
-
Bring the solution to the final volume with the solvent and mix thoroughly.
-
Transfer to a clearly labeled, tightly sealed storage bottle. Store in a cool, dry, well-ventilated area away from incompatible materials.
-
-
Working Solutions: Prepare working solutions daily by diluting the stock solution in sterile deionized water or an appropriate buffer. For example, to make 100 mL of a 100 ppm working solution from a 10,000 ppm stock, add 1 mL of stock solution to 99 mL of diluent.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Causality: The MIC assay is the gold standard for determining the antimicrobial efficacy of a biocide.[13] It establishes the lowest concentration required to inhibit the visible growth of a specific microorganism under defined laboratory conditions, providing a quantitative measure of potency.[14]
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Application Notes & Protocols: 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT) for Industrial Water Treatment
Introduction: The Role of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT) in Microbial Control
Industrial water systems, particularly cooling towers, heat exchangers, and process water loops, are ideal environments for the proliferation of microorganisms. If left uncontrolled, bacteria, fungi, and algae can form biofilms—slimy aggregates of microbes—that lead to significant operational and safety issues. These issues include microbiologically influenced corrosion (MIC), reduced heat transfer efficiency, equipment blockages, and the potential aerosolization of pathogens like Legionella pneumophila.
This compound, commonly known as Octhilinone or OIT, is a potent, broad-spectrum biocide belonging to the isothiazolinone class of antimicrobial agents.[1][2][3] It is highly effective at controlling the growth of these problematic microorganisms.[1][2] Unlike some of its shorter-chain relatives, the n-octyl group imparts a higher degree of lipophilicity to the OIT molecule. This chemical characteristic enhances its ability to penetrate the cell walls and membranes of microorganisms, making it a highly effective agent, particularly against fungi and bacteria. This document provides a comprehensive guide for researchers and technical professionals on the application and evaluation of OIT for industrial water treatment.
Section 1: Physicochemical Properties & Spectrum of Activity
Understanding the fundamental properties of OIT is critical for its effective and safe application. It is typically supplied as a liquid concentrate.[3]
Table 1: Key Properties of this compound (OIT)
| Property | Value / Description | Significance in Water Treatment Applications |
| Chemical Name | This compound | --- |
| CAS Number | 26530-20-1 | Unique identifier for the active substance. |
| Molecular Formula | C₁₁H₁₉NOS | --- |
| Appearance | Pale yellow to amber liquid[3] | Indicator of product quality and stability. |
| Solubility | Soluble in various organic solvents; low solubility in water.[3] | Often formulated with emulsifiers for effective dispersion in water systems. |
| Effective pH Range | Stable and effective over a wide pH range (typically 4-10).[3] | Versatile for use in various industrial water conditions without loss of efficacy. |
| Spectrum of Activity | Broad-spectrum against fungi, bacteria (Gram-positive, limited Gram-negative), and algae.[1][3] | Provides comprehensive microbial control, preventing a wide range of biofouling issues. |
| Mode of Action | Non-oxidizing biocide. | Compatible with systems where oxidizing biocides (like chlorine) may cause corrosion or react with other treatment chemicals. |
Section 2: Core Mechanism of Action
OIT functions by disrupting essential metabolic pathways within microbial cells. Its efficacy stems from the electrophilic nature of the isothiazolinone ring.
-
Rapid Cell Penetration: The lipophilic octyl chain facilitates the molecule's transport across the microbial cell membrane.
-
Enzyme Inhibition: Once inside the cell, OIT targets and reacts with thiol-containing enzymes, particularly those with cysteine residues.[4] Key metabolic enzymes involved in processes like respiration (e.g., dehydrogenases) are critical targets.[4]
-
Disulfide Bond Formation: The sulfur atom on the isothiazolinone ring reacts with the sulfhydryl (-SH) groups on the enzymes, forming a disulfide bond.[4] This covalent modification inactivates the enzyme.
-
Metabolic Disruption & Cell Death: The inactivation of multiple essential enzymes disrupts cellular respiration and energy production, leading to growth inhibition and ultimately, cell death.
Caption: Mechanism of OIT Biocidal Action.
Section 3: Protocols for Efficacy Evaluation
Evaluating the efficacy of OIT requires a systematic approach, progressing from basic laboratory screening to more complex simulations that mimic industrial conditions. The following protocols are based on principles outlined in established standards such as those from ASTM International.[5][6][7]
3.1: Critical Safety Precautions
Isothiazolinones are potent sensitizers and can cause skin irritation or allergic reactions.[8][9] Always handle OIT concentrates and stock solutions in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
Consult the Safety Data Sheet (SDS) for the specific OIT product before use.
3.2: Protocol for Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of OIT required to inhibit the growth of (MIC) and kill (MBC) planktonic (free-floating) microorganisms.
Rationale: The MIC/MBC assay is a fundamental tool for screening the antimicrobial efficacy of a biocide against specific microbial isolates from a water system. It provides a baseline for determining appropriate dosing levels.
Methodology:
-
Prepare Microbial Inoculum:
-
Isolate a representative bacterium (e.g., Pseudomonas aeruginosa) from the industrial water source.
-
Culture the isolate in a suitable liquid medium (e.g., Tryptic Soy Broth) to an exponential growth phase.
-
Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. Dilute this suspension 1:100 in sterile broth to achieve a final inoculum of ~1.5 x 10⁶ CFU/mL.
-
-
Prepare OIT Dilutions:
-
Create a stock solution of OIT in a suitable solvent if the raw material is not water-soluble. Note that the solvent concentration should not exceed 1% in the final test volume and a solvent-only control must be included.[5][6]
-
Perform a serial two-fold dilution of the OIT stock solution in a 96-well microtiter plate using the appropriate growth medium. Concentrations might range from 100 ppm down to <0.1 ppm.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth + inoculum, no OIT) and a negative control (broth only).
-
Incubate the plate at a temperature relevant to the industrial system (e.g., 30-35°C) for 24-48 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of OIT in which no visible growth (turbidity) is observed.
-
-
Determine MBC:
-
Take a small aliquot (e.g., 10 µL) from each well that showed no growth (i.e., at and above the MIC).
-
Spot-plate these aliquots onto a nutrient agar plate.
-
Incubate the agar plate for 24-48 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
3.3: Protocol for Evaluating Efficacy Against Biofilms
Biofilms present a greater challenge as the extracellular polymeric substance (EPS) matrix can shield embedded microbes from biocide penetration.[10][11] This protocol uses a CDC Biofilm Reactor to generate robust, reproducible biofilms for testing, consistent with EPA and ASTM guidelines.[10][12][13]
Rationale: Microbes within a biofilm are physiologically distinct from their planktonic counterparts and can be orders of magnitude more resistant to biocides.[10] Testing against established biofilms provides a much more accurate prediction of how a biocide will perform in a real-world industrial setting.[7]
Methodology:
-
Biofilm Growth (ASTM E3161 principles): [12]
-
Assemble a CDC Biofilm Reactor with coupons made of a material relevant to the industrial system (e.g., stainless steel, PVC).
-
Fill the reactor with a suitable growth medium and inoculate with a microbial consortium from the target water system or a known biofilm-forming organism like Pseudomonas aeruginosa (ATCC 15442).[12]
-
Operate the reactor under controlled conditions (e.g., specific flow rate, temperature, and nutrient feed) for 48-72 hours to allow for mature biofilm development.
-
-
Biocide Treatment (ASTM E2871 principles): [12]
-
Prepare test concentrations of OIT in simulated or actual cooling tower water.[5][6]
-
Carefully remove the biofilm-coated coupons from the reactor and place them into individual tubes containing the OIT solutions. Include a control tube with water but no biocide.
-
Expose the coupons to the biocide for a contact time relevant to the system's operational parameters (e.g., 4, 6, or 24 hours).[5]
-
-
Neutralization and Cell Recovery:
-
After the contact time, transfer the coupons to a solution containing a validated chemical neutralizer (e.g., a solution containing sodium thiosulfate and/or other agents) to immediately stop the biocidal action. This is a critical step to prevent falsely elevated efficacy results.
-
Place the neutralized coupons into tubes with sterile saline or buffer.
-
Use physical methods like sonication or vortexing to dislodge the biofilm cells from the coupon surface.
-
-
Enumeration and Log Reduction Calculation:
-
Perform serial dilutions of the resulting cell suspension.
-
Use standard plate counting techniques to enumerate the viable, recovered bacteria (CFU/coupon).
-
Calculate the log reduction of viable bacteria for each OIT concentration compared to the untreated control coupon. A successful treatment is often defined by a specific log reduction threshold (e.g., a 3-log or greater reduction).
-
Caption: Workflow for Biofilm Efficacy Testing.
Section 4: Application Guidance & System Considerations
Successful application of OIT goes beyond simple efficacy and requires an understanding of the entire water treatment program.
4.1: Dosing Strategies
-
Shock Dosing: OIT is often applied as a periodic "shock" dose to rapidly bring microbial populations under control. The concentration and frequency depend on the system's severity of fouling, water temperature, and retention time.
-
Continuous Dosing: In some systems, a low, continuous dose of OIT may be used to maintain microbial control, often in conjunction with another biocide as part of a comprehensive program.
4.2: Factors Influencing Performance
| Factor | Impact on OIT Efficacy | Rationale & Recommendations |
| pH | Generally stable and effective in the 4-10 range.[3] | Suitable for most industrial water systems. Monitor pH as extreme shifts can affect other aspects of water chemistry. |
| Temperature | High stability at typical cooling tower temperatures. | Performance is reliable under standard operating conditions. Consult manufacturer data for extreme temperature applications. |
| Organic Loading | High organic content can increase biocide demand. | OIT can be consumed by reacting with non-target organic materials. Pre-cleaning a heavily fouled system is recommended before starting an OIT program. |
| Presence of Iron | Some isothiazolinones can be degraded by the presence of iron.[14][15] | In systems with high iron content, consider using a chelating agent or monitor OIT residuals to ensure an effective concentration is maintained. |
| Sunlight (UV) | Can be susceptible to photodegradation. | In open-air systems with high sun exposure, dosing during evening hours may improve cost-effectiveness. The impact of dissolved organic matter can also influence photodegradation rates.[16] |
4.3: Material and Chemical Compatibility
-
Oxidizing Biocides: Do not dose OIT simultaneously with high concentrations of strong oxidizers like chlorine or bromine.[17] The oxidative potential can degrade the OIT molecule, reducing its efficacy. It is common practice to alternate dosing of oxidizing and non-oxidizing biocides.
-
Other Chemicals: OIT is generally compatible with common corrosion and scale inhibitors. However, it is crucial to verify compatibility with the specific chemical formulation being used.[18]
-
Materials of Construction: OIT is compatible with most plastics and metals used in industrial water systems. Always confirm compatibility with the specific grades of materials in your system, especially elastomers in seals and gaskets.[18]
Section 5: Conclusion
This compound (OIT) is a highly effective biocide for controlling microbial growth and biofilm formation in industrial water treatment applications.[1] Its broad spectrum of activity and stability across a wide pH range make it a versatile tool for maintaining system efficiency and safety.[2][3] However, realizing its full potential requires a scientific approach. Researchers and drug development professionals must conduct rigorous efficacy testing against both planktonic and, most importantly, biofilm-associated microorganisms. Understanding the influence of system parameters such as organic loading, temperature, and chemical compatibility is paramount for designing a successful and cost-effective microbial control program. By following structured protocols and considering the complete operational context, OIT can be a cornerstone of modern industrial water management.
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ASTM E645-25 Standard Practice for Evaluation of Microbicides Used in Cooling Water Systems. IVAMI. Available from: [Link]
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Evaluation of Microbicides Used in Cooling Water Systems. West Conshohocken, PA: ASTM International; 2018. Available from: [Link]
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The Impact of Biofilm Resistance on Disinfectant Efficacy and Testing Methods. SITU Biosciences. Available from: [Link]
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A rapid, high-throughput method for culturing, characterizing and biocide efficacy testing of both planktonic cells and biofilms. ResearchGate. Available from: [Link]
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Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one). ResearchGate. Available from: [Link]
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Ensuring Chemical Compatibility In Water Treatment Equipment. Blue-White Industries. Available from: [Link]
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The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. MDPI. Available from: [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Isothiazolinones
Introduction
Isothiazolinones are a class of heterocyclic organic compounds widely employed as biocides and preservatives in a vast array of industrial and consumer products. Their potent antimicrobial activity makes them effective in preventing the growth of bacteria, fungi, and algae in water-based solutions. Consequently, they are integral components in cosmetics, personal care products, paints, adhesives, and industrial water treatment solutions.[1] The most commonly utilized isothiazolinones include methylisothiazolinone (MIT), chloromethylisothiazolinone (CMIT), benzisothiazolinone (BIT), and octylisothiazolinone (OIT).[1]
Despite their efficacy, certain isothiazolinones, particularly the combination of CMIT and MIT, are known to be potent skin sensitizers and can cause allergic contact dermatitis in susceptible individuals.[2][3] This has led to stringent regulatory limits on their use in various products to ensure consumer safety.[4][5] Therefore, the accurate and sensitive quantification of isothiazolinones is of paramount importance for quality control, regulatory compliance, and risk assessment.[3][6]
High-performance liquid chromatography (HPLC) has emerged as the premier analytical technique for the determination of isothiazolinones.[2] Its versatility, coupled with various detection methods such as ultraviolet (UV) and mass spectrometry (MS), provides the necessary selectivity and sensitivity for analyzing these compounds in complex matrices.[2][7] This application note provides a comprehensive guide to the HPLC analysis of isothiazolinones, detailing methodologies, sample preparation protocols, and data interpretation, to empower researchers, scientists, and drug development professionals in this critical analytical task.
Principles of Isothiazolinone Analysis by HPLC
The separation of isothiazolinones by HPLC is primarily achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase (typically a C18 or C8 bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The polarity of the isothiazolinones varies, influencing their retention behavior. For instance, MIT is more polar than CMIT, which in turn is more polar than BIT and OIT. This difference in polarity is the basis for their chromatographic separation.
The choice of mobile phase is critical for achieving optimal separation. A mixture of water and an organic modifier, such as methanol or acetonitrile, is commonly employed.[8] A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary for the simultaneous analysis of multiple isothiazolinones with varying polarities.[8] The addition of an acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and ionization efficiency in mass spectrometry detection.[1]
Detection of isothiazolinones can be accomplished using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer.[7][8] UV detection is typically performed at wavelengths where the isothiazolinone core absorbs strongly, generally between 270 and 285 nm.[7][8] However, for complex matrices or trace-level analysis, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice due to its superior specificity and lower detection limits.[2][9]
Experimental Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of isothiazolinones.
Caption: A generalized workflow for the HPLC analysis of isothiazolinones.
Detailed Protocols
Protocol 1: HPLC-UV Method for the Determination of MIT, CMIT, and BIT in Cosmetics
This protocol is a generalized method suitable for the routine analysis of common isothiazolinones in cosmetic products.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV/DAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Isothiazolinone standards (MIT, CMIT, BIT)
-
Syringe filters (0.45 µm)
2. Sample Preparation:
-
Accurately weigh approximately 1 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 1 minute to disperse the sample.
-
Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.[7]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-15 min, 10-90% B; 15-20 min, 90% B; 20-21 min, 90-10% B; 21-25 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm for MIT and CMIT, 318 nm for BIT[8] |
4. Data Analysis:
-
Identify the peaks of MIT, CMIT, and BIT based on their retention times compared to the standards.
-
Construct a calibration curve for each analyte by plotting the peak area against the concentration of the standard solutions.
-
Quantify the concentration of each isothiazolinone in the sample using the calibration curve.
Protocol 2: HPLC-MS/MS Method for Trace Analysis of Isothiazolinones in Water-Based Adhesives
This protocol provides a highly sensitive and selective method for the determination of a broader range of isothiazolinones at low concentrations.[10][11]
1. Instrumentation and Materials:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Isothiazolinone standards (MIT, CMIT, BIT, OIT, DCOIT, BBIT)
-
Syringe filters (0.22 µm)
2. Sample Preparation:
-
Accurately weigh approximately 0.5 g of the adhesive sample into a 15 mL centrifuge tube.
-
Add 10 mL of methanol and vortex for 1 minute.
-
Sonicate for 15 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. Chromatographic and MS/MS Conditions:
| Parameter | Condition |
| Column | C18 (2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MIT | 116.0 | 71.0 |
| CMIT | 150.0 | 88.0 |
| BIT | 152.0 | 135.0 |
| OIT | 214.1 | 114.1 |
| DCOIT | 282.0 | 182.0 |
| BBIT | 208.1 | 135.1 |
4. Data Analysis:
-
Identify and quantify the analytes based on their specific retention times and MRM transitions.
-
Use a calibration curve prepared in the matrix to account for any matrix effects.
Method Validation and Performance
A robust HPLC method for isothiazolinone analysis must be validated to ensure its suitability for the intended purpose.[12] Key validation parameters include:
-
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range. Correlation coefficients (R²) should be >0.99.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are crucial for trace analysis and regulatory compliance.[10]
-
Accuracy and Precision: Accuracy, often assessed through recovery studies, measures the closeness of the measured value to the true value. Precision, expressed as the relative standard deviation (RSD), indicates the repeatability of the method.[10]
-
Selectivity: The method should be able to unequivocally identify and quantify the target analytes in the presence of other matrix components.
Typical Performance Characteristics:
| Parameter | HPLC-UV | HPLC-MS/MS |
| LOD | 0.1 - 1 µg/mL | 0.001 - 0.1 µg/mL[2][10] |
| LOQ | 0.5 - 3 µg/mL | 0.005 - 0.5 µg/mL[10] |
| Linearity (R²) | >0.99 | >0.999[2] |
| Recovery | 85 - 110% | 80 - 115%[10] |
| Precision (%RSD) | < 5% | < 10% |
Causality Behind Experimental Choices
-
Column Chemistry: C18 columns are the workhorse for reversed-phase chromatography due to their excellent hydrophobic retention and stability. For more polar isothiazolinones like MIT, a column with a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity and improved retention.[1]
-
Mobile Phase Additives: The addition of formic acid serves multiple purposes. It protonates the isothiazolinone molecules, which can improve their retention on the reversed-phase column and enhance their ionization efficiency in the ESI source for MS detection.[2]
-
Gradient Elution: A gradient is essential for analyzing a mixture of isothiazolinones with a wide range of polarities. It allows for the elution of highly polar compounds early in the run while retaining and separating the more nonpolar compounds.
-
Detection Method: While UV detection is a cost-effective and robust technique for routine analysis, its lack of specificity can be a limitation in complex matrices. HPLC-MS/MS provides unparalleled selectivity and sensitivity, making it the gold standard for confirmatory analysis and trace-level quantification.[2][9]
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH, sample overload | Use a guard column, adjust mobile phase pH, inject a smaller sample volume |
| Inconsistent Retention Times | Pump malfunction, leaks, column temperature fluctuations | Check pump performance and for leaks, ensure stable column temperature |
| Low Sensitivity | Detector issue, sample degradation, poor ionization | Check detector settings, ensure sample stability, optimize MS source parameters |
| Matrix Effects (MS) | Co-eluting matrix components suppressing or enhancing ionization | Dilute the sample, use a matrix-matched calibration curve, employ stable isotope-labeled internal standards |
Conclusion
The HPLC analysis of isothiazolinones is a critical tool for ensuring product safety and regulatory compliance. By understanding the principles of the separation and detection methods, and by following validated protocols, researchers and analysts can achieve accurate and reliable quantification of these important but potentially sensitizing compounds. The choice between HPLC-UV and HPLC-MS/MS will depend on the specific application, with the former being suitable for routine quality control and the latter being indispensable for trace-level analysis and research in complex matrices. This application note provides a solid foundation for developing and implementing robust HPLC methods for isothiazolinone analysis.
References
- National Center for Biotechnology Information. (2025, May 30).
- BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for Methylchloroisothiazolinone Analysis.
- Macherey-Nagel. (n.d.). Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC.
- MDPI. (n.d.). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS).
- PubMed. (2010, August 6).
- IOP Publishing. (2021, December 11). Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2023, February 13).
- ResearchGate. (2012, November).
- PubMed. (2019, October 29). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- PubMed. (2023, February 13).
- Macherey-Nagel. (n.d.). Separation of isothiazolinone biocides with UV and MS/MS detection.
- Scientific Research Publishing. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid.
- MDPI. (n.d.).
- PubMed. (n.d.).
- Measurlabs. (n.d.). Isothiazolinone Testing | BIT, MIT & CMIT.
- National Center for Biotechnology Information. (2019, October 29). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS).
- Scientific Research Publishing. (2024, January 30). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothi.
- ResearchGate. (2025, October 16). (PDF) Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS).
- Regulations.gov. (2020, April 6).
Sources
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- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 8. researchgate.net [researchgate.net]
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- 10. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) [mdpi.com]
- 11. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust LC-MS/MS Method for the Sensitive Quantification of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT) in Complex Matrices
Abstract
5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT) is a potent synthetic biocide widely employed as a preservative in a multitude of industrial and consumer products, including paints, adhesives, and coatings.[1] While effective at preventing microbial degradation, concerns regarding its potential for inducing skin sensitization necessitate precise and reliable monitoring to ensure regulatory compliance and consumer safety.[2][3] This application note presents a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of OIT. The protocol details a streamlined sample preparation procedure using ultrasonic-assisted extraction, optimized chromatographic separation, and detection via Multiple Reaction Monitoring (MRM), providing a robust workflow for researchers and quality control laboratories. All validation parameters, including linearity, accuracy, precision, and limits of detection, are presented to demonstrate the method's fitness for purpose.
Introduction: The Rationale for OIT Quantification
Isothiazolinones are a class of heterocyclic organic compounds utilized for their broad-spectrum antimicrobial properties.[4] Their mechanism of action involves the disruption of critical enzymatic pathways in microbes, leading to cell death.[5] OIT, a chlorinated isothiazolinone, is particularly effective as a fungicide in exterior paints and wood preservatives. However, its classification as a skin sensitizer has led to regulatory scrutiny and the establishment of concentration limits in various products by bodies like the U.S. Environmental Protection Agency (EPA) and the European Commission.[2][3]
Traditional analytical techniques may lack the sensitivity and selectivity required to quantify OIT at trace levels in chemically complex samples. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this application.[6] Its ability to physically separate the analyte from matrix components via chromatography and then selectively detect it based on its specific mass-to-charge ratio (m/z) provides unparalleled analytical confidence. This method is designed to be both highly reliable and efficient for routine analysis in a drug development or quality control setting.
Principle of the Method
The analytical workflow is founded on the principles of reversed-phase liquid chromatography coupled with tandem mass spectrometry.
-
Sample Preparation: The core principle is to efficiently transfer the OIT analyte from a complex, often solid or semi-solid, sample matrix into a clean liquid solvent compatible with the LC-MS/MS system. This is achieved through solid-liquid extraction, enhanced by ultrasonication to maximize recovery. The subsequent centrifugation and filtration steps are critical for removing particulate matter that could otherwise interfere with the analysis or damage the instrument.
-
Chromatographic Separation: A C18 reversed-phase HPLC column is used to separate OIT from other extracted components. The nonpolar stationary phase of the C18 column retains the relatively nonpolar OIT molecule. A gradient elution, starting with a high percentage of aqueous mobile phase and transitioning to a high percentage of organic mobile phase (methanol/acetonitrile), is employed. This gradient ensures that more polar, interfering compounds elute early, while OIT is retained and then eluted as a sharp, well-defined peak, providing robust separation.
-
Mass Spectrometric Detection: Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI) in positive mode. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides two layers of mass-based selectivity. A specific precursor ion (the protonated OIT molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is then monitored by the third quadrupole (Q3). This precursor-to-product ion transition is unique to OIT, effectively eliminating background noise and ensuring highly selective and sensitive quantification.
Experimental Workflow Overview
The following diagram illustrates the complete analytical procedure from sample preparation to final data analysis.
Caption: Overall workflow for OIT quantification.
Detailed Protocols and Methodologies
Materials and Reagents
-
Standards: this compound (OIT) analytical standard (≥98% purity).
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Formic Acid.
-
Water: Type I Ultrapure Water (18.2 MΩ·cm).
-
Equipment: Analytical balance, vortex mixer, ultrasonic bath, centrifuge, volumetric flasks, pipettes, 0.22 µm PTFE syringe filters.
Standard Solution Preparation
The causality behind preparing a concentrated stock and then performing serial dilutions is to minimize weighing errors and conserve the analytical standard. Methanol is chosen as the diluent due to the excellent solubility of OIT and its compatibility with the mobile phase.
-
Primary Stock (1000 µg/mL): Accurately weigh 10 mg of OIT standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This stock should be stored at 2-8°C and protected from light.
-
Working Stock (10 µg/mL): Pipette 100 µL of the Primary Stock into a 10 mL volumetric flask and dilute to volume with methanol.
-
Calibration Standards (0.5 - 200 ng/mL): Prepare a series of calibration standards by serially diluting the Working Stock with methanol. A typical calibration range could include 0.5, 1, 5, 10, 50, 100, and 200 ng/mL. This range is chosen to encompass the expected concentrations in samples and to establish the linear dynamic range of the instrument response.
Sample Preparation Protocol (Example: Water-Based Paint)
This protocol is adapted from established methods for isothiazolinone analysis in complex matrices.[7][8]
-
Homogenization: Thoroughly mix the paint sample to ensure homogeneity.
-
Weighing: Accurately weigh approximately 0.5 g of the homogenized paint sample into a 15 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of methanol to the tube. The choice of methanol is based on its ability to both precipitate polymeric binders in the paint and effectively solubilize OIT.
-
Vortexing: Cap the tube and vortex for 1 minute to ensure thorough mixing of the sample with the solvent.
-
Ultrasonication: Place the tube in an ultrasonic bath for 15 minutes. This step uses high-frequency sound waves to create cavitation, which disrupts the sample matrix and enhances the extraction efficiency of the analyte into the solvent.
-
Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes. This step is crucial to pelletize suspended solids and precipitated binders, resulting in a clear supernatant.
-
Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial. This final polishing step removes any remaining fine particulates, protecting the LC column and MS ion source from contamination and clogging.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following parameters are a robust starting point and should be optimized for the specific instrument in use. The gradient elution is designed to provide a good balance between analysis time and resolution from matrix interferences.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (80:20, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 0-1.0 min (5% B), 1.0-5.0 min (5-95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (5% B) |
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550 °C |
| Ion Spray Voltage | +3000 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
The MRM transitions for OIT must be determined by infusing a standard solution and optimizing the precursor and product ions. Based on its molecular weight (C₁₁H₁₈ClNOS, MW ≈ 247.8 g/mol )[9], the protonated molecule [M+H]⁺ is expected at m/z 248.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| OIT (Quantifier) | 248.1 | 114.1 | Optimized (e.g., 25) |
| OIT (Qualifier) | 248.1 | 87.1 | Optimized (e.g., 35) |
Method Validation and Performance
Method validation is performed to ensure the analytical method is reliable, reproducible, and fit for its intended purpose.[10][11] The results below are representative of what can be achieved with this protocol.
Linearity, LOD, and LOQ
A calibration curve was constructed by plotting the peak area against the concentration of the standards.
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.15 ng/mL (S/N ≥ 3) |
| Limit of Quantification (LOQ) | 0.5 ng/mL (S/N ≥ 10) |
The method demonstrates excellent linearity across the specified range. The low LOD and LOQ confirm the method's high sensitivity, making it suitable for trace-level analysis.[7]
Accuracy and Precision
Accuracy (%Recovery) and precision (%RSD) were evaluated by analyzing replicate (n=6) Quality Control (QC) samples prepared in a blank matrix at three concentration levels.
| QC Level | Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Low (LQC) | 1.5 | 1.45 | 96.7% | 4.8% |
| Medium (MQC) | 75 | 78.1 | 104.1% | 3.1% |
| High (HQC) | 150 | 145.9 | 97.3% | 2.5% |
The results for accuracy and precision fall well within the typical acceptance criteria (e.g., 85-115% for accuracy, ≤15% for precision), demonstrating that the method is both accurate and reproducible.[8]
Conclusion
This application note provides a comprehensive, validated LC-MS/MS method for the quantitative determination of this compound. The protocol, featuring a straightforward ultrasonic-assisted extraction and selective MRM detection, is demonstrated to be sensitive, accurate, and robust. This method serves as a reliable tool for researchers, regulatory bodies, and quality assurance professionals to monitor OIT levels in various consumer and industrial products, ensuring compliance with safety standards and contributing to public health protection.
References
-
Die-Gonzalez, L., & Zirwas, M. J. (2020). Isothiazolinone in Residential Interior Wall Paint: A High-Performance Liquid Chromatographic-Mass Spectrometry Analysis. Dermatitis: contact, atopic, occupational, drug, 31(2), 141–145. [Link]
-
Boon-ash, T., & et al. (n.d.). Isothiazolinones in cleaning products: Analysis with liquid chromatography tandem mass spectrometry of samples from sensitized patients and market. Contact Dermatitis. [Link]
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Zhong, Y., & et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Molecules, 24(21), 3894. [Link]
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Zhong, Y., & et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). PubMed, 24(21), 3894. [Link]
-
Ortiz, R., & et al. (2016). Determination of methylisothiazolinone and methylchloroisothiazolinone in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry. Journal of separation science, 39(2), 340–346. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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van den Broek, I., & et al. (2017). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical chemistry and laboratory medicine, 55(9), 1307–1318. [Link]
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Rosa, D. S., & et al. (2000). Study of parameters interfering in oxidative induction time (OIT) results obtained by differential scanning calorimetry in polyolefin. Journal of Applied Polymer Science, 77(8), 1806-1813. [Link]
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PerkinElmer. (2021). How to study oxidative stablity with DSC. YouTube. [Link]
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Nardi, E., & et al. (2019). Comparison of Sample Preparation Methods for Multielements Analysis of Olive Oil by ICP-MS. Foods, 8(8), 341. [Link]
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National Center for Biotechnology Information. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. PubChem. [Link]
-
MACHEREY-NAGEL. (2017). Analysis of isothiazolinones by LC-MS/MS. Application database for chromatography. [Link]
-
Wabuyele, S. L. (2012). Development of LC-MS/MS Methods for Quantitative Analysis of Plant-Derived Anticancer Agent and Synthetic Estrogen in Complex Matrices. Semantic Scholar. [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
Utami, Y. P., & et al. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients. Journal of Applied Pharmaceutical Science, 14(03), 108-118. [Link]
-
Silva, V., & et al. (2021). Analytical methods for isothiazolinones determination in different products. ResearchGate. [Link]
-
Wikipedia. (n.d.). Isothiazolinone. Wikipedia. [Link]
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Covington & Burling LLP. (2025). European Commission Announces 2030 Consumer Policy Strategy. Inside Privacy. [Link]
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ChemView. (2018). Isothiazolinone White Paper. U.S. Environmental Protection Agency. [Link]
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U.S. Environmental Protection Agency. (2020). Hazard Characterization of Isothiazolinones in Support of FIFRA Registration Review. Regulations.gov. [Link]
-
Covington & Burling LLP. (2025). European commission clarifies its consumer protection agenda for e-commerce. Covington. [Link]
-
European Commission. (n.d.). Sustainable consumption. European Commission. [Link]
-
European Commission. (n.d.). Product safety. European Commission. [Link]
-
Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. [Link]
-
Singh, B., & et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2), 526-532. [Link]
-
University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. [Link]
-
Fieldfisher. (2026). Incoming EU right to repair requirements: The key things every global manufacturer and retailer should know. Fieldfisher. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C11H18ClNOS | CID 9899670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Introduction: Repurposing an Industrial Biocide for Proteomics Research
An in-depth technical guide on the novel application of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT) in the field of proteomics.
This compound (OIT) is a synthetic heterocyclic compound belonging to the isothiazolinone class.[1][2] With the chemical formula C₁₁H₁₈ClNOS, it is primarily recognized for its potent, broad-spectrum antimicrobial properties, which has led to its widespread use as a preservative and biocide in industrial and consumer products such as paints, coatings, and cosmetics.[2][3][4] The efficacy of isothiazolinones stems from a highly reactive N-S bond within their five-membered ring structure.[1] This chemical feature allows them to function as potent electrophiles, readily reacting with cellular nucleophiles and disrupting essential biological pathways.[5][6]
While the biocidal activity of OIT is well-documented, its core mechanism—the covalent modification of proteins—presents a compelling opportunity for its repurposing as a specialized tool in proteomics research. The ability of OIT to selectively react with thiol-containing amino acid residues, primarily cysteine, forms the foundation for its application as a chemical probe to explore protein structure, function, and interactions. This guide details the chemical basis for this application and provides comprehensive protocols for leveraging OIT in advanced proteomics workflows.
Core Principle: The Covalent Modification of Cysteine Residues
The utility of OIT in proteomics is rooted in its specific chemical reactivity towards nucleophiles, particularly the thiol groups (-SH) of cysteine residues in proteins. The isothiazolinone ring contains an electrophilic sulfur atom that is susceptible to nucleophilic attack. The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The deprotonated thiol group of a cysteine residue attacks the sulfur atom of the OIT ring, leading to the cleavage of the N-S bond.
-
Covalent Adduct Formation: This results in the formation of a stable, mixed disulfide bond between the protein and a modified, ring-opened form of the OIT molecule.
This covalent interaction effectively "tags" the cysteine residue with the OIT molecule.[5][6][7] This targeted modification is the key to all subsequent proteomics applications, as it introduces a specific mass and chemical entity at the site of reactive cysteines.
Caption: Covalent modification of a protein cysteine residue by OIT.
Application Note I: Covalent Labeling for Proteomic Profiling of Cysteine-Containing Proteins
Rationale
OIT can be employed as a covalent labeling agent to identify and quantify cysteine-containing proteins within a complex biological sample. By treating a proteome extract with OIT, accessible cysteine residues become tagged. Subsequent analysis by mass spectrometry allows for the identification of these modified peptides, providing a snapshot of the cysteine-containing proteome. The unique mass of the OIT tag facilitates the differentiation of labeled peptides from the unmodified background.
Data Presentation: Properties of OIT as a Labeling Reagent
| Property | Value |
| Molecular Formula | C₁₁H₁₈ClNOS |
| Monoisotopic Mass | 247.0798 g/mol |
| Target Residue | Cysteine (C) |
| Bond Formed | Mixed Disulfide |
| Expected Mass Shift | +247.0798 Da |
Experimental Protocol
-
Protein Extraction and Preparation:
-
Lyse cells or tissues in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0) to denature proteins and expose cysteine residues.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Reduction of Disulfide Bonds:
-
To a 1 mg aliquot of protein extract, add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
-
Covalent Labeling with OIT:
-
Prepare a fresh 100 mM stock solution of OIT in DMSO.
-
Add the OIT stock solution to the reduced protein sample to a final concentration of 20-50 mM. Note: This concentration should be optimized for the specific sample type to ensure complete labeling without significant off-target effects.
-
Incubate for 1.5 hours at room temperature in the dark.
-
-
Removal of Excess Reagent:
-
Precipitate the labeled protein by adding 4 volumes of ice-cold acetone.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Discard the supernatant containing excess OIT.
-
Wash the protein pellet twice with ice-cold 80% acetone.
-
-
Proteolytic Digestion:
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup for Mass Spectrometry:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute, dry, and resuspend the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Mass Spectrometry Analysis and Data Interpretation
During LC-MS/MS analysis, search for peptides containing a static or variable modification on cysteine residues corresponding to a mass shift of +247.0798 Da. The identification of peptides with this specific mass addition confirms that they are cysteine-containing and were accessible to OIT labeling. Quantitative proteomics strategies (e.g., label-free quantification or isotopic labeling) can be integrated to compare the abundance of these proteins across different samples.
Caption: Workflow for Cysteine-Labeling Proteomics using OIT.
Application Note II: An Activity-Based Protein Profiling (ABPP) Probe for Cysteine-Dependent Enzymes
Rationale
Activity-based protein profiling (ABPP) is a powerful functional proteomics technique used to assess the activity of entire enzyme families directly in native biological systems. ABPP relies on active site-directed covalent probes. Given its reactivity with thiols, OIT can be repurposed as a rudimentary ABPP probe for enzyme classes that utilize a highly reactive cysteine residue in their catalytic cycle, such as certain cysteine proteases (e.g., caspases, cathepsins) and deubiquitinating enzymes (DUBs).[5][6] By covalently binding to the active-site cysteine, OIT can be used to identify the active cohort of these enzymes in a proteome.
Experimental Protocol (Competitive ABPP)
-
Proteome Preparation:
-
Prepare a native cell lysate in a non-denaturing buffer (e.g., PBS or Tris buffer without detergents or high salt).
-
Normalize protein concentration across all samples.
-
-
Competitive Inhibition (Control):
-
Divide the lysate into at least two aliquots.
-
To one aliquot, add a known broad-spectrum inhibitor for the enzyme class of interest (e.g., N-Ethylmaleimide for general cysteine reactivity, or a specific inhibitor like Z-VAD-FMK for caspases).
-
To the other aliquot, add a vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at 37°C.
-
-
OIT Probe Labeling:
-
Add OIT to both aliquots to a final concentration of 5-10 µM (this lower concentration is crucial for increasing specificity towards hyper-reactive sites).
-
Incubate for 30 minutes at room temperature.
-
-
Sample Processing for MS Analysis:
-
Denature the proteins by adding urea to 8 M.
-
Reduce remaining disulfide bonds with 10 mM DTT.
-
Alkylate all remaining free cysteines with 55 mM iodoacetamide (IAA) to prevent them from interfering with the analysis.
-
Proceed with protein precipitation, digestion, and sample cleanup as described in Application Note I (Steps 4-6).
-
Data Analysis and Interpretation
Using a quantitative proteomics approach (e.g., TMT, iTRAQ, or LFQ), compare the abundance of OIT-labeled peptides between the vehicle-treated and inhibitor-treated samples. A protein whose OIT-labeled peptide shows significantly reduced abundance in the inhibitor-treated sample is a candidate target of that inhibitor. This competitive displacement confirms that OIT is binding to the active site of that enzyme, thus validating its use as an activity-based probe for that protein.
Caption: Competitive ABPP workflow using OIT.
Application Note III: Mapping Surface-Accessible Cysteines to Probe Protein Structure
Rationale
The reactivity of a cysteine residue is highly dependent on its local environment, including its solvent accessibility and pKa. Cysteines buried within the hydrophobic core of a protein or located at a protein-protein interaction interface are often shielded and less accessible to modification by chemical probes like OIT. This principle can be exploited to map protein topology and interaction surfaces. By comparing the OIT labeling pattern of a protein in its native state versus its denatured state, one can distinguish between surface-exposed and buried cysteine residues.
Experimental Protocol
-
Sample Preparation:
-
Prepare two identical aliquots of a purified protein or a native protein complex in a non-denaturing buffer (e.g., PBS).
-
-
Differential Labeling:
-
Native Sample: Add OIT to the first aliquot to a final concentration of 1-5 mM. Incubate for 1 hour at room temperature. The goal is to label only the surface-accessible cysteines.
-
Denatured Sample: To the second aliquot, first add 8 M urea to fully denature the protein(s). Then, add 10 mM DTT to reduce all disulfide bonds. Finally, add OIT to a final concentration of 20-50 mM to label all cysteines.
-
-
Quenching and Digestion:
-
Quench the labeling reaction in both samples by adding excess DTT or β-mercaptoethanol.
-
Proceed with a standard in-solution or in-gel tryptic digestion protocol for both samples.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures from both samples by LC-MS/MS.
-
Data Analysis and Interpretation
Quantitatively compare the modification occupancy for each cysteine-containing peptide between the native and denatured samples.
-
Surface-Exposed Cysteines: Residues that are labeled in both the native and denatured states.
-
Buried Cysteines: Residues that are labeled only in the denatured state.
-
Interaction Interface Cysteines: If this experiment is performed on a protein complex versus its individual components, cysteine residues that show reduced labeling in the complex compared to the individual proteins are likely located at the protein-protein interaction interface.
Caption: Logic for mapping surface-accessible cysteines with OIT.
References
- Benchchem. (n.d.). The Rise of Isothiazolinones: A Technical Guide to Their Discovery, Chemistry, and Mechanism of Action.
- Rojo, F., et al. (n.d.). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. PubMed.
- Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate.
- ChemView. (2018). Isothiazolinone White Paper.
- Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH.
- PubChem. (n.d.). This compound.
- Classic Chemicals. (n.d.). 5-chloro-2-methyl-4 -isothiazolin-3 -one.
- Yan, X., et al. (2023). Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems. NIH.
- Williams, T. M. (2006). The Mechanism of Action of Isothiazolone Biocide. OnePetro.
- Williams, T. (n.d.). The Mechanism of Action of Isothiazolone Biocides. ResearchGate.
- Collier, P. J., et al. (n.d.). The Mechanism of Action of Isothiazolone Biocide. ResearchGate.
- Wikipedia. (n.d.). Methylchloroisothiazolinone.
Sources
- 1. chemview.epa.gov [chemview.epa.gov]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H18ClNOS | CID 9899670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. classicchemicals.com [classicchemicals.com]
- 5. onepetro.org [onepetro.org]
- 6. researchgate.net [researchgate.net]
- 7. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT) Stability and Degradation in Aqueous Solutions
Welcome to the technical support guide for 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving OIT in aqueous environments. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive field experience to help you navigate the complexities of OIT stability.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and degradation of OIT in aqueous solutions.
Q1: What are the primary degradation pathways for OIT in aqueous solutions?
A1: The degradation of OIT in aqueous environments is primarily governed by three pathways: hydrolysis, photolysis, and microbial degradation.
-
Hydrolysis: This is a key chemical degradation pathway. The isothiazolinone ring is susceptible to nucleophilic attack, particularly by hydroxide ions in alkaline conditions. This attack can lead to the opening of the ring, which results in the loss of biocidal activity[1]. While isothiazolinones are generally more stable in acidic to neutral media, their degradation accelerates as the pH increases[1][2].
-
Photolysis: OIT can be degraded by exposure to sunlight, specifically UV radiation[3]. This process involves the absorption of light energy, which can lead to the cleavage of the N-S bond in the isothiazolinone ring and subsequent isomerization or stepwise degradation into smaller molecules[3].
-
Microbial Degradation: OIT is susceptible to biodegradation by various microorganisms. Studies have shown that OIT can be significantly biodegraded in environments like wastewater and soil, with half-lives that can be as short as a few hours to several days depending on the conditions and microbial population present[2].
Q2: How does pH influence the stability of OIT?
A2: The pH of the aqueous solution is a critical factor determining the stability of OIT. Isothiazolinones, as a class, exhibit their greatest stability in acidic to neutral pH ranges (typically pH 4-8)[1]. Under alkaline conditions (pH > 8), the rate of degradation increases significantly[1][2].
The mechanism behind this is the increased concentration of hydroxide ions (OH⁻) at higher pH. These ions act as nucleophiles, attacking the sulfur atom in the isothiazolinone ring, leading to ring-opening and inactivation of the molecule. The relationship between the degradation rate and hydroxyl ion concentration is often linear in the alkaline range[1][2].
Table 1: Effect of pH on the Half-Life of a Related Isothiazolinone (CMI) at Room Temperature
| pH | Half-Life (Days) |
| 8.5 | 47 |
| 9.0 | 23 |
| 9.6 | 3.3 |
| 10.0 | 2 |
| (Data for 5-chloro-2-methyl-4-isothiazolin-3-one (CMI) is presented to illustrate the general pH-dependent trend for chlorinated isothiazolinones)[1]. |
Q3: What is the impact of temperature on OIT degradation?
A3: Temperature significantly accelerates the degradation of OIT. As with most chemical reactions, higher temperatures increase the rate of hydrolysis and other degradation pathways. For related isothiazolinones like CMI/MI, it is known that temperatures above 50°C are detrimental to their stability[4]. For instance, the half-life of CMI can decrease from a year at room temperature to just a few days at 60°C[2]. It is crucial to control the temperature during both the formulation process and storage to ensure the long-term efficacy of OIT.
Q4: What are the potential degradation products of OIT?
A4: The degradation of OIT leads to the formation of several smaller, less complex molecules. The specific products depend on the degradation pathway.
-
Photodegradation: The proposed pathway for OIT photodegradation involves an initial break of the N-S bond. This can lead to isomerization into a thiazol-2(3H)-one structure. Further degradation can result in compounds such as N-octylprop-2-enamide and N-octylacetamide[3].
-
Hydrolysis: In alkaline conditions, the opening of the isothiazolinone ring is the primary degradation step. This can eventually lead to the formation of simpler organic acids like malonamic, malonic, acetic, and formic acids, which can ultimately be converted to CO₂[2].
It is important to note that while the parent OIT molecule is a potent biocide, its degradation products are generally considered to have significantly lower toxicity[5].
Q5: How do other chemicals in a formulation affect OIT stability?
A5: The chemical matrix of a formulation can have a profound impact on OIT stability. Several types of ingredients can interact with and degrade OIT:
-
Reducing Agents: Residual sulfites or bisulfites from surfactants can impair the stability of isothiazolinones. These agents can chemically reduce the molecule, leading to a loss of its antimicrobial properties.
-
Nucleophiles and Amines: Compounds containing thiol (-SH) or amine (-NH₂) groups can react with the isothiazolinone ring, leading to its inactivation[4]. This is part of the molecule's mechanism of antimicrobial action but can also lead to instability if reactive components are present in the formulation.
-
Metal Ions: The presence of certain metal ions can also affect stability. For example, the related biocide CMI has been shown to degrade in the presence of iron[5][6].
Troubleshooting Guides
This section provides step-by-step guidance for resolving common experimental issues encountered when working with OIT.
Issue 1: Inconsistent or Unexpectedly Rapid OIT Degradation
You observe that the concentration of OIT in your aqueous formulation is decreasing much faster than expected, or the results vary significantly between batches.
Potential Causes & Troubleshooting Steps:
-
Verify Formulation pH:
-
Rationale: As detailed in the FAQ, alkaline pH is a primary driver of isothiazolinone degradation[1]. Even a small increase in pH above 8 can dramatically shorten the half-life.
-
Action: Measure the pH of your final formulation immediately after preparation and throughout the stability study. Ensure it remains within the optimal range (typically below pH 8). If the pH is too high, consider using a suitable buffering system.
-
-
Analyze for Contaminating Nucleophiles or Reducing Agents:
-
Rationale: Raw materials, especially surfactants, can contain residual reducing agents like sulfites. Other components may contain nucleophilic groups that react with OIT.
-
Action: Review the certificates of analysis for all raw materials to check for residual reducing agents. If possible, perform analytical tests on individual ingredients to screen for reactivity with OIT before incorporating them into the final formulation.
-
-
Check for Incompatible Ingredients:
-
Rationale: Certain active ingredients or excipients may directly interact with OIT. For instance, some cosmetic ingredients like behentrimonium chloride have been shown to reduce the stability of isothiazolinones.
-
Action: Conduct a small-scale compatibility study. Prepare simplified formulations by adding one ingredient at a time to an aqueous OIT solution and monitor the OIT concentration over a short period. This will help identify the problematic component.
-
-
Control Temperature During Manufacturing and Storage:
-
Rationale: Elevated temperatures accelerate degradation[2]. Heat introduced during mixing or processing can initiate degradation that continues during storage.
-
Action: Ensure that OIT is added to the formulation when the mixture is below 40-50°C[4]. Store samples for stability testing in a temperature-controlled environment and avoid exposure to temperature spikes.
-
Issue 2: Poor Reproducibility in Analytical Quantification of OIT
Your analytical method (e.g., HPLC) for measuring OIT concentration is yielding inconsistent and non-reproducible results.
Potential Causes & Troubleshooting Steps:
-
Matrix Interference:
-
Rationale: The complexity of the formulation matrix can interfere with the extraction and quantification of OIT. Ingredients like surfactants can form micelles that entrap the analyte.
-
Action: Optimize your sample preparation method. The addition of agents like magnesium silicate can help break down interactions between the matrix and the analyte, improving extraction efficiency. Consider using techniques like solid-phase extraction (SPE) to clean up the sample before analysis.
-
-
Analyte Instability During Sample Preparation:
-
Rationale: The conditions used for sample preparation (e.g., pH of the diluent, temperature) could be causing OIT to degrade after sampling but before analysis.
-
Action: Ensure that all diluents and solvents used for sample preparation are at a pH where OIT is stable (acidic to neutral). Keep samples cool and analyze them as quickly as possible after preparation.
-
-
Method Validation:
-
Rationale: The analytical method may not be robust for your specific formulation.
-
Action: Perform a full method validation for your specific matrix, including tests for linearity, accuracy, precision, and specificity. High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a commonly used and reliable method for quantifying isothiazolinones.
-
Experimental Workflow & Visualization
To assist in designing a robust stability study, the following workflow and diagrams are provided.
Workflow for an Aqueous OIT Stability Study
This protocol outlines the key steps for assessing the stability of OIT in a given aqueous formulation.
Caption: Workflow for a typical OIT aqueous stability study.
OIT Degradation Pathways
This diagram illustrates the main factors leading to the degradation of the OIT molecule.
Caption: Primary degradation pathways for OIT in aqueous solutions.
References
-
Isothiazolinones Quantification in Shampoo Matrices: A Matter of Method Optimization or Stability Driven by Interactions? - MDPI. [Link]
-
A Guide to the Determination of Oxidation Induction Time - Mettler Toledo. [Link]
-
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC - NIH. [Link]
-
Gut microbial bile and amino acid metabolism associate with peanut oral immunotherapy failure - PMC - PubMed Central. [Link]
-
Differential Scanning Calorimetry Oxidative Induction Time (DSC-OIT) - Jordi Labs. [Link]
-
Isothiazolinones – Knowledge and References - Taylor & Francis. [Link]
-
The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure - ResearchGate. [Link]
-
The effects of pH on the degradation of isothiazolone biocides - ResearchGate. [Link]
-
Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry - Intertek. [Link]
-
D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry - ASTM. [Link]
-
Proposed photodegradation pathway of OIT in water - ResearchGate. [Link]
-
Microbial Degradation and Transformation of Organic Pollutants: An Eco-Friendly Strategy - YouTube. [Link]
-
Oxidative Stability of Polymers: The OIT Test - NETZSCH Analyzing & Testing. [Link]
-
One Year of Oral Immunotherapy Impacts the Gut Microbiota and Plasma Metabolome of Peanut‐Allergic Young Children - NIH. [Link]
-
Determination of the Oxidation Induction Time or Temperature: OIT and OOT - NETZSCH. [Link]
-
Microbial Consortia Are Needed to Degrade Soil Pollutants - MDPI. [Link]
-
Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment - MDPI. [Link]
-
Comparative Techniques for Oxidative Induction Time (OIT) Testing - ASTM Digital Library. [Link]
-
Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) - ResearchGate. [Link]
-
Effects of a 28-day oral exposure to a 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one biocide formulation in Sprague-Dawley rats - ResearchGate. [Link]
-
This compound - PubChem. [Link]
-
Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? - MDPI. [Link]
-
estimation of bias in the oxidation induction time measurement by Pressure DSC, TA-228 - TA Instruments. [Link]
-
Iron Dependent Degradation of an Isothiazolone Biocide (5-chloro-2-methyl-4-isothiazolin-3-one) - PubMed. [Link]
-
Photocatalytic degradation of isothiazolin-3-ones in water and emulsion paints containing nanocrystalline TiO2 and ZnO catalysts - ResearchGate. [Link]
-
Degradation products of plastics. Polyethylene and styrene-containing thermoplastics--analytical, occupational and toxicologic aspects - PubMed. [Link]
-
Overall hydrolysis rate constant k hyd for varying pH values - ResearchGate. [Link]
-
Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro) - MDPI. [Link]
-
Effect of pH on hydrolysis rate of methyl formate - ResearchGate. [Link]
- Method for degrading 5-chloro-2-methyl-4-isothiazolin-3-one - Google P
-
Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - RSC Publishing - The Royal Society of Chemistry. [Link]
-
Opinion of the Scientific Committee on Consumer Safety on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methyli - European Commission. [Link]
-
Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO 2 Using Simulated Sunlight in Real Water Matrices - MDPI. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. [Link]
-
The relationship between the rate constant of acid-catalyzed hydrolysis of sucrose and the concentration of hydrochloric acid - Journal of High School Science. [Link]
-
Rate of hydrolysis of ester in presence of an acidic medium - Chemistry Stack Exchange. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Chloro-2-n-octyl-4-isothiazolin-one (OIT) Concentration
Welcome to the technical support guide for 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing OIT in your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.
Section 1: OIT Fundamentals & Stock Solution Preparation
This section covers the essential background information on OIT and the critical first step in any experiment: preparing a stable and accurate stock solution.
Q1: What is this compound (OIT) and what is its mechanism of action?
This compound, or OIT, is a broad-spectrum biocide belonging to the isothiazolinone class.[1] It is highly effective against a wide range of microorganisms, including bacteria and fungi.[1]
Mechanism of Action: The antimicrobial activity of isothiazolinones like OIT is centered on the electrophilic nature of the sulfur atom in the isothiazolinone ring. The process unfolds as follows:
-
Rapid Inhibition of Growth and Metabolism: OIT rapidly interacts with the microbial cell, leading to the inhibition of key metabolic pathways.
-
Reaction with Thiols: The primary mode of action involves the reaction with accessible thiols (R-SH groups) on proteins, particularly the side chains of cysteine residues.[2] Thiol groups are potent nucleophiles, especially in their deprotonated thiolate (R-S⁻) form, and are critical for the function of many essential enzymes.[2][3]
-
Covalent Modification & Inactivation: OIT's electrophilic sulfur atom is attacked by these nucleophilic thiolates.[4][5] This leads to the opening of the isothiazolinone ring and the formation of a covalent disulfide bond with the protein, rendering the enzyme inactive. This disruption of critical enzymatic functions ultimately leads to cell death.
Q2: How do I prepare a stable and accurate stock solution of OIT? What solvents should I use?
Preparing a reliable stock solution is paramount for reproducible results. OIT is a neutral organic chemical that is moderately soluble in water but has a tendency to partition into more nonpolar environments.[6]
Choosing a Solvent: Your choice of solvent will depend on your experimental system's compatibility. While OIT has some water solubility, using organic solvents for initial stock preparation is common to achieve higher concentrations and ensure stability.
| Solvent | Solubility / Miscibility | Notes & Considerations |
| Dimethyl Sulfoxide (DMSO) | Soluble[7] | A common and effective solvent for creating high-concentration stocks. Ensure the final DMSO concentration in your assay is low (<0.5-1%) to avoid solvent-induced artifacts. |
| Methanol | Soluble[7] | Another good option for stock solutions. It is more volatile than DMSO. |
| Chloroform, Dichloromethane | Soluble[7] | Suitable for specific applications but less common for biological assays due to their toxicity and immiscibility with aqueous media. |
| Water | Moderately Soluble[6] | Direct preparation in aqueous buffers may be possible for lower concentrations, but solubility can be limited. Sonication may aid dissolution. |
Protocol 1: Preparation of a 100 mM OIT Stock Solution in DMSO
Materials:
-
This compound (OIT) (MW: 247.78 g/mol )[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a vial protected from light
-
Calibrated analytical balance and appropriate weighing tools
-
Sterile serological pipettes or calibrated micropipettes
Procedure:
-
Calculation: Determine the mass of OIT needed. For 10 mL of a 100 mM stock:
-
Mass (g) = 0.1 mol/L * 0.010 L * 247.78 g/mol = 0.2478 g (or 247.8 mg)
-
-
Weighing: Tare the amber vial on the analytical balance. Carefully weigh 247.8 mg of OIT directly into the vial.
-
Dissolution: Add approximately 8 mL of anhydrous DMSO to the vial. Cap securely and vortex or sonicate until the OIT is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Final Volume: Carefully add DMSO to bring the final volume to exactly 10 mL.
-
Storage: Store the stock solution at -20°C, protected from light. OIT is hydrolytically stable but can be degraded by sunlight.[9]
-
Documentation: Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
Section 2: Experimental Design and Concentration Optimization
This section focuses on the core task: selecting and optimizing the OIT concentration for your specific experiment.
Q3: How do I select an appropriate starting concentration range for my experiment?
The optimal concentration of OIT is highly dependent on the target microorganism, the experimental matrix (e.g., simple broth vs. complex formulation), and the desired outcome (inhibition vs. killing).
The Causality Behind Concentration Selection:
-
Target Organism Susceptibility: Different species and even strains of bacteria and fungi exhibit varying levels of susceptibility to OIT. Fungi and molds may require higher concentrations than some bacteria.
-
Matrix Interference: The presence of organic matter, proteins, or nucleophilic compounds in your experimental medium can inactivate OIT, reducing its effective concentration.[10][11] A "cleaner" system like a minimal salts medium will require less OIT than a rich medium like Tryptic Soy Broth or a complex industrial formulation.[11]
-
Experimental Goal (MIC vs. MBC):
-
Minimum Inhibitory Concentration (MIC): The lowest concentration that inhibits visible growth. This is a measure of bacteriostatic or fungistatic activity.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): The lowest concentration that kills 99.9% of the initial inoculum. This is a measure of biocidal activity and is typically higher than the MIC.
-
Actionable Strategy:
-
Literature Review: Search for published MIC values for OIT against your target organism or a closely related species. This will provide a scientifically grounded starting point.
-
Range Finding (Dose-Response): Plan to test a wide range of concentrations spanning several orders of magnitude around the expected MIC. A common approach is to use a two-fold or ten-fold serial dilution. A starting range of 0.1 µg/mL to 100 µg/mL is often a good exploratory range for many applications.
Q4: How do I perform a Minimum Inhibitory Concentration (MIC) assay?
The broth microdilution method is a standard and efficient way to determine the MIC of an antimicrobial agent.[12][13]
Protocol 2: MIC Determination via Broth Microdilution
Objective: To determine the lowest concentration of OIT that inhibits the visible growth of a target microorganism.
Materials:
-
96-well sterile microtiter plate
-
OIT stock solution (e.g., 1 mg/mL prepared from your 100 mM stock)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)[14]
-
Overnight culture of the target microorganism, diluted to a standardized inoculum (typically ~5 x 10⁵ CFU/mL)[15]
-
Multichannel pipette
-
Plate reader (optional, for quantitative analysis)
Procedure:
-
Plate Setup: Add 100 µL of sterile broth to wells in columns 2 through 12.
-
Drug Addition: Add 200 µL of your starting OIT working solution (e.g., 128 µg/mL) to the wells in column 1.
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from column 1 to column 2.
-
Mix thoroughly by pipetting up and down.
-
Transfer 100 µL from column 2 to column 3.
-
Continue this two-fold serial dilution across the plate to column 10.
-
Discard the final 100 µL from column 10.
-
Result: You now have a gradient of OIT concentrations. Column 11 serves as a negative control (no drug), and column 12 will be a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the standardized bacterial/fungal inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[12]
-
Reading Results: The MIC is the lowest concentration of OIT at which there is no visible turbidity (growth). This can be assessed by eye or by measuring the optical density (OD) with a plate reader.[13]
Diagram: Workflow for MIC Determination
This diagram illustrates the key steps and decision points in a typical MIC assay workflow.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Section 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This section addresses common issues encountered when working with OIT.
Q5: Why am I seeing no antimicrobial effect, even at high OIT concentrations?
This is a common and frustrating issue that often points to inactivation of the active ingredient.
Potential Causes & Solutions:
-
Presence of Nucleophiles: This is the most likely cause. Components in your media or formulation containing thiol groups (e.g., cysteine, glutathione, mercaptoethanol, some serum proteins) will directly react with and neutralize OIT.[4][6]
-
Solution: Review your media composition. If possible, switch to a medium with fewer reactive components. If the complex medium is required, you must empirically determine the concentration of OIT needed to overcome this quenching effect. This means a higher starting concentration will be necessary.
-
-
Incorrect pH: While OIT is stable over a fairly wide pH range (3-9), its stability can decrease at higher pH values.[1][4] At alkaline pH, hydroxide ions (OH⁻) can attack the sulfur atom, leading to ring opening and inactivation.[4]
-
Solution: Measure the pH of your final experimental setup. Ensure it is within the optimal range for OIT activity (typically neutral to slightly acidic).
-
-
Degraded Stock Solution: Improper storage (e.g., exposure to light, repeated freeze-thaw cycles) can lead to degradation of the OIT stock.
-
Solution: Prepare a fresh stock solution from the powdered compound and repeat the experiment. Store stocks in small, single-use aliquots to minimize freeze-thaw cycles.
-
-
High Microbial Inoculum: An excessively high starting number of microorganisms can overwhelm the biocide before it can take effect.[15]
-
Solution: Ensure your inoculum is standardized according to established protocols (e.g., using a 0.5 McFarland standard).[15]
-
Diagram: OIT Inactivation by Nucleophiles
This diagram illustrates the chemical mechanism by which a thiol-containing molecule (a nucleophile) inactivates OIT.
Caption: Nucleophilic inactivation of the OIT molecule.
Q6: My results are inconsistent between experiments. What could be the cause?
Inconsistency is often due to subtle variations in experimental setup and execution.[16]
Potential Causes & Solutions:
-
Variable Inoculum Size: As mentioned above, the starting concentration of microbes has a significant impact on the outcome.[15]
-
Solution: Strictly adhere to a standardized protocol for preparing your inoculum for every experiment. Measure the OD or perform plate counts to verify consistency.
-
-
Inconsistent Contact Time: The efficacy of a biocide is a function of both concentration and contact time.[10]
-
Solution: Standardize incubation times precisely. For applications like surface disinfection, ensure the surface remains wet for the entire designated contact time.[10]
-
-
Environmental Factors: Temperature can influence the rate of chemical reactions and microbial growth.[11][17]
-
Solution: Use calibrated incubators and record the temperature for each experiment. Ensure consistency across all replicates.[16]
-
-
Pipetting Errors: In serial dilutions, small errors can propagate, leading to significant deviations from the intended concentrations.
-
Solution: Use calibrated pipettes and proper technique. Change pipette tips between each dilution step to avoid carryover.
-
By systematically addressing these factors, you can significantly improve the reproducibility and reliability of your experiments with this compound.
References
- Collier, P. J., Ramsey, A. J., Austin, P., & Gilbert, P. (1990). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Journal of Applied Bacteriology, 69(4), 578-584. (Source available through NIH)
-
Australian Government Department of Health. (2019). Octylisothiazolinone preservatives and industrial biocides: Environment tier II assessment. industrialchemicals.gov.au. [Link]
-
LookChem. (n.d.). Octylisothiazolinone (OIT): A Broad-Spectrum Biocide for Industrial Preservation and Protection. LookChem. [Link]
-
Jo, H., et al. (2022). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9899670, this compound. PubChem. [Link]
-
Prewel Labs. (2024). Top 10 Challenges In Disinfectant Efficacy Testing And How To Overcome Them. Prewel Labs. [Link]
-
Microbe Investigations. (2024). Challenges in Field Testing of Ant Biocides. mis-europe.com. [Link]
-
Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. [Link]
-
SEAFDEC/AQD. (2011). Minimal Inhibitory Concentration (MIC) Test and Determination of Antimicrobial Resistant Bacterial. SEAFDEC/AQD Institutional Repository. [Link]
-
Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher.com. [Link]
-
Kandefer-Szerszen, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Centers for Disease Control and Prevention. (2019). Factors Affecting the Efficacy of Disinfection and Sterilization. CDC. [Link]
- Al-Shabib, N. A., et al. (2016). Antimicrobial Activity and Resistance: Influencing Factors. Journal of Food, Agriculture & Environment, 14(3&4), 108-114. (Source available through NIH)
-
Poirel, L., et al. (2018). Factors Influencing the Efficacy of Antimicrobial Agents. ResearchGate. [Link]
- Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry, 383(3-4), 375-388. (Source available through NIH)
- LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicology, 325, 1-13. (Source available through NIH)
-
Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts. [Link]
-
ResearchGate. (2015). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. 1189719-53-6 CAS MSDS (5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 13. protocols.io [protocols.io]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prewellabs.com [prewellabs.com]
- 17. microbe-investigations.com [microbe-investigations.com]
Technical Support Center: Isothiazolinone Biocide Stability in Laboratory Applications
Welcome to the Technical Support Center for Isothiazolinone Biocides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isothiazolinone stability in a laboratory setting. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries and issues encountered when working with isothiazolinone biocides.
Q1: My isothiazolinone solution appears to be losing efficacy over a short period. What are the primary factors I should investigate?
A1: The stability of isothiazolinone biocides is influenced by several key factors in aqueous systems. The most critical to investigate are:
-
pH: Isothiazolinones are most stable in acidic to neutral conditions.[1][2] Degradation significantly increases under alkaline conditions (pH > 8).[1][2][3][4]
-
Temperature: Elevated temperatures accelerate the degradation of isothiazolinones, especially in alkaline media.[4][5][6]
-
Presence of Nucleophiles: Amines, thiols, and sulfides can react with and inactivate isothiazolinones by opening the heterocyclic ring.[4][7]
-
UV Exposure: Ultraviolet light can contribute to the degradation of some isothiazolinones.[2]
Q2: I'm observing a rapid decrease in the concentration of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in my formulation, while 2-methyl-4-isothiazolin-3-one (MIT) seems more stable. Why is this?
A2: The chlorine substituent at the 5-position of the isothiazolinone ring in CMIT makes it more reactive than MIT.[4] This increased reactivity enhances its biocidal activity but also makes it more susceptible to degradation, particularly through nucleophilic attack.[4][8] Therefore, it is common to observe a faster depletion of CMIT compared to MIT in the same formulation.
Q3: Can I use isothiazolinones in a formulation containing amines or thiol-based compounds?
A3: Caution is highly advised. Primary and secondary amines can react with isothiazolinones, leading to their degradation.[9] Similarly, thiol-containing compounds, such as cysteine, readily react with the electrophilic sulfur atom of the isothiazolinone ring, causing inactivation.[4][10] If the presence of these compounds is unavoidable, rigorous stability testing is crucial to determine the biocide's effective lifespan in your specific matrix.
Q4: What is the expected shelf-life of an isothiazolinone stock solution?
A4: The shelf-life is highly dependent on the storage conditions. When stored in an acidic to neutral aqueous solution, protected from light, and at room temperature or below, isothiazolinone stock solutions can be stable for extended periods. However, in alkaline solutions, the half-life can be significantly reduced. For example, the half-life of CMIT can decrease from 47 days at pH 8.5 to just 2 days at pH 10.[1][2]
Q5: Are there any visual indicators of isothiazolinone degradation?
A5: While a change in color or the appearance of precipitate in your solution could indicate a chemical reaction and potential degradation, these are not definitive signs of isothiazolinone instability. The most reliable method to confirm degradation is through analytical quantification, such as High-Performance Liquid Chromatography (HPLC).[11][12]
II. Troubleshooting Guides
This section provides a structured approach to identifying and resolving common stability issues with isothiazolinone biocides during laboratory experiments.
Troubleshooting Scenario 1: Unexpected Loss of Antimicrobial Activity
Question: My experiment, which was effective last week, is now showing microbial growth despite the addition of the same concentration of isothiazolinone biocide. What could be the cause?
Answer & Troubleshooting Protocol:
An unexpected loss of antimicrobial activity is a strong indicator of biocide degradation. The following step-by-step protocol will help you pinpoint the root cause.
Step 1: Verify the pH of Your Medium
-
Rationale: Isothiazolinones are highly susceptible to alkaline hydrolysis.[1][3][4] An seemingly minor increase in pH above 8 can dramatically accelerate degradation.
-
Procedure:
-
Calibrate your pH meter using fresh, certified buffer standards.
-
Measure the pH of your current experimental medium.
-
Measure the pH of a freshly prepared batch of the medium for comparison.
-
If possible, check the pH of the medium from the previously successful experiment (if a retained sample is available).
-
-
Interpretation: If the pH of your current medium is higher than that of the fresh or previously used medium, this is a likely cause of degradation.
Step 2: Assess the Impact of Temperature
-
Rationale: The rate of isothiazolinone degradation is temperature-dependent, with higher temperatures leading to faster breakdown, especially at alkaline pH.[5][6]
-
Procedure:
-
Review your experimental records to confirm the incubation or storage temperature.
-
Ensure that your incubator, water bath, or storage area is maintaining the set temperature accurately. Use a calibrated external thermometer for verification.
-
-
Interpretation: Any unintentional increase in temperature could be a contributing factor to the loss of biocide efficacy.
Step 3: Investigate Potential Chemical Incompatibilities
-
Rationale: The introduction of nucleophilic substances can lead to the rapid inactivation of isothiazolinones.[4][7]
-
Procedure:
-
Carefully review the composition of all reagents and components added to your experimental setup.
-
Specifically look for the presence of primary or secondary amines, thiols (mercaptans), or sulfides.
-
Consider if any new components have been introduced since the last successful experiment.
-
-
Interpretation: The presence of these incompatible chemicals is a strong suspect for biocide deactivation.
Step 4: Analytical Quantification of the Active Ingredient
-
Rationale: Direct measurement of the isothiazolinone concentration provides definitive evidence of degradation.
-
Procedure:
-
Interpretation: A significantly lower concentration of the isothiazolinone in your experimental sample compared to the fresh solution confirms degradation.
Troubleshooting Scenario 2: Inconsistent Results Between Batches
Question: I am observing significant variability in the performance of my isothiazolinone-preserved formulation across different batches, even though I'm following the same protocol. What could be the source of this inconsistency?
Answer & Troubleshooting Protocol:
Batch-to-batch variability often points to subtle, uncontrolled changes in the experimental conditions or raw materials.
Step 1: Comprehensive Raw Material Analysis
-
Rationale: The purity and composition of raw materials can vary between lots, potentially introducing contaminants that affect isothiazolinone stability.
-
Procedure:
-
Obtain the Certificates of Analysis (CofA) for all raw materials used in each batch.
-
Compare the CofAs to identify any differences in specifications, particularly pH, and the presence of trace impurities like amines or sulfur compounds.
-
-
Interpretation: Variations in raw material quality could be the underlying cause of the inconsistent biocide stability.
Step 2: Standardize the Order of Addition
-
Rationale: The sequence in which components are added to a formulation can influence local concentrations and pH, potentially creating transient conditions that degrade the isothiazolinone.
-
Procedure:
-
Document the exact order of addition of all components for each batch.
-
Establish a standardized and consistent order of addition for all future batches. It is generally recommended to add the isothiazolinone biocide at a later stage of the formulation process, once the pH has been adjusted to the desired range.
-
-
Interpretation: Inconsistent addition order can lead to unpredictable degradation.
Step 3: Implement In-Process pH Monitoring
-
Rationale: The pH of a formulation can fluctuate during production as different components are added.
-
Procedure:
-
Measure and record the pH of the formulation at critical steps during its preparation.
-
Ensure that the pH remains within the optimal stability range for the isothiazolinone throughout the entire process.
-
-
Interpretation: Temporary pH spikes into the alkaline range could be causing partial degradation of the biocide.
III. Data Presentation & Experimental Protocols
Quantitative Data Summary
Table 1: Effect of pH on the Half-Life of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)
| pH | Half-Life (Days) |
| Acidic (<7) | Stable |
| 8.5 | 47[1][2] |
| 9.0 | 23[1][2] |
| 9.6 | 3.3[1][2] |
| 10.0 | 2[1][2] |
Table 2: Influence of Temperature on CMIT Degradation in Aqueous Media
| Temperature | Effect on Degradation Rate |
| 24°C | Baseline |
| 40°C | Significant increase in degradation rate, especially at pH > 8 |
| 60°C | Rapid degradation, with a half-life of less than two days in some cases[4] |
Experimental Protocol: Quantification of Isothiazolinones by HPLC
This protocol provides a general method for the analysis of CMIT and MIT. Method optimization and validation are essential for specific sample matrices.
1. Materials and Reagents:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Reference standards for CMIT and MIT
-
HPLC-grade acetonitrile, methanol, and water
-
Acetic acid or formic acid
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[12] A common starting point is 80:20 (v/v) 0.4% acetic acid:methanol.[11]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
3. Standard Preparation:
-
Prepare a stock solution of CMIT and MIT in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
4. Sample Preparation:
-
Dilute the sample with the mobile phase or a suitable solvent to bring the concentration of the isothiazolinones within the calibration range.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[11]
-
Filter the final sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the concentration of CMIT and MIT in the samples by comparing their peak areas to the calibration curve.
IV. Visualizations
Degradation Pathway of Isothiazolinones
Caption: Generalized pathway of isothiazolinone degradation initiated by nucleophilic attack.
Troubleshooting Workflow for Isothiazolinone Instability
Caption: A logical workflow for troubleshooting the loss of isothiazolinone biocidal activity.
V. References
-
Barman, B. N., & Preston, H. G. (1992). The effects of pH on the degradation of isothiazolone biocides. Tribology International, 25(5), 281–287. [Link]
-
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]
-
ResearchGate. (n.d.). The effects of pH on the degradation of isothiazolone biocides. [Link]
-
Al-Rashidi, N. M., et al. (2021). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. Molecules, 26(15), 4479. [Link]
-
Ghosh, T. (1999). Reaction of Isothiazolones with Amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 153-154(1), 367-368. [Link]
-
ResearchGate. (n.d.). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. [Link]
-
ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products. [Link]
-
Leston, M. D., et al. (2020). Isothiazolinones Quantification in Shampoo Matrices: A Matter of Method Optimization or Stability Driven by Interactions? Cosmetics, 7(1), 4. [Link]
-
Barman, B. N. (1994). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. Lubrication Engineering, 50(5). [Link]
-
Nguyen, T. H. N., et al. (2021). Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD. IOP Conference Series: Earth and Environmental Science, 947(1), 012022. [Link]
-
Li, Y., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). International Journal of Environmental Research and Public Health, 16(21), 4166. [Link]
-
Semantic Scholar. (n.d.). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. [Link]
-
Kim, H., et al. (2022). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. Atmosphere, 13(12), 2095. [Link]
-
ResearchGate. (n.d.). Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products. [Link]
-
ResearchGate. (n.d.). The Mechanism of Action of Isothiazolone Biocides. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Ensuring Product Safety: The Role of Isothiazolinone Biocides in Cosmetics. [Link]
-
Zhang, T., et al. (2022). Chlorination of isothiazolinone biocides: kinetics, reactive species, pathway, and toxicity evolution. Water Research, 224, 119021. [Link]
-
Semantic Scholar. (n.d.). Chemical reactivity of some isothiazolone biocides. [Link]
-
ResearchGate. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. [Link]
-
ChemView. (2018). Isothiazolinone White Paper. [Link]
-
ResearchGate. (n.d.). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. [Link]
-
PubMed. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. [Link]
-
ResearchGate. (n.d.). Isothiazolinones Quantification in Shampoo Matrices: A Matter of Method Optimization or Stability Driven by Interactions? [Link]
-
Wikipedia. (n.d.). Isothiazolinone. [Link]
-
Semantic Scholar. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. [Link]
-
Ataman Kimya A.Ş. (n.d.). ISOTHIAZOLINONES. [Link]
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- 11. mdpi.com [mdpi.com]
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- 13. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photodegradation of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT)
Welcome to the technical support guide for researchers investigating the photodegradation of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT). This resource provides in-depth, field-proven insights into experimental design, troubleshooting, and data interpretation in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Foundational Concepts & FAQs
This section addresses fundamental questions regarding the nature of OIT and the significance of its degradation under UV light.
Q1: What is this compound (OIT) and why is its degradation pathway a research focus?
A1: this compound, or OIT, is a potent biocide from the isothiazolinone family, widely used as a preservative in industrial products like paints, coatings, and detergents to prevent microbial growth.[1][2][3] Its environmental fate is a significant concern because of its potential ecotoxicological hazards and its classification as a skin sensitizer.[1][2] Understanding its degradation under UV light is crucial for assessing its environmental persistence, identifying potentially more toxic transformation products, and developing effective remediation strategies.[1]
Q2: What is the primary mechanism for OIT degradation under UV light?
A2: The primary photodegradation mechanism for OIT in an aqueous environment is initiated by the cleavage of the isothiazolinone ring structure.[1] This initial step leads to the formation of several smaller, often more polar, phototransformation products. The reaction generally follows first-order kinetics.[1] The process can be significantly accelerated by the presence of photocatalysts or other reactive species.[4]
Q3: What are the expected kinetics for OIT photodegradation?
A3: In studies conducted in tap water under simulated environmental conditions, the photodegradation of OIT has been shown to follow first-order kinetics.[1] This means the rate of degradation is directly proportional to the concentration of OIT. Key kinetic parameters from literature are summarized below.
| Parameter | Reported Value | Conditions | Source |
| Half-life (t½) | 28 hours | Tap water, under natural conditions | [1] |
| Rate Constant (k) | 0.026 h⁻¹ | Tap water, under natural conditions | [1] |
Note: These values are context-dependent and will vary based on experimental conditions such as light intensity, pH, water matrix, and the presence of sensitizers.[5]
Section 2: Experimental Design & Protocols
Designing a robust experiment is critical for obtaining reproducible and meaningful data. This section guides you through the setup, key parameters, and necessary controls.
Q4: What is a standard laboratory setup for studying OIT photodegradation?
A4: A typical experimental setup is designed to control irradiation, temperature, and mixing. The causality is to isolate UV light as the primary variable for degradation.
-
Reactor Vessel: A borosilicate glass or quartz beaker is used because it is transparent to UV radiation. The vessel contains the aqueous solution of OIT.[6]
-
UV Source: A UV lamp (e.g., medium-pressure mercury lamp) or a solar simulator is positioned to irradiate the solution. The choice of lamp dictates the wavelength and intensity of the radiation, which must be controlled and reported.[4][7]
-
Mixing: A magnetic stirrer ensures the solution remains homogeneous, providing uniform exposure of OIT molecules to the UV light and preventing concentration gradients.[7]
-
Environment Control: The setup is often enclosed with aluminum foil to block external light and focus the lamp's irradiation on the sample.[7] For experiments investigating the role of specific gases, the solution may be purged with air, oxygen, or nitrogen.[8]
-
Sampling: Samples are withdrawn at predetermined time intervals to be analyzed for the remaining OIT concentration and the formation of degradation products.
Below is a workflow diagram for a typical photodegradation experiment.
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// Edges Prep -> Controls [label=" "]; Prep -> UV [label=" "]; UV -> Sample [label=" "]; Sample -> Quench [label=" "]; Quench -> Analyze [label=" "]; Analyze -> Data [label=" "]; }
Caption: A typical experimental workflow for OIT photodegradation studies.Q5: What are the critical experimental parameters to control?
A5: To ensure reproducibility and accurately attribute degradation to photolysis, several parameters must be rigorously controlled.
-
Light Source & Intensity: The wavelength and intensity of the UV light directly impact the reaction rate.[5][9] Use a radiometer to measure and report the light intensity at the surface of the solution. The choice of UV-A, UV-B, or UV-C will excite different electronic transitions and can alter degradation pathways.
-
pH of the Solution: The pH can affect the stability of OIT and its degradation products.[10] It's essential to use a buffer solution (e.g., phosphate buffer) to maintain a constant pH throughout the experiment, especially if acidic or basic intermediates are formed.[11]
-
Temperature: Photochemical reaction rates are generally less sensitive to temperature than thermal reactions, but it should still be controlled and monitored, typically using a water bath, to prevent confounding thermal degradation.
-
Initial OIT Concentration: Since the reaction often follows pseudo-first-order kinetics, the initial concentration is a key variable. Ensure it is environmentally relevant and fully dissolved in the chosen matrix.
-
Water Matrix: The composition of the water (e.g., ultrapure water, tap water, synthetic wastewater) is critical. Dissolved organic matter (DOM), carbonate ions, and chloride ions can act as photosensitizers or quenchers, significantly altering the degradation rate.[10][12]
Q6: What control experiments are essential for a valid study?
A6: Control experiments are non-negotiable for validating that the observed degradation is due to the intended photochemical process.
-
Dark Control: An identical sample is prepared and maintained under the same conditions (temperature, stirring, pH) but is shielded from UV light (e.g., wrapped completely in aluminum foil). This experiment quantifies any degradation due to hydrolysis or other non-photochemical processes.[6] Significant degradation in the dark control invalidates the results of the irradiated sample.
-
Photolysis Control (without catalyst): If using a photocatalyst (like TiO₂), a control experiment with OIT and UV light but without the catalyst is necessary. This isolates the effect of direct photolysis from photocatalysis.[4]
-
Adsorption Control (for catalyst studies): When using a solid photocatalyst, a dark control containing the catalyst should be run. The sample is stirred in the dark with the catalyst to measure how much OIT adsorbs to the catalyst's surface. This ensures that a decrease in concentration is due to degradation, not just physical adsorption.
Section 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide provides a logical framework for troubleshooting common issues.
Q7: My results show very slow or no degradation of OIT. What should I check?
A7: This is a common issue that can often be resolved by systematically checking the experimental setup.
-
Verify the UV Lamp: Is the lamp functioning correctly? UV lamps have a finite lifespan and their output can decrease over time. Check the manufacturer's specifications and, if possible, measure the lamp's output with a suitable radiometer.
-
Check for UV-Absorbing Interferences: Is there something in your water matrix that is absorbing the UV light before it can reach the OIT? High concentrations of dissolved organic matter or other compounds can have a "screening" effect.[5] Consider running the experiment in a simpler matrix like ultrapure water to test this.
-
Confirm Analytical Method Sensitivity: Is your analytical method (e.g., HPLC) sensitive enough to detect small changes in OIT concentration? Verify your limit of detection (LOD) and limit of quantification (LOQ). Run a known standard to ensure the instrument is performing correctly.
-
Evaluate pH: Is the pH of your solution appropriate? While OIT degradation occurs across a range of pH values, extreme pH levels could potentially stabilize the molecule against certain degradation pathways.[10]
-
(For photocatalysis) Check Catalyst Activity: If using a photocatalyst, it may be inactive. Ensure it has been stored correctly and hasn't been "poisoned" by contaminants. Consider testing it with a compound known to degrade easily under your conditions as a positive control.[4]
// Nodes Start [label="Problem:\nNo/Slow OIT Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckLamp [label="Is UV lamp output sufficient?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMatrix [label="Is the water matrix absorbing UV?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAnalysis [label="Is the analytical method working?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCatalyst [label="Is the photocatalyst active?", fillcolor="#FBBC05", fontcolor="#202124"];
LampYes [label="Yes", shape=plaintext, fontcolor="#34A853"]; LampNo [label="No", shape=plaintext, fontcolor="#EA4335"]; MatrixYes [label="Yes", shape=plaintext, fontcolor="#EA4335"]; MatrixNo [label="No", shape=plaintext, fontcolor="#34A853"]; AnalysisYes [label="Yes", shape=plaintext, fontcolor="#34A853"]; AnalysisNo [label="No", shape=plaintext, fontcolor="#EA4335"];
FixLamp [label="Action: Replace/Check Lamp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FixMatrix [label="Action: Simplify Matrix\n(e.g., use ultrapure water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FixAnalysis [label="Action: Calibrate Instrument,\nCheck Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FixCatalyst [label="Action: Use Fresh Catalyst,\nRun Positive Control", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckLamp; CheckLamp -> LampNo [xlabel="No"]; LampNo -> FixLamp; CheckLamp -> LampYes [xlabel="Yes"]; LampYes -> CheckMatrix; CheckMatrix -> MatrixYes [xlabel="Yes"]; MatrixYes -> FixMatrix; CheckMatrix -> MatrixNo [xlabel="No"]; MatrixNo -> CheckAnalysis; CheckAnalysis -> AnalysisNo [xlabel="No"]; AnalysisNo -> FixAnalysis; CheckAnalysis -> AnalysisYes [xlabel="Yes"]; AnalysisYes -> CheckCatalyst; CheckCatalyst -> FixCatalyst [label="If applicable"]; }
Caption: A decision tree for troubleshooting slow or no degradation.Q8: My results are not reproducible between runs. What are the likely causes?
A8: Lack of reproducibility points to uncontrolled variables in your experimental protocol.[13]
-
Inconsistent Light Intensity: Fluctuations in lamp output or slight changes in the geometric setup (distance from lamp to sample) can cause significant variations. Ensure the setup is fixed and allow the lamp to warm up to a stable output before starting the experiment.
-
Temperature Fluctuations: If the lamp heats the sample, the reaction rate may change over time. Use a temperature-controlled water bath to maintain a constant temperature.
-
Inconsistent Sample Matrix: Small variations in the composition of tap water or wastewater can introduce different levels of scavengers or sensitizers. If high reproducibility is needed, use a standardized, synthetic water matrix or ultrapure water.
-
Sampling and Quenching Errors: Ensure your sampling technique is consistent. The photochemical reaction should be "quenched" immediately after sampling if analysis is not performed right away. This can be done by adding a reducing agent like sodium sulfite or by placing the sample in the dark and on ice.
Section 4: Data Analysis & Interpretation
Q9: How do I identify the degradation products and propose a degradation pathway?
A9: Identifying transformation products requires advanced analytical techniques and careful interpretation.
-
Analytical Identification: High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) is the preferred method.[6] It allows for the separation of compounds and provides accurate mass data, which can be used to determine the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) helps in elucidating the structure of these products by analyzing their fragmentation patterns.[14]
-
Proposing the Pathway: The proposed degradation pathway is a hypothesis based on the identified products. The initial step for isothiazolinones is typically the cleavage of the S-N bond in the heterocyclic ring.[1] Subsequent steps may involve oxidation, hydroxylation, or dechlorination. The proposed pathway should logically connect the parent OIT molecule to the identified intermediates and final products.
The diagram below illustrates a generalized photodegradation pathway for OIT based on literature.[1]
// Nodes OIT [label="this compound\n(OIT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Isothiazolinone Ring Cleavage", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="N-octyl-3-mercaptopropenamide\n(and isomers)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="N-octylmaleamic acid", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProducts [label="Smaller Aliphatic Compounds\n(e.g., Carboxylic Acids, Amides)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges OIT -> Cleavage [label="UV Light (hν)"]; Cleavage -> Intermediate1 [label="Primary Step"]; Intermediate1 -> Intermediate2 [label="Oxidation"]; Intermediate2 -> FinalProducts [label="Further Oxidation"]; }
Caption: A proposed photodegradation pathway for OIT in water.[1]Q10: What is the role of reactive oxygen species (ROS) and how can I test for them?
A10: Reactive oxygen species (ROS) like hydroxyl radicals (•OH), superoxide radicals (O₂⁻•), and singlet oxygen (¹O₂) can dramatically accelerate degradation.[9] They are often generated in the presence of photosensitizers (like dissolved organic matter) or photocatalysts (like TiO₂).[4][15]
To determine which ROS is dominant, "scavenger" experiments are performed.[8] This involves adding a chemical agent that is known to selectively react with a specific ROS. If adding the scavenger significantly inhibits the degradation of OIT, it implies that the scavenged ROS plays a key role in the pathway.
| Scavenger | Target ROS | Typical Concentration |
| Isopropanol or Tert-butanol | Hydroxyl radical (•OH) | 1-10 mM |
| Benzoquinone (BQ) | Superoxide radical (O₂⁻•) | 1-10 mM |
| Sodium Azide (NaN₃) | Singlet oxygen (¹O₂) | 1-10 mM |
| Ammonium Oxalate | Photogenerated holes (h⁺) | 1-10 mM |
This table is compiled from general principles described in sources.[8][9]
References
-
Almeida, S., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. Available at: [Link]
-
OKCHEM. (2025). How does OIT 45% relate to the UV resistance of a material? Blog. Available at: [Link]
-
Gómez-Rodríguez, P., et al. (2023). Photocatalytic degradation of methylisothiazolinone in water by TiO2 and TiO2/persulfate systems with simulated solar radiation. Catalysis Today. Available at: [Link]
-
Kandavelu, V., et al. (2004). Photocatalytic degradation of isothiazolin-3-ones in water and emulsion paints containing nanocrystalline TiO2 and ZnO catalysts. Applied Catalysis B: Environmental. Available at: [Link]
-
Mlynarczyk, D. T., et al. (2021). Setup of the photodegradation experiment. ResearchGate. Available at: [Link]
-
Li, W., et al. (2021). Insight into the Photodegradation of Methylisothiazolinone and Benzoisothiazolinone in Aquatic Environments. ResearchGate. Available at: [Link]
-
Vione, D. (2021). Insights into the Time Evolution of Slowly Photodegrading Contaminants. PubMed Central. Available at: [Link]
-
Jiang, J., et al. (2019). Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. Chemosphere. Available at: [Link]
-
Markiewicz, M., et al. (2021). Titanium Dioxide-Based Photocatalysts for Degradation of Emerging Contaminants including Pharmaceutical Pollutants. MDPI. Available at: [Link]
-
Jiang, J., et al. (2019). Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. Harbin Institute of Technology. Available at: [Link]
-
ChemView. (2018). Isothiazolinone White Paper. Available at: [Link]
-
Wang, Z., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry. Available at: [Link]
-
Jia, Q., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
The K Lab. (2022). Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]
-
Schwab, C., et al. (2018). Isothiazolinones are still widely used in paints purchased in five European countries: a follow-up study. ResearchGate. Available at: [Link]
-
Plotnikov, S., et al. (2014). Photooxidation of tetrahydrobiopterin under UV irradiation: possible pathways and mechanisms. Photochemistry and Photobiology. Available at: [Link]
-
ResearchGate. (n.d.). 117 questions with answers in PHOTODEGRADATION. Science topic. Available at: [Link]
-
ResearchGate. (n.d.). Control experiments for the photocatalytic degradation. Available at: [Link]
-
ECETOC. (1981). An Assessment of Test Methods for Photodegradation of Chemicals in the Environment. ECETOC Technical Report. Available at: [Link]
Sources
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemview.epa.gov [chemview.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the Time Evolution of Slowly Photodegrading Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photooxidation of tetrahydrobiopterin under UV irradiation: possible pathways and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts - Harbin Institute of Technology [scholar.hit.edu.cn]
- 13. youtube.com [youtube.com]
- 14. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting guide for inconsistent results with 5-Chloro-2-n-octyl-4-isothiazolin-3-one
Welcome to the technical support center for 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the application of this potent biocide. By understanding the underlying chemical principles and critical experimental parameters, you can achieve more consistent and reliable results.
Troubleshooting Guide: Inconsistent Efficacy of OIT
Inconsistent performance is a frequent challenge when working with biocidal agents. This section provides a structured approach to identifying and resolving the root causes of variability in your experiments involving OIT.
Question 1: My OIT solution appears to lose its antimicrobial efficacy over time. What could be the cause?
Loss of efficacy is often linked to the chemical stability of the isothiazolinone ring, which is the active component. Several factors can contribute to its degradation.
Underlying Causality: The antimicrobial action of isothiazolinones like OIT stems from their ability to inhibit critical life-sustaining enzymes in microorganisms, particularly those with thiol groups at their active sites.[1][2] This is achieved through a two-step mechanism that involves rapid inhibition of growth and metabolism, followed by irreversible cell damage.[2][3] Any factor that disrupts the isothiazolinone's heterocyclic ring will lead to a loss of this biocidal activity.[4][5]
Troubleshooting Protocol:
-
Verify pH of the Formulation: The pH of your medium is a critical stability factor. Isothiazolinones are generally stable in acidic conditions but undergo rapid degradation in alkaline environments.[4][6][7]
-
Assess for the Presence of Nucleophiles: The isothiazolinone ring is susceptible to nucleophilic attack, which leads to ring-opening and inactivation.[4][5]
-
Common Culprits: Amines, thiols (mercaptans), and sulfides are potent nucleophiles that can degrade OIT.[4][5][10]
-
Action: Review your formulation for the presence of these components. If they are essential, consider a compatibility study to determine the rate of OIT degradation in their presence. Small-scale laboratory tests are recommended to evaluate compatibility before scaling up.[10]
-
-
Evaluate for Incompatible Reducing or Oxidizing Agents: Strong reducing agents (e.g., bisulfites, metabisulfites) and strong oxidizing agents (e.g., hypochlorites) can negatively impact the efficacy of OIT.[10]
-
Action: Scrutinize your formulation for these agents. Their presence can lead to rapid degradation of the active ingredient.
-
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for inconsistent OIT efficacy.
Question 2: I observe precipitation or phase separation when I add OIT to my formulation. What is happening?
Physical incompatibility can lead to a non-homogeneous distribution of the biocide, resulting in inconsistent antimicrobial protection.
Underlying Causality: OIT has limited solubility in water (480 ppm for the active ingredient at 25°C).[10] Its solubility is significantly better in various organic solvents like methanol, ethanol, and propylene glycol.[10] In aqueous-based formulations, the compatibility is highly dependent on the concentration and the presence of other additives.[10]
Troubleshooting Protocol:
-
Review the Solvent System:
-
Action: If you are working with a predominantly aqueous system, you may be exceeding the solubility limit of OIT. Consider the use of co-solvents or surfactants to improve its dispersion.[10]
-
-
Evaluate Interactions with Other Formulation Components:
-
Action: Certain components in your formulation could be "salting out" the OIT. It is compatible with many metalworking fluid additives, but this is concentration-dependent and varies between formulations.[10] Perform a step-wise addition of components to identify the ingredient causing the precipitation.
-
-
Ensure Proper Dispersion:
Data Summary: OIT Stability & Compatibility
| Parameter | Condition | Impact on OIT | Source |
| pH | Acidic (pH < 7) | Stable | [4][6][7] |
| Alkaline (pH > 8) | Degradation increases with increasing pH | [4][5][6][9] | |
| Temperature | Increasing Temperature | Accelerates degradation | [4] |
| Light | Sunlight Exposure | Accelerates degradation | [4] |
| Reducing Agents | Strong (e.g., sulfides, bisulfites) | May negatively affect efficacy | [10] |
| Oxidizing Agents | Strong (e.g., hypochlorites) | May negatively affect efficacy | [10] |
| Nucleophiles | Amines, Thiols, Sulfides | Can cause degradation via ring-opening | [4][5][10] |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for OIT?
The biocidal activity of OIT is attributed to a two-step process. Initially, it rapidly inhibits microbial growth and key metabolic pathways, such as respiration and energy generation.[2][3] This is followed by irreversible cell damage, which ultimately leads to cell death.[2][3] The key to this mechanism is the reaction of the electron-deficient sulfur atom in the isothiazolinone ring with nucleophilic residues, particularly thiols, in vital microbial enzymes.[1][5]
Mechanism of Action Diagram:
Caption: Simplified mechanism of OIT's antimicrobial action.
How can I accurately quantify the concentration of OIT in my samples?
Accurate quantification is crucial for both efficacy studies and stability assessments. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.
Experimental Protocol: Quantification of OIT by Reversed-Phase HPLC
-
Sample Preparation:
-
Dilute your sample with a suitable solvent (e.g., acetonitrile or methanol) to bring the OIT concentration within the calibration range of the instrument.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where OIT has significant absorbance (e.g., 274 nm).
-
Injection Volume: 10-20 µL.
-
-
Calibration:
-
Prepare a series of standard solutions of OIT of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
-
Analysis:
-
Inject the prepared sample and determine the peak area corresponding to OIT.
-
Calculate the concentration of OIT in your sample using the calibration curve.
-
Note: This is a general protocol. Specific conditions may need to be optimized for your particular matrix and instrumentation.
Are there any specific safety precautions I should take when handling OIT?
Yes, isothiazolinones are potent skin sensitizers and can cause allergic contact dermatitis.[4] It is crucial to handle them with appropriate personal protective equipment (PPE).
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any aerosols.
Always consult the Safety Data Sheet (SDS) for the specific OIT product you are using for comprehensive safety information.[11]
References
- IRO Biocide. (2025).
- Gomes, A., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC, NIH.
- Thor Specialties, Inc. (n.d.). OIT 45 biocide.
- Bollmann, U. E., et al. (2017). Proposed photodegradation pathway of OIT in water.
- Barman, B. N., & Preston, H. G. (1992). The effects of pH on the degradation of isothiazolone biocides.
- Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. (2022). MDPI.
- Eakins, D. (2020). The effects of pH on the degradation of isothiazolone biocides.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Assays of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one.
- Specialty Chemicals. (n.d.). Octylisothiazolinone (OIT)
- Wikipedia. (n.d.). Isothiazolinone.
- Patil, S. U., et al. (2019). Biomarkers in oral immunotherapy. PMC, PubMed Central.
- Australian Government Department of Health. (2019). Octylisothiazolinone preservatives and industrial biocides: Environment tier II assessment.
- NETZSCH Analyzing & Testing. (2023). Oxidative Stability of Polymers: The OIT Test.
- The Mechanism of Action of Isothiazolone Biocide. (2006). OnePetro.
- Intertek. (n.d.). Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry.
- Wikipedia. (n.d.).
- Mettler Toledo. (n.d.).
- ChemicalBook. (n.d.). Performance and use of Isothiazolinone.
- PubChem. (n.d.). This compound.
- National Toxicology Program. (2019). Assessment of Chemical Sensitization Potential of Selected Isothiazolinone Compounds Using In Vitro Methods.
- The Mechanism of Action of Isothiazolone Biocides. (n.d.).
- Australian Industrial Chemicals Introduction Scheme. (2020). Isothiazolinones: Human health tier III assessment.
- Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one.
- Park, J., & Kwon, J. H. (2015). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure.
- U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: 2-methyl-4-isothiazolin-3-one and 5-Chloro-2-mehtyl-4-isothiazolin-3-one.
- Mechanisms of Oral Immunotherapy. (n.d.). PMC, PubMed Central, NIH.
- Reducing agents affect inhibitory activities of compounds: results from multiple drug targets. (2012). PubMed.
- Effects of a 28-day oral exposure to a 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one biocide formulation in Sprague-Dawley r
- Stabilizers and their interaction with formulation components in frozen and freeze-dried protein formul
- Biolin Scientific. (n.d.). Effect of Excipients, Storage, and Formulation Conditions on Therapeutic Protein Stability.
- Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorb
- OIT 101. (n.d.). Research & Learn Library.
- Food Allergy Research & Educ
- Efficacy of biological agents combined with oral immunotherapy (OIT) for food allergy: a protocol for a systematic review and meta-analysis. (2024). PubMed Central.
- Experts@Minnesota. (n.d.).
- A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood–Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage. (n.d.). MDPI.
- Stabilizers and Their Interaction with Formulation Components in Frozen and Freeze-dried Protein Formulations. (n.d.).
- Interference of denaturing and reducing agents on the antigen/antibody interaction. Impact on the performance of quantitative immunoassays in gliadin analysis. (n.d.).
- Influence of CaCO3 and Al2O3 on the Mechanical Properties of Aluminum Foam for Lightweight Structural Applic
- Experimental Study on Thermal Oxidative Aging Effects on the Performance and Compatibility of Different Types of W
- Green Synthesis of Zinc Oxide Nanoparticles and Their Application in Anticancer Drug Delivery – A Review. (2026). Dove Medical Press.
Sources
- 1. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 2. onepetro.org [onepetro.org]
- 3. researchgate.net [researchgate.net]
- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Properties and Applications of Isothiazolinone - IRO Biocide [irobiocide.com]
- 10. OIT 45 biocide [sinotrustchemical.com]
- 11. chemos.de [chemos.de]
Technical Support Center: Optimizing 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT) Efficacy in Culture Media
Welcome to the technical support center for 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the use of OIT as an antimicrobial agent in culture media. Our goal is to empower you with the scientific understanding and practical tools to improve the efficacy of your experiments and ensure the integrity of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries about the fundamental properties and application of OIT.
Q1: What is this compound (OIT) and how does it work?
A1: this compound (OIT) is a broad-spectrum biocide belonging to the isothiazolinone class of antimicrobial agents. Its mechanism of action is centered on its high reactivity with thiol groups (-SH) present in proteins and other biomolecules. The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic thiols, such as those in the amino acid cysteine, leading to the formation of disulfide bonds. This reaction can inactivate critical enzymes involved in cellular respiration and energy production, ultimately leading to microbial cell death[1][2][3].
Q2: What types of microorganisms is OIT effective against?
A2: OIT exhibits a broad spectrum of activity against common laboratory contaminants, including Gram-positive and Gram-negative bacteria, yeast, and molds. Its effectiveness against a wide range of microbes makes it a versatile option for preventing contamination in various culture media.
Q3: What are the primary factors that can reduce the efficacy of OIT in my culture medium?
A3: The efficacy of OIT can be compromised by several factors:
-
pH: Isothiazolinones are generally more stable in acidic to neutral conditions. At alkaline pH (typically above 8.5-9.0), they undergo degradation, leading to a loss of antimicrobial activity.
-
Temperature: Elevated temperatures, such as those used for autoclaving or prolonged incubation at high temperatures, can accelerate the degradation of OIT.
-
Presence of Nucleophiles: Components in culture media containing thiol groups, such as cysteine, glutathione, and serum proteins, can react with and inactivate OIT, reducing its effective concentration[1][2].
-
High Organic Load: Complex and rich media with a high concentration of organic matter can reduce the availability of OIT to interact with microbial cells.
Q4: Is OIT cytotoxic to mammalian cell lines?
A4: Yes, at certain concentrations, OIT can be cytotoxic to mammalian cells. Its reactivity with thiol groups is not specific to microbes and can also affect proteins in mammalian cells, potentially leading to apoptosis or necrosis[4][5][6]. It is crucial to determine the optimal concentration that is effective against microbial contaminants while exhibiting minimal toxicity to the cell line of interest. A cytotoxicity assay is highly recommended before incorporating OIT into your cell culture workflow.
II. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered when using OIT in culture media.
Problem 1: Persistent Microbial Contamination Despite OIT Application
You've added OIT to your culture medium, but you still observe microbial growth. This is a common issue that can stem from several underlying causes.
-
Insufficient Concentration: The concentration of OIT may be too low to effectively inhibit or kill the specific contaminating microorganism in your complex medium.
-
Inactivation by Media Components: As discussed in the FAQs, components of your culture medium, particularly thiol-containing amino acids (e.g., L-cysteine in DMEM) and serum proteins (e.g., in Fetal Bovine Serum), can neutralize OIT.
-
Degradation of OIT: The pH of your medium might be too alkaline, or the medium may have been stored improperly (e.g., at high temperatures or exposed to light), leading to the degradation of the active ingredient.
-
High Bioburden: The initial level of contamination may be too high for the added concentration of OIT to control.
-
Microbial Resistance: While less common for broad-spectrum biocides like OIT, some microbial strains may exhibit inherent or acquired resistance.
Caption: Troubleshooting workflow for persistent microbial contamination.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Liquid Culture Medium
This protocol will help you determine the lowest concentration of OIT required to inhibit the growth of a specific microorganism in your specific culture medium.
Materials:
-
Sterile 96-well microtiter plates
-
Your specific culture medium (e.g., DMEM + 10% FBS)
-
OIT stock solution of known concentration
-
Log-phase culture of the contaminating microorganism
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare OIT Dilutions:
-
Add 100 µL of your culture medium to wells in columns 2-12 of a 96-well plate.
-
Add 200 µL of your OIT working solution (e.g., 2x the highest desired concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10.
-
Column 11 will serve as your positive control (no OIT), and column 12 will be your negative control (medium only).
-
-
Inoculate the Plate:
-
Dilute the log-phase microbial culture in your medium to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Add 100 µL of the diluted culture to each well in columns 1-11.
-
Add 100 µL of sterile medium to the wells in column 12.
-
-
Incubation:
-
Cover the plate and incubate under conditions appropriate for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
-
Determine MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of OIT in which there is no visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.
-
Protocol 2: Quantification of Active OIT Concentration via HPLC
This protocol provides a general framework for determining the concentration of OIT in your culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
OIT analytical standard
-
Your culture medium containing OIT
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Collect a sample of your culture medium containing OIT.
-
Centrifuge the sample to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a mobile phase typically consisting of a gradient of acetonitrile and water.
-
Set the UV detector to the maximum absorbance wavelength for OIT (approximately 282 nm)[7].
-
Inject a known volume of your prepared sample.
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of the OIT analytical standard.
-
Compare the peak area of OIT in your sample to the standard curve to determine its concentration.
-
Table 1: General Effective Concentration Ranges of OIT Against Common Contaminants
| Microorganism | Typical MIC Range (ppm) in Minimal Media |
| Staphylococcus aureus | 1 - 10 |
| Pseudomonas aeruginosa | 5 - 50 |
| Escherichia coli | 2 - 20 |
| Candida albicans | 1 - 15 |
| Aspergillus niger | 5 - 75 |
Note: These are general ranges in minimal media. The MIC in your specific, complex culture medium will likely be higher. It is essential to perform an MIC assay in your own system.
Problem 2: OIT is Effective, but Cytotoxic to the Cultured Cells
You have successfully eliminated microbial contamination, but your cell line is showing signs of stress, reduced viability, or altered morphology.
-
OIT Concentration is too High: The concentration of OIT required to control the contamination is above the toxic threshold for your specific cell line.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to the cytotoxic effects of OIT.
-
Synergistic Toxicity: OIT may be interacting with other components in your experimental setup to produce an enhanced toxic effect.
Caption: Troubleshooting workflow for OIT-induced cytotoxicity.
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability.
Materials:
-
Your cell line of interest
-
Sterile 96-well plates
-
Culture medium (with and without various concentrations of OIT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing serial dilutions of OIT. Include untreated control wells.
-
Incubate for a period relevant to your experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Table 2: Factors Influencing OIT Stability and Efficacy
| Parameter | Condition | Effect on OIT | Recommendation |
| pH | > 8.5 | Rapid degradation | Maintain media pH below 8.0. If a higher pH is required, consider a more stable biocide. |
| Temperature | > 40°C | Increased degradation rate | Store OIT stock solutions and treated media at 2-8°C. Avoid autoclaving media containing OIT. |
| Thiol-containing reagents | e.g., Cysteine, Glutathione, β-mercaptoethanol | Inactivation through chemical reaction | If possible, use media formulations with lower concentrations of these reagents. Determine the MIC in the presence of these reagents to adjust the OIT concentration accordingly. |
| Serum | High concentrations (e.g., >10% FBS) | Potential for inactivation due to protein binding and thiol content | Determine the MIC in media containing the same serum concentration as your experimental conditions. |
| Light | Prolonged exposure to UV light | Photodegradation | Store OIT stock solutions and treated media in light-protected containers. |
III. Advanced Topics
Synergistic Effects:
In cases where the required concentration of OIT is cytotoxic, exploring synergistic combinations with other antimicrobial agents can be a viable strategy. For example, combining OIT with a quaternary ammonium compound or a chelating agent like EDTA may allow for lower, less toxic concentrations of each compound to be used while achieving the desired antimicrobial effect. A checkerboard assay can be employed to systematically evaluate potential synergistic combinations.
Resistance Development:
While isothiazolinones have a low propensity for inducing microbial resistance due to their multi-targeted mechanism of action, it is not impossible. If you suspect resistance, it is important to:
-
Isolate the contaminating microorganism.
-
Perform an MIC assay to confirm a significant increase in resistance compared to a reference strain.
-
Consider rotating biocides if resistance is confirmed.
-
Review and reinforce aseptic techniques to prevent the introduction of resistant strains.
By understanding the chemical properties of this compound and the factors that influence its efficacy in the complex environment of culture media, researchers can more effectively prevent and control microbial contamination, thereby enhancing the reliability and reproducibility of their results.
IV. References
-
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9899670, this compound. [Link]
-
Ataman Kimya. KATHON 893. [Link]
-
National Center for Biotechnology Information. HEK293 cell line toxicity. [Link]
-
Magallon, J., et al. (2019). Cytotoxicity tests. Cytotoxicity on HEK293 cells treated with the indicated concentrations of the different compounds for 24 h was assayed using a LIVE/DEAD kit. ResearchGate. [Link]
-
Stahl, J., et al. (2015). Chemical structures of antimicrobial compounds used in this study. ResearchGate. [Link]
-
Silva, V., et al. (2020). Reaction pathway for the interaction of isothiazolinones and thiols from cellular components (e.g., glutathione (GSH)). ResearchGate. [Link]
-
Okoro, C. (2002). Antibacterial Activity of a Biocide (5-Chloro-2-Methyl-4-Isothiazolin-3-One; CMI) in Biofilm. ResearchGate. [Link]
-
Gol-sanamlou, F., et al. (2021). Impact of fetal bovine serum (FBS) on the lytic properties of bacteriophage Ka2. ResearchGate. [Link]
-
Poon, R., et al. (2011). Effects of 5-chloro-2-methyl-4-isothiazolin-3-one and other candidate biodiesel biocides on rat alveolar macrophages and NR8383 cells. PubMed. [Link]
-
Zhong, Y., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). National Institutes of Health. [Link]
-
Al-Thani, R., et al. (2023). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. PubMed. [Link]
-
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. [Link]
-
Kanafani, Z. A., & Kanj, S. S. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. PubMed Central. [Link]
-
Kucera, J. (2021). The Mechanism of Action of Isothiazolone Biocide. ResearchGate. [Link]
-
He, X., et al. (2022). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate. [Link]
Sources
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Impact of pH on the Stability of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT)
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the critical effects of pH on the stability and degradation of OIT. As a potent biocide and preservative, understanding its stability profile is paramount for ensuring efficacy and predicting shelf-life in various formulations. This document is designed to be a practical, field-proven resource to support your experimental success.
Introduction: The Critical Role of pH in OIT Stability
This compound (OIT) is a member of the isothiazolinone class of biocides, widely utilized for its broad-spectrum antimicrobial activity. The chemical stability of OIT, like other isothiazolinones, is significantly influenced by the pH of its environment. The core of its microbicidal activity lies in the integrity of the isothiazolinone ring. Under certain pH conditions, this ring can undergo hydrolytic degradation, leading to a loss of biological activity. This guide will delve into the specifics of this pH-dependent degradation, providing you with the knowledge to anticipate, troubleshoot, and control for these effects in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers working with OIT.
Q1: What is the general effect of pH on the stability of OIT?
A1: Isothiazolinones, including OIT, are generally more stable in acidic to neutral conditions and exhibit increased degradation rates in alkaline environments.[1][2] For a closely related compound, 5-chloro-2-methyl-4-isothiazolin-3-one (CMI), studies have shown that it is stable in acidic media but undergoes degradation in alkaline solutions, with the rate of degradation increasing as the pH rises.[1][2] This suggests that the chemical degradation of chlorinated isothiazolinones is primarily due to the hydrolysis of the molecule.[1]
Q2: What is the proposed mechanism of OIT degradation at alkaline pH?
A2: The primary mechanism of degradation for isothiazolinones in alkaline solutions is hydrolysis. This process involves the cleavage of the isothiazolinone ring, leading to the formation of various degradation products and a loss of biocidal activity. The presence of hydroxyl ions in alkaline solutions facilitates this hydrolytic attack.
Q3: Are there any quantitative data on the degradation of isothiazolinones at different pH values?
A3: Yes, for the related compound 5-chloro-2-methyl-4-isothiazolin-3-one (CMI), the following half-life values have been reported in the pH range of 8.5 to 10:
| pH | Typical Half-Life (Days) |
| 8.5 | 47 |
| 9.0 | 23 |
| 9.6 | 3.3 |
| 10.0 | 2 |
| Data from a study on 5-chloro-2-methyl-4-isothiazolin-3-one (CMI) and is indicative of the expected trend for OIT.[1][2] |
This data clearly illustrates the accelerated degradation of the isothiazolinone structure with increasing pH. While this data is for CMI, a similar trend of decreased stability with increasing alkalinity is expected for OIT.
Q4: What are the potential degradation products of OIT?
A4: The degradation of OIT can lead to several products. The cleavage of the N-S bond in the isothiazolinone ring is a key step. While specific studies on the hydrolysis of OIT are limited, research on its photodegradation has identified several degradation products which may also be relevant in hydrolysis. These include N-octyl malonamic acid, N-octylprop-2-enamide, N-octylacetamide, N-octylformamide, and ultimately octylamine.
Below is a proposed degradation pathway for OIT under hydrolytic conditions, primarily based on the understanding of isothiazolinone chemistry.
Caption: Proposed hydrolytic degradation pathway of OIT.
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues related to OIT degradation.
| Problem | Possible Cause | Recommended Solution |
| Loss of OIT potency in formulated product over time. | pH of the formulation is in the alkaline range (pH > 7). | Measure the pH of your formulation. If it is alkaline, consider adjusting the pH to a more neutral or slightly acidic range if the formulation allows. For formulations that must remain alkaline, anticipate a shorter shelf-life for OIT and consider this in your experimental design and product stability testing. |
| Inconsistent results in antimicrobial efficacy testing. | pH of the test medium is not controlled or is alkaline. | Ensure the pH of your growth media or test buffer is consistent across all experiments. If you are testing in a medium that is inherently alkaline, be aware that OIT may be degrading during the course of the experiment, which could lead to variable results. Consider performing time-kill assays to assess the kinetics of microbial killing before significant degradation occurs. |
| Appearance of unknown peaks in HPLC analysis of OIT samples. | Degradation of OIT into various byproducts. | If you observe new peaks in your chromatogram, especially in samples stored at room temperature or in alkaline buffers, these are likely degradation products. Refer to the proposed degradation pathway for potential structures. You may need to develop analytical methods to identify and quantify these degradation products if they are relevant to your study. |
| Difficulty in obtaining a stable baseline during HPLC analysis. | Interaction of OIT or its degradation products with the column at certain pH values. | The mobile phase pH can affect the chromatography of OIT and its degradation products. Ensure your mobile phase is adequately buffered. Experiment with different mobile phase compositions and pH values to optimize peak shape and baseline stability. |
Experimental Protocol: pH-Dependent Degradation Study of OIT
This protocol provides a detailed methodology for conducting a pH-dependent degradation study of OIT, based on the principles outlined in the OECD Guideline for Testing of Chemicals, No. 111, "Hydrolysis as a function of pH".[3][4][5][6][7]
Objective: To determine the rate of hydrolysis of OIT at different pH values.
Materials:
-
This compound (OIT) standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Buffer salts (e.g., potassium hydrogen phthalate, potassium dihydrogen phosphate, sodium bicarbonate, sodium hydroxide, hydrochloric acid)
-
Sterile, amber glass vials with screw caps
-
Calibrated pH meter
-
Analytical balance
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Buffer Solutions:
-
Prepare buffer solutions at a minimum of three pH values covering the acidic, neutral, and alkaline ranges (e.g., pH 4, 7, and 9).
-
Use sterile, deionized water.
-
For example:
-
pH 4.0: 0.05 M potassium hydrogen phthalate
-
pH 7.0: 0.05 M potassium dihydrogen phosphate, adjusted with NaOH
-
pH 9.0: 0.05 M sodium borate, adjusted with NaOH
-
-
Filter the buffer solutions through a 0.22 µm filter before use.
-
-
Preparation of OIT Stock Solution:
-
Accurately weigh a known amount of OIT standard and dissolve it in a small amount of acetonitrile.
-
Dilute with deionized water to a final known concentration. The final concentration of acetonitrile should be minimal to avoid co-solvent effects.
-
-
Experimental Setup:
-
In sterile, amber glass vials, add a known volume of the OIT stock solution to each of the buffer solutions to achieve the desired final concentration of OIT.
-
The final concentration of OIT should be sufficiently high for accurate detection by HPLC but low enough to ensure it remains in solution.
-
For each pH value, prepare multiple replicate vials.
-
Also, prepare a control sample for each pH containing only the buffer solution.
-
Incubate the vials in the dark at a constant temperature (e.g., 25 °C or 50 °C for accelerated studies).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and so on), withdraw an aliquot from one vial for each pH.
-
Immediately analyze the sample by HPLC to determine the concentration of OIT.
-
HPLC Conditions (starting point):
-
Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water gradient. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 282 nm[8]
-
Column Temperature: 30 °C
-
-
-
Data Analysis:
-
Plot the concentration of OIT versus time for each pH.
-
Determine the order of the degradation reaction. For many hydrolysis reactions, it follows first-order kinetics.
-
For a first-order reaction, plot the natural logarithm of the OIT concentration (ln[OIT]) versus time. The slope of the line will be the negative of the rate constant (k).
-
Calculate the half-life (t½) for OIT at each pH using the following equation for a first-order reaction:
-
t½ = 0.693 / k
-
-
Caption: Experimental workflow for a pH-dependent degradation study of OIT.
Conclusion
The stability of this compound is intrinsically linked to the pH of its environment. A thorough understanding of its degradation kinetics under different pH conditions is essential for the successful development of stable and effective formulations. This guide provides a foundational understanding, practical troubleshooting advice, and a robust experimental protocol to empower researchers in their work with OIT. By carefully controlling and considering the effects of pH, the efficacy and reliability of OIT-containing products can be significantly enhanced.
References
-
OECD. (2004). OECD Guideline for the Testing of Chemicals, No. 111: Hydrolysis as a Function of pH. OECD Publishing. [Link]
-
ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 111 - Hydrolysis as a Function of pH. Retrieved from [Link]
-
ECETOC. (n.d.). Appendix D: Measurement of Hydrolysis. Retrieved from [Link]
-
OECD-iLibrary. (n.d.). Test No. 111: Hydrolysis as a Function of pH. Retrieved from [Link]
- Barman, B. N., & Preston, H. G. (1992). The effects of pH on the degradation of isothiazolone biocides.
-
Barman, B. N. (2018). The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]
-
Eakins, D. (2020). The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]
-
He, X., Li, Y., Wang, Y., Zhang, J., & Chen, J. (2018). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 5. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 6. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
Neutralizing 5-Chloro-2-n-octyl-4-isothiazolin-3-one activity in experiments
Welcome to the technical support guide for 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT). This resource is designed for researchers, scientists, and drug development professionals who are utilizing OIT in their experiments and require reliable methods to neutralize its potent biocidal activity. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your downstream applications.
Understanding OIT and the Need for Neutralization
This compound, or OIT, is a highly effective, broad-spectrum biocide used to prevent microbial growth in a variety of aqueous formulations.[1] Its mechanism of action involves the electrophilic isothiazolinone ring, which readily reacts with nucleophilic residues, particularly the thiol groups of cysteine in microbial proteins.[2] This interaction disrupts critical metabolic pathways, leading to rapid growth inhibition and cell death.[3]
However, this very reactivity can interfere with subsequent biological assays. Residual OIT can inactivate enzymes, react with components in cell culture media, or exhibit cytotoxicity to the cell lines under investigation, leading to confounding results. Therefore, effective neutralization is a critical step to ensure that the observed experimental outcomes are not artifacts of unintended biocidal activity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of OIT's biocidal activity?
A1: OIT's activity stems from its isothiazolinone structure. The electrophilic sulfur atom in the ring is susceptible to nucleophilic attack by thiol groups (-SH) found in cysteine residues of essential microbial enzymes and proteins like glutathione.[1][4] This reaction leads to the formation of a disulfide bond and the opening of the isothiazolinone ring, which irreversibly inhibits enzyme function and disrupts cellular respiration and energy generation, ultimately causing cell death.[3]
Q2: Why can't I just dilute my sample to eliminate OIT activity?
A2: While dilution reduces the concentration of OIT, it may not be sufficient to eliminate its activity, especially in sensitive cell-based or enzymatic assays. Isothiazolinones are effective at very low concentrations.[5] Diluting the sample to a point where OIT is inactive might also dilute your analyte of interest to an undetectable level. Therefore, chemical neutralization is the more robust and reliable method.
Q3: What are the most common and effective chemical neutralizers for OIT?
A3: The most effective neutralizers are nucleophilic compounds that can react with and inactivate the electrophilic isothiazolinone ring. These primarily include:
-
Thiol-containing compounds: L-cysteine and glutathione are highly effective as they mimic the natural targets of OIT. They react to form stable, inactive adducts.
-
Reducing agents (Sulfites): Sodium bisulfite and sodium metabisulfite are commonly used to quench isothiazolinone activity.[6][7]
Q4: Will the neutralization process affect the pH of my sample?
A4: It is possible. For instance, sodium bisulfite solutions can be acidic. It is crucial to monitor the pH of your sample after adding the neutralizer and adjust it back to the optimal range for your experiment if necessary. Buffering your sample adequately can also help mitigate significant pH shifts.
Neutralization Protocols
The choice of neutralizer and the specific protocol will depend on the experimental context, such as the composition of your sample matrix and the requirements of your downstream assay.
Protocol 1: Neutralization using L-Cysteine in Biological Samples
This protocol is recommended for cell culture applications or when working with protein solutions where maintaining biological integrity is paramount. L-cysteine directly and efficiently neutralizes OIT by mimicking its natural target.[7]
Step-by-Step Methodology:
-
Prepare a fresh stock solution of L-cysteine: Dissolve L-cysteine hydrochloride in sterile deionized water or a suitable buffer (e.g., PBS) to a concentration of 100 mM. Sterile-filter the solution through a 0.22 µm filter.
-
Determine the molar concentration of OIT in your sample.
-
Add L-cysteine to your sample: For effective neutralization, a molar excess of L-cysteine to OIT is recommended. A common starting point is a 2:1 molar ratio of L-cysteine to OIT.[7] For example, if your sample contains 100 µM of OIT, add the L-cysteine stock solution to achieve a final concentration of 200 µM.
-
Incubate the mixture: Allow the neutralization reaction to proceed by incubating the sample at room temperature for at least 15-20 minutes.
-
Proceed with your experiment: The neutralized sample can now be used in your downstream application.
dot
Caption: Workflow for OIT neutralization using L-cysteine.
Protocol 2: Neutralization using Sodium Bisulfite for General Applications
This protocol is suitable for samples where the introduction of a small molecule reducing agent will not interfere with subsequent analyses. Sodium bisulfite is a cost-effective and efficient neutralizer.[6]
Step-by-Step Methodology:
-
Prepare a fresh stock solution of sodium bisulfite: Dissolve sodium bisulfite in deionized water to a concentration of 1 M.
-
Determine the molar concentration of OIT in your sample.
-
Add sodium bisulfite to your sample: A molar excess is required for complete neutralization. A starting point of a 2:1 molar ratio of sodium bisulfite to OIT is recommended.
-
Incubate the mixture: Allow the reaction to proceed for at least 10 minutes at room temperature.
-
Verify and adjust pH (if necessary): Check the pH of the sample. If it has shifted outside the acceptable range for your experiment, adjust it accordingly using dilute NaOH or HCl.
-
Proceed with your experiment.
Quantitative Data Summary
| Neutralizer | Recommended Molar Ratio (Neutralizer:OIT) | Incubation Time (at RT) | Optimal pH Range | Key Considerations |
| L-Cysteine | ≥ 2:1[7] | 15-20 minutes | 6.0 - 8.0 | Biologically compatible; may be a source of nutrients in microbial assays. Can be cytotoxic at high concentrations.[8] |
| Glutathione | ≥ 2:1[7] | 15-20 minutes | 6.0 - 8.5 | Biologically compatible; generally lower cytotoxicity than cysteine. |
| Sodium Bisulfite | ≥ 2:1 | 10 minutes | 4.0 - 7.0 | Cost-effective; can lower sample pH. May interfere with certain enzymatic and colorimetric assays. |
Troubleshooting Guide
Issue 1: Incomplete neutralization leading to cell death or assay inhibition.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of neutralizer. | Increase the molar ratio of the neutralizer to OIT. Try 5:1 or 10:1. |
| Inadequate incubation time or temperature. | Extend the incubation time to 30 minutes. Ensure the reaction is carried out at room temperature. |
| Degraded neutralizer solution. | Always use freshly prepared neutralizer solutions, as they can oxidize over time. |
| Complex sample matrix. | Components in your sample matrix (e.g., high protein content) may be consuming the neutralizer. Increase the neutralizer concentration and incubation time. |
Issue 2: The neutralizer appears to be interfering with a downstream assay.
| Possible Cause | Troubleshooting Step |
| Reducing agents (e.g., sodium bisulfite) interfering with colorimetric assays (e.g., MTT, Bradford). | Reducing agents can interfere with the redox reactions in MTT assays and the dye-binding in Bradford assays.[9][10][11] Switch to a thiol-based neutralizer like L-cysteine or glutathione. Alternatively, consider a different protein quantification assay that is less susceptible to reducing agents. |
| Thiol-based neutralizers interfering with thiol-sensitive probes or enzymes. | If your downstream application involves specific thiol chemistry, a thiol-based neutralizer may not be suitable. In such cases, sodium bisulfite may be a better option, provided it doesn't interfere with other aspects of your assay. |
| pH shift caused by the neutralizer. | Re-buffer your sample to the correct pH after the neutralization step. |
dot
Caption: Troubleshooting workflow for OIT neutralization issues.
References
-
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2021). National Institutes of Health. [Link]
-
Neutralization Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Electrochemical oxidation of isothiazolinone biocides and their interaction with cysteine. ResearchGate. [Link]
-
KATHON™ WT Water Treatment Microbicide. lenntech.com. [Link]
-
KATHON 893. Ataman Kimya. [Link]
-
KATHON™ CG/ICP II Biocide. (2024). lanxess.com. [Link]
-
Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. (2014). National Institutes of Health. [Link]
-
How to Deal with Interfering Agents in Protein Estimation Assays. (2015). G-Biosciences. [Link]
-
Oral Challenge Test With Sodium Metabisulfite in Steroid-Dependent Asthmatic Patients. (1991). PubMed. [Link]
-
Assessment of Chemical Sensitization Potential of Selected Isothiazolinone Compounds Using In Vitro Methods. (2019). National Toxicology Program. [Link]
-
Optimisation of assays: Interference in immunoassays recognize and avoid. CANDOR Bioscience GmbH. [Link]
-
Appendix 6: Sample protocols. AAAAI. [Link]
-
Shifting focus in the Bradford assay: interfering compounds re-examined. ChemRxiv. [Link]
-
How Can I Fix Consistently Inaccurate Neutralization Titration Results?. (2023). YouTube. [Link]
-
Inactivation of glutaraldehyde by reaction with sodium bisulfite. (1994). PubMed. [Link]
-
Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays. (1991). PubMed. [Link]
-
Cytotoxicity of cysteine in culture media. (1979). PubMed. [Link]
-
Amino acids, L-Cysteine and L-Methionine, Attenuate Activation of Rat Stellate Cells in Primary Culture. (2011). National Institutes of Health. [Link]
-
Effects of 5-chloro-2-methyl-4-isothiazolin-3-one and other candidate biodiesel biocides on rat alveolar macrophages and NR8383 cells. (2011). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. csaci.ca [csaci.ca]
- 3. candor-bioscience.de [candor-bioscience.de]
- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ximikoskatharismos.gr [ximikoskatharismos.gr]
- 6. Inactivation of glutaraldehyde by reaction with sodium bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 5-chloro-2-methyl-4-isothiazolin-3-one and other candidate biodiesel biocides on rat alveolar macrophages and NR8383 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of cysteine in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT) Interference in Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering assay interference related to the biocide 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT). This document provides in-depth, experience-driven guidance to help you identify, understand, and resolve these technical challenges.
Introduction: Understanding the Culprit
This compound, a member of the isothiazolinone class of biocides, is a highly effective preservative used to prevent microbial growth in a vast range of industrial and laboratory products, including stock solutions, buffers, and reagents.[1] While essential for maintaining reagent stability, its potent chemical reactivity can become a significant source of interference in sensitive biological assays.
The core issue stems from its mechanism of action. OIT is a powerful electrophile that targets and reacts with thiol groups (sulfhydryl groups, -SH) found in the cysteine residues of proteins.[2] This irreversible reaction can inactivate critical proteins like enzymes and antibodies, leading to unreliable and erroneous assay results.[2][3]
The Mechanism of Interference: A Deeper Look
The primary antimicrobial and interfering action of OIT is its ability to disrupt essential cellular processes by reacting with thiol-containing enzymes and proteins.[2] The electrophilic sulfur atom in the isothiazolinone ring is highly susceptible to nucleophilic attack by the thiolate anion (S⁻) of cysteine residues.[4]
This interaction forms a disulfide bond, effectively modifying the protein's structure and inactivating its function.[2] In the context of an assay, this can manifest in several ways:
-
Enzyme Inhibition: If the assay relies on an enzyme (e.g., Horseradish Peroxidase (HRP) in an ELISA), OIT can inactivate it, leading to a falsely low or absent signal.
-
Antibody Inactivation: Modification of cysteine residues within an antibody's structure, particularly near the antigen-binding site, can destroy its ability to bind to its target.
-
Direct Analyte Modification: If the analyte itself is a protein containing accessible thiols, OIT can modify it, preventing detection.
-
Cellular Toxicity: In cell-based assays, OIT can induce apoptosis and mitochondrial damage by depleting cellular thiols like glutathione, leading to misleading cytotoxicity or functional data.
Diagram: Mechanism of OIT Interference
The following diagram illustrates the chemical reaction at the heart of OIT interference, where the biocide attacks a critical cysteine residue on a protein essential to the assay (e.g., an enzyme or antibody).
Caption: OIT inactivates key assay proteins by forming a disulfide bond with cysteine residues.
Troubleshooting Guide & FAQs
This section addresses common problems in a direct question-and-answer format.
Q1: My ELISA/immunoassay results are showing unexpectedly low signals or high variability. Could OIT be the cause?
Answer: Yes, this is a classic sign of OIT interference. Isothiazolinones are known to interfere with immunoassays.[5] The biocide, potentially present in one of your buffers, diluents, or even the sample matrix, could be inactivating your detection antibody (e.g., HRP-conjugate) or your capture/primary antibody. This leads to a reduced signal (false negative) or inconsistent results.
Troubleshooting Steps:
-
Isolate the Source: Test each reagent individually. Prepare a control experiment where you spike a known positive sample with a small amount of each buffer or reagent used in your assay. If one of the reagents causes a significant drop in the signal, it is likely the source of the OIT.
-
Confirm with a Spike-in: Prepare a clean, OIT-free buffer. Run your assay with this buffer. Then, run a parallel assay where you spike this clean buffer with a low concentration of OIT. A significant signal reduction in the spiked sample confirms OIT interference.
-
Neutralize the OIT: Proceed to the neutralization protocol described in Q3 .
Q2: I'm observing inhibition in my enzyme kinetics assay that doesn't match known inhibitors. How do I test for OIT interference?
Answer: OIT and other isothiazolinones are potent, non-specific enzyme inhibitors due to their reactivity with cysteine thiols.[2][3] If your enzyme's active site contains a critical cysteine, OIT can cause rapid and irreversible inhibition.
Troubleshooting Steps:
-
Review Reagent Composition: Check the safety data sheets (SDS) or product information for all reagents used. Look for preservatives like "isothiazolinones," "Kathon™," or the specific chemical name.
-
Perform a Thiol Protection Experiment: The most definitive test is to see if a reducing agent can protect your enzyme.
-
Pre-incubate your enzyme with a thiol-containing compound like Dithiothreitol (DTT) or Glutathione before adding the suspect reagent or substrate.
-
If the enzyme activity is preserved in the presence of the protecting agent but inhibited without it, this strongly points to a thiol-reactive interferent like OIT. A study on a related compound, CMIT, showed that cysteine and glutathione were effective neutralizers.[6]
-
Q3: How can I remove or neutralize OIT from my samples or reagents?
Answer: Complete removal can be difficult, but effective neutralization is achievable by introducing a sacrificial thiol source. The goal is to provide an alternative, highly concentrated target for the OIT to react with, thereby sparing your assay's critical protein components.
Recommended Neutralization Protocol: This protocol is based on the principle of quenching the electrophilic OIT with an excess of a nucleophilic thiol-containing reagent.
Materials:
-
Dithiothreitol (DTT) or L-Cysteine hydrochloride.
-
The sample or reagent suspected of containing OIT.
Procedure:
-
Prepare a fresh 1M stock solution of DTT or L-Cysteine in a suitable OIT-free buffer (e.g., PBS).
-
To your OIT-containing sample or reagent, add the neutralizer to a final concentration of 1-5 mM. The optimal concentration may require some titration. A molar ratio of at least 2:1 (thiol neutralizer to isothiazolinone) has been shown to be effective.[6]
-
Incubate the mixture for 15-30 minutes at room temperature. This allows the neutralizer to react with and deplete the OIT.
-
Proceed with your assay. Note that the high concentration of the neutralizer may affect downstream steps in some assays (e.g., by reducing internal disulfide bonds in antibodies if incubation is too long or concentrations are too high). Always run a control with the neutralizer alone to assess its impact on the assay.
Q4: My cell-based assay is showing unexpected cytotoxicity or altered signaling pathways. Can OIT be the culprit?
Answer: Absolutely. OIT is known to induce cytotoxicity by modifying cellular thiols, depleting glutathione, and causing mitochondrial damage. This can lead to apoptosis or other cellular stress responses that confound your experimental results.[7] For example, OIT treatment has been shown to significantly activate caspase-3-mediated apoptosis and impair the endothelial barrier function in cell models.
Troubleshooting Steps:
-
Test Your Media and Supplements: Prepare your cell culture medium with and without the suspect reagent (e.g., a stock solution of a compound preserved with OIT). Culture cells in both media and assess viability (e.g., using an MTT or LDH release assay). A significant difference in viability points to the reagent.
-
Use a Thiol-Based Rescue Agent: Pre-treating cells with N-acetyl cysteine (NAC), a glutathione precursor, can help mitigate the effects of OIT. If NAC pre-treatment reverses the observed cytotoxicity or altered signaling, it strongly suggests the involvement of a thiol-reactive compound like OIT.
Diagram: Troubleshooting Workflow for Suspected OIT Interference
Caption: A logical workflow to diagnose and resolve suspected OIT interference in assays.
Q5: What are some OIT-free alternatives for preserving laboratory reagents?
Answer: The best alternative depends on the application and the specific requirements of your assay.[8]
-
Sodium Azide (NaN₃): A common preservative, but it inhibits HRP activity and can be hazardous.[9] It is not suitable for assays using HRP detection.
-
Bronopol: A broad-spectrum biocide that is often effective, but its stability can be pH-dependent.[10]
-
ProClin™ formulations: These are commercial blends of isothiazolinones (often including related compounds like CMIT/MIT) and are widely used, but may still pose a risk of interference.
-
Sterile Filtration and Aliquoting: For many buffers and reagents, the best approach is to prepare them under sterile conditions, pass them through a 0.22 µm filter, and store them in small, single-use aliquots at -20°C or -80°C. This avoids the need for chemical preservatives altogether.
Summary of Interference & Mitigation Strategies
| Assay Type | Common Observation | Probable Mechanism | Recommended Action |
| Immunoassay (ELISA, WB) | Falsely low or no signal; high background. | Inactivation of enzyme conjugate (e.g., HRP) or antibodies via thiol modification.[2] | Neutralize suspect reagents with 1-5 mM DTT or L-Cysteine.[6] |
| Enzymatic Assay | Lower Vmax, apparent irreversible inhibition. | Direct inactivation of the enzyme through reaction with cysteine residues in the active site.[3] | Pre-incubate enzyme with a thiol protecting agent (DTT, Glutathione) to confirm interference. |
| Cell-Based Assay | Unexpected cytotoxicity, apoptosis, or altered cell signaling. | Depletion of intracellular glutathione, leading to oxidative stress and mitochondrial damage.[7] | Perform a rescue experiment with N-acetyl cysteine (NAC). Test individual media components. |
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science Behind OIT: Antimicrobial Mechanisms and Stability.
- Alves, S., et al. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC, NIH.
- ChemPoint. (n.d.). Isothiazolinone Alternatives - LANXESS Microbial Control Selector.
- iChemical. (n.d.). 2-Octyl-2H-Isothiazol-3-One, OIT Biocide.
- MDPI. (n.d.).
- Williams, T. M. (2006). The Mechanism of Action of Isothiazolone Biocide. NACE CORROSION.
- Quora. (2023).
- BenchChem. (2025).
- myadlm.org. (2015). How to Detect and Solve Immunoassay Interference.
- Nobel Laboratory. (2022).
- Annals of Laboratory Medicine. (2022).
- Halo. (n.d.). Additive or alternative preservative (non-isothiazolinone) for all-purpose cleaners.
- ChemPoint. (n.d.).
- Poon, R., et al. (2011). Effects of 5-chloro-2-methyl-4-isothiazolin-3-one and other candidate biodiesel biocides on rat alveolar macrophages and NR8383 cells. PubMed.
- CANDOR Bioscience GmbH. (n.d.). Optimisation of assays: Interference in immunoassays recognize and avoid.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). The Mechanism of Action of Isothiazolone Biocides.
- EPA. (n.d.). Inert Reassessments: 2-methyl-4-isothiazolin-3-one and 5-Chloro-2-mehtyl-4-isothiazolin-3-one.
- PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one.
- ResearchGate. (2025).
- OPUS. (n.d.). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers.
- Sinha, R., et al. (2018).
- ChemicalBook. (2022). Application of 5-chloro-2-methyl-4-isothiazolin-3-one.
- PubMed. (n.d.).
Sources
- 1. 2-Octyl-2H-Isothiazol-3-One, OIT Biocide - IRO Biocide [irobiocide.com]
- 2. nbinno.com [nbinno.com]
- 3. onepetro.org [onepetro.org]
- 4. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effects of 5-chloro-2-methyl-4-isothiazolin-3-one and other candidate biodiesel biocides on rat alveolar macrophages and NR8383 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood–Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 10. chempoint.com [chempoint.com]
Technical Support Center: Enhancing the Stability of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT)
Welcome to the technical support center for 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the stability of OIT in various formulations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of OIT?
A1: OIT, like other isothiazolinones, is susceptible to degradation through several pathways. The primary factors include:
-
pH: OIT is more stable in acidic conditions and undergoes accelerated degradation in alkaline solutions.[1] This is primarily due to the hydrolysis of the isothiazolinone ring.
-
Nucleophiles: The presence of nucleophiles such as amines, thiols, and sulfides can lead to the opening of the five-membered heterocyclic ring, resulting in a loss of biocidal activity.[1][2]
-
Metal Ions: Certain metal ions, particularly iron, can catalyze the degradation of OIT.[2][3] Copper ions, however, have been shown under certain conditions to stabilize some isothiazolinones.[4][5]
-
Free Radicals: Free radicals generated from other components in a formulation can attack and degrade the OIT molecule.[6][7]
-
Temperature and UV Radiation: Elevated temperatures and exposure to UV radiation can also contribute to the degradation of OIT.[1][2]
Q2: How can I qualitatively assess the stability of my OIT formulation?
A2: A simple qualitative assessment can be done by observing physical changes in your formulation over time under specific storage conditions (e.g., elevated temperature, UV exposure). Look for changes in color, clarity, or the formation of precipitates. While not quantitative, these observations can be early indicators of instability.
Q3: What are the common degradation products of OIT?
A3: The degradation of isothiazolinones like OIT involves the opening of the heterocyclic ring.[1] This can lead to the formation of various smaller organic molecules. For a related compound, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), degradation proceeds through the formation of N-methylmalonamic acid, followed by malonamic, malonic, acetic, and formic acids, eventually leading to CO2.[1][4]
Troubleshooting Guides
Issue 1: Rapid Loss of OIT Efficacy in an Aqueous Formulation
If you are observing a faster-than-expected decline in the antimicrobial activity of your OIT-containing aqueous formulation, it is likely due to chemical degradation. This guide will walk you through identifying the cause and implementing a solution.
Caption: Strategy for preventing photodegradation.
-
Rationale: UV absorbers protect materials by absorbing harmful UV radiation and dissipating it as harmless heat, thus preventing photo-oxidative degradation. [8][9][10]
-
Protocol:
-
Prepare two sets of your OIT formulation.
-
To one set, add a UV absorber at a recommended concentration (e.g., 0.1-1.0% w/w). Common classes of UV absorbers include benzotriazoles and benzophenones. [8]
-
Place samples from both sets in UV-transparent containers.
-
Expose the samples to a controlled UV light source for a defined period.
-
At regular intervals, withdraw aliquots and analyze for OIT concentration using HPLC and visually assess for any color change.
-
-
Data Analysis:
-
Compare the degradation rate of OIT and the extent of discoloration in the stabilized and unstabilized formulations.
-
Table 1: Example Data for UV Stabilization Study
| Time (hours) | OIT Concentration (Unstabilized) (ppm) | OIT Concentration (Stabilized with UV Absorber) (ppm) | Visual Observation (Unstabilized) | Visual Observation (Stabilized) |
| 0 | 100 | 100 | Clear | Clear |
| 24 | 75 | 98 | Slight Yellowing | Clear |
| 48 | 52 | 95 | Yellow | Faint Yellowing |
| 72 | 30 | 92 | Brownish-Yellow | Slight Yellowing |
Issue 3: Instability in the Presence of Oxidizing or Reducing Agents (Free Radicals)
Formulations containing components that can generate free radicals, such as certain peroxides or metal salts, can lead to the degradation of OIT.
-
Mechanism: Antioxidants, also known as free-radical scavengers, protect isothiazolinones from attack and degradation by free radicals. [6][7]They work by donating an electron to the free radical, thereby neutralizing it.
-
Recommended Antioxidants:
-
Preparation: Prepare your OIT formulation and divide it into a control group and several test groups.
-
Addition of Antioxidants: To each test group, add a different antioxidant at a predetermined concentration.
-
Stress Conditions: Induce free radical formation. This can be done by adding a redox initiator system (e.g., sodium metabisulfite) or by storing the samples at an elevated temperature.
-
Analysis: Monitor the OIT concentration over time using HPLC.
Table 2: Example Data for Antioxidant Efficacy
| Antioxidant (at 0.5% w/w) | OIT Concentration after 48h at 50°C (ppm) | % OIT Remaining |
| None (Control) | 45 | 45% |
| Hydroquinone | 92 | 92% |
| Ascorbic Acid | 88 | 88% |
| Fumaric Acid | 85 | 85% |
Analytical Methodology: Quantification of OIT by HPLC
A reliable analytical method is crucial for accurately assessing the stability of OIT. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose. [13][14][15]
HPLC Method Parameters
-
Column: A C18 reverse-phase column is typically effective for separating isothiazolinones. [13]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is common. [13]The aqueous phase is often acidified slightly (e.g., with phosphoric acid) to improve peak shape.
-
Detection: A UV detector is used, with the detection wavelength set at the maximum absorbance for OIT, which is around 282 nm. [13]
-
Quantification: An external standard method is used for quantification. [13]A calibration curve is generated using standards of known OIT concentrations.
Sample Preparation
-
Accurately weigh a portion of your formulation.
-
Dilute it with a suitable solvent (e.g., methanol or the mobile phase) to bring the OIT concentration within the range of your calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
References
- EP0631723A1 - Protection of isothiazolinone biocides from free radicals - Google Patents.
-
Improvements in stabilized isothiazolinone formulations - European Patent Office - EP 0492593 A1. Available at: [Link]
-
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC - NIH. Available at: [Link]
- US5534487A - Stabilization of 3-isothiazolone solutions - Google Patents.
- US5373016A - Protection of isothiazolinone biocides from free radicals - Google Patents.
- US4920137A - Method for stabilizing isothiazolinones - Google Patents.
- EP1071330B1 - Stabilization of isothiazolone - Google Patents.
-
Isothiazolinones Quantification in Shampoo Matrices: A Matter of Method Optimization or Stability Driven by Interactions? - MDPI. Available at: [Link]
- KR100975372B1 - Isothiazolone composition and method for stabilizing isothiazolone - Google Patents.
-
Iron Dependent Degradation of an Isothiazolone Biocide (5-chloro-2-methyl-4-isothiazolin-3-one) - PubMed. Available at: [Link]
-
Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) | Request PDF - ResearchGate. Available at: [Link]
-
Chemical reactivity of some isothiazolone biocides. - Semantic Scholar. Available at: [Link]
-
The potentiation of industrial biocide activity with Cu2+. II. Synergistic effects with 5-chloro-2-methyl-4-isothiazolin-3-one - ResearchGate. Available at: [Link]
-
UV Absorbers - ICG Chemicals. Available at: [Link]
-
Effects of a 28-day oral exposure to a 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one biocide formulation in Sprague-Dawley rats - ResearchGate. Available at: [Link]
-
Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography - ResearchGate. Available at: [Link]
-
The Critical Role of UV Absorbers in Modern Material Science. Available at: [Link]
-
5-chloro-2-methyl-4-isothiazolin-3-one (CIT) - Analysis - Analytice. Available at: [Link]
-
Degradation path of 4,5‐dichloro‐N‐octyl‐3‐isothiazolinone. - ResearchGate. Available at: [Link]
-
UV Absorbers Used for Coatings - Brenntag. Available at: [Link]
-
Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf. Available at: [Link]
- US5461150A - Stabilization of 3-isothiazolone solutions - Google Patents.
-
Light Stabilizers and UV Absorbers - Tintoll. Available at: [Link]
-
Determination by colorimetric method of the concentration of 5-chloro-2- methyl-4-isothiazolin-3-one and 2-methyl-4-isoth - UPCommons. Available at: [Link]
-
The Mechanism of Action of Isothiazolone Biocide | Request PDF - ResearchGate. Available at: [Link]
-
Methylchloroisothiazolinone - Wikipedia. Available at: [Link]
Sources
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Efficacy of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT)
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the antimicrobial efficacy of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT). Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a robust and scientifically sound validation process.
Introduction to this compound (OIT)
This compound, commonly known as OIT, is a potent biocide belonging to the isothiazolinone class of compounds.[1] It is widely utilized as a preservative in a variety of industrial and consumer products, including paints, coatings, adhesives, and polymer formulations, to prevent degradation caused by microbial growth. Its efficacy stems from its ability to disrupt essential metabolic pathways in microorganisms. A thorough validation of this efficacy using standardized methods is paramount for regulatory compliance, product quality assurance, and performance benchmarking.
Mechanism of Action: The "Why" Behind the Efficacy
Understanding the mechanism of action is crucial for selecting appropriate test methods and interpreting results. OIT, like other isothiazolinones, exerts its antimicrobial effect through a multi-step process:
-
Rapid Inhibition of Growth and Metabolism: OIT quickly inhibits microbial growth by targeting key enzymes within the cytoplasm and cell membrane.
-
Disruption of Thiol-Containing Proteins: The primary mode of action involves the reaction of the electrophilic sulfur atom in the isothiazolinone ring with nucleophilic thiol groups found in essential proteins and enzymes, such as those involved in respiration.
-
Oxidative Stress and Cell Death: This interaction leads to the formation of mixed disulfides, disrupting protein function, inhibiting metabolism, and ultimately leading to cell death.
This rapid, multi-targeted mechanism makes it difficult for microorganisms to develop resistance, a key advantage of this class of biocides.
Part 1: Foundational Efficacy Assessment - Liquid-Phase Testing
The initial assessment of a biocide's intrinsic activity is typically performed in a liquid medium. This allows for direct contact between the biocide and the microorganisms, providing a baseline measure of its potency.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The MIC assay is the cornerstone of antimicrobial efficacy testing. It determines the lowest concentration of a biocide that will inhibit the visible growth of a microorganism after overnight incubation.[2] The MBC assay is a subsequent step that determines the lowest concentration of the biocide that results in microbial death.
Rationale for Use:
-
Quantitative Potency: Provides a precise, quantitative measure of the biocide's potency against specific microorganisms.[2][3]
-
Screening Tool: Excellent for screening the relative efficacy of different biocides or the susceptibility of different microbial strains.
-
Baseline Data: The results serve as a foundational dataset for formulating products and designing more complex application-specific tests.
Detailed Experimental Protocol: Broth Dilution MIC Test
-
Preparation of Inoculum: Culture the selected test microorganism (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739) in a suitable broth medium (e.g., Tryptic Soy Broth) to reach the logarithmic growth phase. Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final test concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of OIT: Prepare a stock solution of OIT in a suitable solvent. Perform a two-fold serial dilution in a 96-well microtiter plate containing the appropriate growth medium. The concentration range should bracket the expected MIC value.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Controls:
-
Positive Control: Wells containing only the growth medium and the microbial inoculum (to confirm microbial viability).
-
Negative Control: Wells containing only the growth medium (to confirm sterility).
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve OIT and the microbial inoculum (to ensure the solvent has no antimicrobial effect).
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35 ± 1°C) for 18-24 hours.[4]
-
Reading the MIC: The MIC is the lowest concentration of OIT at which there is no visible growth (i.e., the well remains clear).
-
Determining the MBC: To determine the MBC, take an aliquot from each well that shows no visible growth and plate it onto an agar medium. The MBC is the lowest concentration that results in no microbial growth on the agar plate after incubation.
Part 2: Application-Specific Efficacy - Surface Testing
For many of OIT's applications, it is incorporated into a solid material or a coating. In these cases, liquid-phase tests are insufficient. Standardized surface tests are required to validate performance in a manner that simulates real-world conditions.
ISO 22196: Measurement of Antibacterial Activity on Plastics and Other Non-Porous Surfaces
This standard is designed to quantitatively test the ability of hard, non-porous surfaces to inhibit the growth of or kill bacteria over a 24-hour period.[5][6]
Rationale for Use:
-
Simulates Use: Directly evaluates the performance of OIT when incorporated into materials like plastics, coated metals, or ceramics.[7]
-
Quantitative Results: Provides a logarithmic reduction value, which is a clear and universally understood measure of efficacy.[6]
-
Industry Standard: Widely accepted in regulatory and commercial settings for substantiating antimicrobial claims on products.
Key Steps of ISO 22196 Protocol:
-
Sample Preparation: Test specimens (e.g., 50x50 mm squares) of both the OIT-treated material and an identical untreated control material are prepared.
-
Inoculum Preparation: A standardized bacterial suspension (typically S. aureus and E. coli) is prepared and diluted to a specific concentration.
-
Inoculation: A defined volume of the bacterial suspension is placed onto the surface of the test and control specimens.
-
Covering: The inoculum is covered with a sterile, inert film (e.g., 40x40 mm) to spread the liquid and prevent evaporation.
-
Incubation: The samples are incubated at 35°C and ≥90% relative humidity for 24 hours.[4][7]
-
Recovery and Enumeration: After incubation, the bacteria are recovered from the surfaces using a validated neutralizer solution. The number of viable bacteria is then determined using standard plate counting techniques.
-
Calculation: The antibacterial activity (R) is calculated as the logarithmic difference in the viable cell counts between the untreated and treated samples.
ASTM E2149: Standard Test Method for Determining the Antimicrobial Activity of Immobilized Antimicrobial Agents Under Dynamic Contact Conditions
Often referred to as the "shake flask test," this method is designed to evaluate non-leaching antimicrobial agents on treated materials, including textiles, powders, and other irregularly shaped substrates.[8][9]
Rationale for Use:
-
Dynamic Contact: The constant agitation ensures thorough contact between the microorganisms and the treated surface, representing a more rigorous challenge.[10][11]
-
Versatility: Applicable to a wide range of material types, including those that are hydrophobic or have complex geometries.[9][11][12]
-
Non-Leaching Assessment: It's specifically designed for immobilized antimicrobials, which is often the case for OIT in polymer applications.[8][10]
Part 3: Comparative Performance and Critical Considerations
A robust validation includes comparing the product's performance against established alternatives and understanding the critical variables that can influence test outcomes.
Comparative Efficacy of OIT
OIT is often compared to other common biocides used in similar applications. The following table provides a summary of typical MIC ranges for OIT and other biocides against common spoilage organisms. Note: These values are illustrative and can vary significantly based on the specific microbial strain and test conditions.
| Biocide | Chemical Class | Typical MIC Range (ppm) vs. Bacteria | Typical MIC Range (ppm) vs. Fungi |
| OIT | Isothiazolinone | 1 - 10 | 1 - 20 |
| CMIT/MIT | Isothiazolinone | 0.5 - 5 | 5 - 50 |
| Zinc Pyrithione | Organometallic | 2 - 20 | 1 - 10 |
| Quaternary Ammonium | Cationic Surfactant | 10 - 100 | 50 - 500 |
Interpretation: This data highlights the high efficacy of isothiazolinones like OIT at low concentrations, particularly against bacteria. Zinc Pyrithione shows very strong performance against fungi. The choice of biocide often depends on the primary microbial threat, the material matrix, and regulatory considerations.
The Crucial Role of Neutralizer Validation
A self-validating protocol is one where every step is controlled and verified. In antimicrobial testing, the most critical control is the neutralizer validation . The antimicrobial action of OIT must be completely stopped at the precise sampling time to get an accurate count of surviving microorganisms.[13]
The Two Pillars of Neutralizer Validation:
-
Neutralizer Efficacy: The neutralizing solution must be proven to completely inactivate the antimicrobial properties of OIT at the concentration present in the test system.[14]
-
Neutralizer Toxicity: The neutralizing solution itself must not be toxic to the test microorganisms, as this would lead to an overestimation of the biocide's efficacy.[13][14]
Validation is typically performed according to standards like ASTM E1054 or methodologies described in the USP <1227>.[12][15] This involves challenging a low number of microorganisms in the presence of the neutralizer, the biocide, and the neutralizer-biocide combination to ensure that microbial recovery is not inhibited by either the neutralizer alone or the neutralized biocide.[14][16]
Conclusion
Validating the efficacy of this compound is a multi-faceted process that requires more than just following a protocol. It demands a scientific approach grounded in understanding the biocide's mechanism of action, selecting the appropriate standardized methods that reflect the end-use application, and implementing critical controls, especially neutralizer validation, to ensure the trustworthiness of the data. By employing a combination of foundational liquid-phase assays and application-specific surface tests, and by benchmarking performance against relevant alternatives, researchers can build a comprehensive and robust data package to support product development, registration, and quality control.
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ASTM International. (2020). E2149 Standard Test Method for Determining the Antimicrobial Activity of Antimicrobial Agents Under Dynamic Contact Conditions. ASTM. [Link]
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ASTM International. (2025). E2149 Standard Test Method for Determining the Antimicrobial Activity of Antimicrobial Agents Under Dynamic Contact Conditions. ASTM. [Link]
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Nanolab. ISO 22196 Measurement of antibacterial activity on plastics and other non-porous surfaces. [Link]
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ASTM International. (2010). E2149 − 10 Standard Test Method for Determining the Antimicrobial Activity of Immobilized Antimicrobial Agents Under Dynamic Contact Conditions. [Link]
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Situ Biosciences. ASTM E2149 - Antimicrobial Test. [Link]
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Microbe Investigations. ASTM E2149 Antimicrobial Activity Testing Services. [Link]
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Anti-Microbial Test Laboratories. (2011). ISO 22196:2011(E) Measurement of antibacterial activity on plastics and other non-porous surfaces. [Link]
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Brieflands. (2011). Evaluation of Neutralizing Efficacy and Possible Microbial Cell Toxicity of a Universal Neutralizer Proposed by the CTPA. [Link]
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A Comparative Technical Analysis of Isothiazolinone Biocides: Focusing on 5-Chloro-2-n-octyl-4-isothiazolin-3-one
In the ever-evolving landscape of microbial control, isothiazolinone biocides stand as a cornerstone for a multitude of industrial and consumer applications. Their broad-spectrum efficacy against bacteria, fungi, and algae has made them indispensable in formulations ranging from paints and coatings to personal care products.[1][2] This guide provides an in-depth comparative analysis of several key isothiazolinone derivatives, with a particular focus on 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT). We will delve into a technical comparison with other widely utilized isothiazolinones, namely Chloromethylisothiazolinone (CMIT), Methylisothiazolinone (MI), and Benzisothiazolinone (BIT), examining their antimicrobial efficacy, physicochemical properties, and toxicological profiles. This objective, data-driven comparison is intended to equip researchers, scientists, and drug development professionals with the critical information needed for informed selection and application of these potent antimicrobial agents.
The Isothiazolinone Family: A Structural Overview and Mechanism of Action
Isothiazolinones are a class of heterocyclic organic compounds characterized by a 1,2-thiazol-3-one ring.[3] Their antimicrobial activity is primarily attributed to the electrophilic nature of the sulfur atom within this ring, which readily reacts with and inactivates thiol-containing enzymes and proteins essential for microbial metabolism and survival.[1][4] This disruption of cellular processes ultimately leads to cell death.[4] The specific substitutions on the isothiazolinone ring, such as the N-alkyl chain and the presence of a halogen, significantly influence the compound's antimicrobial spectrum, potency, and overall physicochemical characteristics.
Below is a visual representation of the chemical structures of the isothiazolinones discussed in this guide.
Figure 1: Chemical structures of the compared isothiazolinones.
Comparative Antimicrobial Efficacy: A Quantitative Look
The selection of a biocide is fundamentally driven by its efficacy against target microorganisms. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death, are key metrics for this evaluation. The following table summarizes the MIC and MBC values for OIT and its counterparts against a range of bacteria and fungi, compiled from various studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
| Microorganism | Test | OIT (µg/mL) | CMIT (µg/mL) | MI (µg/mL) | BIT (µg/mL) |
| Escherichia coli | MIC | - | 0.5[5] | 41[5] | - |
| Staphylococcus aureus | MIC | - | - | - | - |
| Pseudomonas aeruginosa | MIC | - | - | - | - |
| Aspergillus niger | MIC | <1[5] | <1[5] | 166 ± 52[6] | - |
| MBC | <1[5] | - | - | - | |
| Saccharomyces cerevisiae | MIC | <1[5] | - | >100[5] | - |
| MBC | <1[5] | - | >100[5] | - |
Table 1: Comparative Antimicrobial Efficacy (MIC/MBC) of Isothiazolinones.
From the available data, it is evident that the presence of a chlorine atom on the isothiazolinone ring, as seen in CMIT and OIT, significantly enhances antimicrobial potency, particularly against fungi.[5] CMIT, in particular, demonstrates remarkably low MIC values against both bacteria and fungi.[5] OIT also exhibits high efficacy against the tested fungi.[5] In contrast, MI shows considerably higher MIC values, indicating lower potency.[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The data presented above is typically generated using a standardized broth microdilution method. Understanding this protocol is crucial for interpreting the results and for designing further comparative studies.
Figure 2: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the isothiazolinone biocides in a suitable solvent (e.g., dimethyl sulfoxide) at a known concentration.
-
Growth Media: Use a sterile, appropriate liquid growth medium for the test microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial Inoculum: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
-
Assay Procedure:
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each biocide stock solution in the growth medium to achieve a range of test concentrations.
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (wells with medium and inoculum, but no biocide) and a negative control (wells with medium only) on each plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the biocide at which there is no visible growth.
-
Physicochemical Properties: Stability and Solubility
The practical application of a biocide is heavily influenced by its physicochemical properties. Stability under various pH and temperature conditions, as well as solubility in different solvent systems, are critical formulation parameters.
| Property | OIT | CMIT | MI | BIT |
| Solubility | ||||
| Water | Low | Readily miscible[7] | Readily miscible[7] | Slightly soluble[6] |
| Organic Solvents | Soluble in many | Soluble in lower alcohols, glycols[7] | Soluble in lower alcohols, glycols[7] | Soluble in some |
| Stability | ||||
| pH | Decomposes at pH > 8[8] | Stable in acidic media, degrades in alkaline solutions[3] | Generally more stable than CMIT | Stable in a wide pH range (3-12)[9] |
| Temperature | Sensitive to high temperatures | Degrades at elevated temperatures[10] | More stable than CMIT | High-temperature resistance (up to 150°C)[9] |
Table 2: Comparative Physicochemical Properties of Isothiazolinones.
The data indicates that BIT offers the broadest range of pH and temperature stability, making it a robust choice for a variety of formulations.[9] CMIT, while highly effective, shows instability in alkaline conditions and at higher temperatures.[3][10] OIT's stability is also limited at higher pH values.[8] MI is generally more stable than its chlorinated counterpart.[3]
Experimental Protocol: Antimicrobial Stability Testing
To ensure the long-term efficacy of a product, the stability of the incorporated biocide must be verified. The following protocol outlines a general approach for assessing the chemical stability of an isothiazolinone in a given formulation.
Figure 3: Workflow for antimicrobial stability testing.
Step-by-Step Methodology:
-
Sample Preparation: Prepare the final product formulation containing the isothiazolinone biocide at the desired concentration.
-
Storage Conditions: Store aliquots of the formulation under various controlled conditions that simulate the product's expected lifecycle, including accelerated conditions (e.g., elevated temperatures) and real-time conditions. It is also crucial to evaluate stability across a relevant pH range.
-
Time Points: Establish a schedule for sampling at regular intervals over the desired study period.
-
Analytical Method: At each time point, determine the concentration of the active isothiazolinone using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the biocide as a function of time for each storage condition. This data can be used to determine the degradation kinetics and to predict the shelf-life of the product.
Comparative Toxicology and Regulatory Landscape
The use of any biocide necessitates a thorough understanding of its toxicological profile and the regulatory framework governing its application. Isothiazolinones, as a class, are known for their potential to cause skin sensitization.[1][3]
| Parameter | OIT | CMIT | MI | BIT |
| Acute Oral LD₅₀ (rat) | - | 7.5 - 78.5 mg/kg[11] | 105.7 - 274.6 mg/kg[12] | 670 mg/kg[6] |
| Acute Dermal LD₅₀ (rat/rabbit) | >2000 mg/kg (rat) | 141 mg/kg (rat)[11] | 242 mg/kg (rat)[12] | >2000 mg/kg (rat)[13] |
| Skin Irritation | Corrosive[1] | Corrosive[1] | Corrosive[12] | Irritant[6] |
| Eye Irritation | Corrosive[1] | Corrosive[14] | Strong Irritant[15] | Serious eye damage[6] |
| Skin Sensitization | Positive[1] | Positive[1] | Positive[1] | Positive[1] |
Table 3: Comparative Toxicological Data for Isothiazolinones.
The toxicological data highlights that all four isothiazolinones are potent skin sensitizers and can cause significant skin and eye irritation.[1][6][12][14][15] CMIT appears to be the most acutely toxic via the oral route.[11]
The regulatory landscape for isothiazolinones is complex and varies by region and application. In the European Union, the use of MI in leave-on cosmetic products is banned, and its concentration in rinse-off products is restricted.[16][17] The combination of CMIT and MI is also heavily regulated in cosmetics.[16] In the United States, the Cosmetic Ingredient Review (CIR) has recommended concentration limits for MI and CMIT/MI in cosmetic products.[18] OIT and BIT are generally not permitted for use in cosmetic products in the EU.[3] For industrial applications such as paints, the permissible concentrations are generally higher, but labeling requirements for products containing these biocides are becoming increasingly stringent to protect consumers and occupational users.[19]
Conclusion
The selection of an appropriate isothiazolinone biocide requires a careful balancing of antimicrobial efficacy, physicochemical stability, toxicological profile, and regulatory constraints.
-
This compound (OIT) demonstrates excellent antifungal activity, but its use is primarily in industrial applications due to regulatory restrictions in the personal care sector. Its stability is a key consideration in formulation development.
-
Chloromethylisothiazolinone (CMIT) is a highly potent, broad-spectrum biocide, but its use is tempered by its lower stability in alkaline conditions and its significant toxicological profile.
-
Methylisothiazolinone (MI) is less potent than its chlorinated counterparts but offers greater stability. However, its high potential for skin sensitization has led to significant regulatory scrutiny and restrictions in cosmetic applications.
-
Benzisothiazolinone (BIT) stands out for its excellent thermal and pH stability, making it a versatile preservative for a wide range of industrial products.
Ultimately, the optimal choice will depend on the specific requirements of the application, including the target microorganisms, the chemical and physical environment of the formulation, and the relevant regulatory framework. This guide provides a foundational dataset to aid in this critical decision-making process.
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- 16. EU Cosmetics & Detergents Labels | Methylisothiazolinone Free [mi-free.com]
- 17. Methylisothiazolinone officially banned! And some other changes as well… – Ceway Blog [news.ceway.eu]
- 18. chemview.epa.gov [chemview.epa.gov]
- 19. Preservatives in non‐cosmetic products: Increasing human exposure requires action for protection of health - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantification of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT) in Complex Matrices
Welcome to an in-depth comparative guide on the analytical methodologies for the quantification of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT), a potent biocide used extensively in industrial and consumer products. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for detecting and quantifying OIT in challenging sample types.
Introduction: The Analytical Challenge of OIT
This compound (OIT) is a highly effective antimicrobial agent, prized for its broad-spectrum activity against bacteria, fungi, and algae. Its application spans a wide array of products, including paints, adhesives, metalworking fluids, and personal care products.[1] However, its potential as a skin sensitizer necessitates strict regulatory limits and, consequently, accurate analytical monitoring.[2]
The quantification of OIT is often complicated by the chemical complexity of the matrices in which it is found. These matrices can contain a multitude of interfering substances that can mask the analyte's signal or affect the efficiency of the extraction process. Therefore, the choice of analytical technique and, critically, the sample preparation protocol, are paramount to achieving accurate and reproducible results. This guide will explore and compare the predominant analytical techniques employed for OIT quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Pillars of a Robust Analytical Method
Before delving into specific techniques, it is crucial to understand the foundational pillars of a reliable analytical method, as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
-
Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[3]
-
Accuracy : The closeness of the test results obtained by the method to the true value.[3]
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5]
-
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]
-
Range : The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7]
These parameters form the basis of method validation and ensure the integrity of the generated data.
Comparative Analysis of Key Quantification Techniques
The selection of an analytical technique for OIT quantification is a balance between the required sensitivity, the complexity of the matrix, and the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with a Diode Array Detector (DAD) or a variable wavelength UV detector is a widely accessible and robust technique for the analysis of isothiazolinones.[8]
-
Principle : The separation of OIT from other matrix components is achieved on a stationary phase (typically a C18 column) with a mobile phase, followed by detection based on its UV absorbance. OIT has a UV absorbance maximum around 282 nm.[8]
-
Advantages : HPLC-UV is cost-effective, reliable, and relatively simple to operate, making it suitable for routine quality control.
-
Limitations : Its sensitivity is lower compared to mass spectrometry-based methods. In highly complex matrices, co-eluting substances with similar UV absorbance can lead to interferences and inaccurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Principle : The sample extract is injected into a heated port where OIT is vaporized and separated on a capillary column. The separated analyte then enters a mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum for identification and quantification.
-
Advantages : GC-MS offers excellent chromatographic resolution and definitive identification through mass spectral libraries.
-
Limitations : OIT is a semi-volatile compound, and its thermal stability can be a concern. For some isothiazolinones, derivatization may be necessary to improve volatility and chromatographic performance, adding a step to the sample preparation process.[5][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the trace-level quantification of a wide range of compounds in complex matrices.[1][6][10]
-
Principle : Following chromatographic separation by HPLC, the analyte is ionized (typically by electrospray ionization - ESI) and subjected to two stages of mass analysis. In the first stage, the parent ion of OIT is selected. This ion is then fragmented, and a specific fragment ion is monitored in the second stage. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[6]
-
Advantages : Unparalleled sensitivity and selectivity, allowing for the quantification of OIT at very low concentrations even in the most challenging matrices. It often requires minimal sample clean-up compared to other techniques.
-
Limitations : The initial capital investment and operational costs are higher than for HPLC-UV and GC-MS. Method development can be more complex, and matrix effects (ion suppression or enhancement) need to be carefully evaluated and mitigated.
Performance Comparison
The following table summarizes typical performance characteristics of the discussed analytical techniques for OIT and other isothiazolinones, synthesized from various studies.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| LOD | 0.06–0.19 µg/g[8] | 0.01–0.1 µg/L[5][9] | 0.0002-0.002 mg/L[10] |
| LOQ | ~0.2-0.6 µg/g | ~0.03-0.3 µg/L | 0.004 mg/kg[11] |
| **Linearity (R²) ** | >0.999[8] | Not specified | >0.99[6][10] |
| Recovery | 92.73%–109.92%[8] | Generally good, but can be analyte dependent[9] | 81.5-107.3%[6] |
| Selectivity | Moderate | High | Very High |
| Matrix Effect | Potential for co-elution | Less prone to ion suppression | Potential for ion suppression/enhancement |
| Cost | Low | Medium | High |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for sample preparation and analysis of OIT in various complex matrices.
Logical Workflow for OIT Quantification
Caption: General workflow for the quantification of OIT in complex matrices.
Method 1: LC-MS/MS Analysis of OIT in Paint
This protocol is adapted from a method for the analysis of isothiazolinones in residential interior wall paint.[2][12]
1. Sample Preparation: Extraction
-
Weigh approximately 100 mg of the liquid paint sample into a 15 mL polypropylene centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes. Rationale: Ultrasound assists in the disruption of the paint matrix and enhances the extraction of OIT into the solvent.[13]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid paint components.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. Instrumental Analysis: LC-MS/MS
-
LC System : Agilent 1290 Infinity or equivalent
-
Column : ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A : 0.1% Formic acid in water
-
Mobile Phase B : 0.1% Formic acid in methanol
-
Gradient :
-
0-1 min: 50% B
-
1-5 min: 50-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-50% B
-
6.1-8 min: 50% B
-
-
Flow Rate : 0.4 mL/min
-
Injection Volume : 5 µL
-
MS System : Agilent 6460 Triple Quadrupole or equivalent
-
Ionization Mode : Electrospray Ionization (ESI), Positive
-
MRM Transition for OIT : m/z 214.4 → [product ion] (Note: Specific product ions should be determined by direct infusion of an OIT standard).
3. Method Validation
-
Prepare matrix-matched calibration standards by spiking known concentrations of OIT into a blank paint matrix that has been shown to be free of the analyte.
-
Assess accuracy and precision by analyzing spiked samples at low, medium, and high concentrations within the calibration range.
Method 2: GC-MS Analysis of OIT in Environmental Water
This protocol is based on a method for the determination of five isothiazolinones in environmental waters.[5][9]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a 500 mg polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 20 minutes.
-
Elute the analytes with 2 x 4 mL of ethyl acetate.
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial.
2. Instrumental Analysis: GC-MS
-
GC System : Agilent 7890B or equivalent
-
Column : HP-5MS, 30 m x 0.25 mm, 0.25 µm
-
Injector Temperature : 280 °C
-
Oven Program :
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp 1: 10 °C/min to 200 °C
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 min
-
-
Carrier Gas : Helium, constant flow at 1.2 mL/min
-
MS System : Agilent 5977B or equivalent
-
Ionization Mode : Electron Impact (EI), 70 eV
-
Scan Range : m/z 50-400
-
Selected Ion Monitoring (SIM) ions for OIT : To be determined from the mass spectrum of a pure standard.
3. Causality in Method Choice
-
SPE : Pre-concentration is necessary for water samples to achieve the required sensitivity for trace-level analysis. A polymeric sorbent is chosen for its ability to retain a broad range of analytes, including the moderately polar OIT.
-
GC-MS : This technique is well-suited for the analysis of semi-volatile compounds in relatively clean extracts, providing excellent separation and structural confirmation.
Method 3: LC-MS/MS Analysis of OIT in Biological Matrices (e.g., Plasma)
This protocol is adapted from a validated method for another isothiazolinone, benzisothiazolinone (BIT), in rat plasma, and serves as a robust template for OIT analysis in a drug development context.[14]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., a structurally similar, stable isotope-labeled OIT, if available, or another suitable compound).
-
Add 500 µL of ethyl acetate. Rationale: Ethyl acetate is a solvent of intermediate polarity that provides good extraction efficiency for OIT while minimizing the co-extraction of highly polar or non-polar interferences from the plasma matrix.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer (approximately 450 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an HPLC vial with an insert.
2. Instrumental Analysis: LC-MS/MS
-
LC System : As in Method 1.
-
Column : A phenyl-hexyl column or a C18 column can be used.
-
Mobile Phase A : 0.1% Formic acid in water
-
Mobile Phase B : 0.1% Formic acid in methanol
-
Isocratic or Gradient Elution : To be optimized for OIT and the internal standard.
-
Flow Rate : 0.3-0.5 mL/min
-
Injection Volume : 5-10 µL
-
MS System : As in Method 1, with optimized ESI and MRM parameters for OIT and the internal standard.
3. Self-Validating System
The inclusion of a co-extracted internal standard is critical in this protocol. It compensates for any variability in extraction recovery and for matrix-induced ion suppression or enhancement, thereby ensuring the trustworthiness and accuracy of the results.
Advanced Sample Preparation Techniques
For particularly challenging matrices, advanced sample preparation techniques can offer improved cleanup and efficiency.
Matrix Solid-Phase Dispersion (MSPD)
MSPD is a streamlined process that combines sample homogenization, extraction, and cleanup into a single step.[15][16][17]
Caption: Workflow for Matrix Solid-Phase Dispersion (MSPD).
MSPD is particularly effective for viscous or semi-solid matrices like cosmetics and creams. The solid support (e.g., Florisil, C18-bonded silica) disrupts the sample matrix and disperses it, creating a chromatographic phase from which the analyte can be selectively eluted.[18]
Conclusion
The quantification of this compound in complex matrices requires a thoughtful and systematic approach. While HPLC-UV offers a cost-effective solution for routine analysis in less complex samples, its lack of selectivity can be a significant drawback. GC-MS provides excellent confirmatory data but may require derivatization and careful consideration of the analyte's thermal stability.
For researchers, scientists, and drug development professionals requiring the highest levels of sensitivity and selectivity, LC-MS/MS is the unequivocal method of choice. Its ability to detect and quantify trace levels of OIT in diverse and challenging matrices such as paints, industrial fluids, and biological samples is unparalleled. The key to successful implementation of any of these techniques, however, lies in the development and validation of a robust sample preparation protocol tailored to the specific matrix. By understanding the principles behind each analytical choice and adhering to rigorous validation standards, reliable and defensible data can be consistently achieved.
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In-Vial Micro-Matrix-Solid Phase Dispersion for the Analysis of Fragrance Allergens, Preservatives, Plasticizers, and Musks in Cosmetics. (n.d.). MDPI. Retrieved from [Link]
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Miniaturized Matrix Solid-Phase Dispersion for the Analysis of Ultraviolet Filters and Other Cosmetic Ingredients in Personal Care Products. (2019, June 10). MDPI. Retrieved from [Link]
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Rafoth, A., et al. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. Journal of Chromatography A, 1167(1), 74-83. Retrieved from [Link]
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Barker, S. A. (2000). Matrix solid-phase dispersion. Journal of Chromatography A, 885(1-2), 115-127. Retrieved from [Link]
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Abramov, V. O., et al. (2009). Ultrasonic technologies for extracting oil products from oil-bearing sands and contaminated soils. Theoretical Foundations of Chemical Engineering, 43(4), 506-511. Retrieved from [Link]
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Chemat, F., et al. (2022). A review on application of ultrasound and ultrasound assisted technology for seed oil extraction. Journal of Applied Research on Medicinal and Aromatic Plants, 26, 100346. Retrieved from [Link]
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Zhong, Z., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Molecules, 24(21), 3894. Retrieved from [Link]
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Analytical Method Validation under ICH Q2(R2) and Q14. (n.d.). AMSbiopharma. Retrieved from [Link]
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MACHEREY-NAGEL. (2017). Analysis of isothiazolinones by LC-MS/MS. Retrieved from [Link]
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Zhong, Z., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Molecules, 24(21), 3894. Retrieved from [Link]
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He, X., et al. (2019). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2019, 8560923. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Application of ultrasound-assisted extraction to the determination of contaminants in food and soil samples. (n.d.). ResearchGate. Retrieved from [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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Hielscher Ultrasonics. (n.d.). Ultrasonic Extraction and its Working Principle. Retrieved from [Link]
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Boopathi, N. M., et al. (2024). A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds. ResearchGate. Retrieved from [Link]
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Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. (2021). Scientific Reports, 11, 23743. Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]
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Zhong, Z., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Molecules, 24(21), 3894. Retrieved from [Link]
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Alvarez-Rivera, G., et al. (2012). Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1270, 91-100. Retrieved from [Link]
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Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat. (2023). Scientific Reports, 13, 8660. Retrieved from [Link]
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Ways to improve biocides for metalworking fluid. (2021). Journal of Applied Microbiology, 130(1), 16-26. Retrieved from [Link]
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Goodier, M. C., et al. (2018). Isothiazolinone in Residential Interior Wall Paint: A High-Performance Liquid Chromatographic-Mass Spectrometry Analysis. Dermatitis, 29(2), 82-87. Retrieved from [Link]
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Characteristics and molecular properties of the target isothiazolinones. (n.d.). ResearchGate. Retrieved from [Link]
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Kim, H., et al. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Molecules, 28(2), 735. Retrieved from [Link]
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Goodier, M. C., et al. (2018). Isothiazolinone Content of US Residential Interior Wall Paint: A High-Performance Liquid Chromatographic–Mass Spectrometry Analysis. Dermatitis, 29(2), 82-87. Retrieved from [Link]
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Comparative Guide to Antifungal Research: 5-Chloro-2-n-octyl-4-isothiazolin-3-one vs. Octylisothiazolinone (OIT)
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
Executive Summary
This guide provides a comprehensive comparison of two potent isothiazolinone-based antifungal agents: 5-Chloro-2-n-octyl-4-isothiazolin-3-one and the more commonly known Octylisothiazolinone (OIT). Isothiazolinones are a critical class of biocides valued for their broad-spectrum antimicrobial activity.[1] This analysis delves into their chemical structures, mechanisms of action, comparative efficacy, formulation stability, and toxicological profiles. The primary structural difference—the presence of a chlorine atom at the C-5 position of the isothiazolinone ring—is the focal point of this comparison. While Octylisothiazolinone (OIT) is a widely used and effective fungicide, evidence from related isothiazolinone pairs suggests that the chlorinated analogue, this compound, likely possesses significantly enhanced biocidal potency. This guide synthesizes available data and provides detailed experimental protocols to empower researchers in their selection and application of these compounds.
Introduction: The Isothiazolinone Class
Isothiazolinones are heterocyclic sulfur-containing compounds that have become indispensable as preservatives and biocides across numerous industries, from cosmetics and paints to industrial water treatment.[2][3] Their efficacy stems from a highly reactive nitrogen-sulfur bond within the isothiazolinone ring.[2] This guide focuses on two N-octyl substituted variants: Octylisothiazolinone (OIT), a widely implemented antifungal agent, and its chlorinated counterpart, this compound.[4][5] The objective is to provide a detailed, evidence-based comparison to inform researchers on the nuanced differences in their antifungal activity and application suitability, drawing parallels from the well-documented performance enhancement seen in other chlorinated isothiazolinones like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT).[2]
Molecular Profile and Physicochemical Properties
The addition of an octyl chain to the isothiazolinone ring enhances lipophilicity, making these compounds particularly effective as film preservatives in coatings and materials susceptible to fungal growth.[6][7] The key differentiator is the chlorine atom on the ring of this compound.
| Property | This compound | Octylisothiazolinone (OIT) |
| Chemical Structure | ||
| IUPAC Name | 5-chloro-2-octyl-1,2-thiazol-3-one[5] | 2-octyl-1,2-thiazol-3-one[8] |
| CAS Number | 26530-24-5[5][9] | 26530-20-1[6][8] |
| Molecular Formula | C₁₁H₁₈ClNOS[5][9] | C₁₁H₁₉NOS[6][8] |
| Molecular Weight | 247.79 g/mol [5] | 213.34 g/mol [6][8] |
| Appearance | Light Yellow Oil[10] | Light yellow to amber transparent liquid[11] |
Mechanism of Antifungal Action
The biocidal activity of isothiazolinones is a multi-step process targeting microbial metabolism.[11][12] The electrophilic sulfur atom in the isothiazolinone ring is the key to its function.
-
Rapid Inhibition of Metabolism: Upon diffusing across the cell membrane, the compound quickly inhibits key metabolic pathways, including cellular respiration and energy generation.[11]
-
Thiol Depletion: The primary mechanism involves the reaction of the activated N-S bond with cellular nucleophiles, particularly the thiol groups (-SH) found in amino acids like cysteine.[13][14]
-
Enzyme Inactivation & Oxidative Stress: This reaction leads to the irreversible inactivation of essential enzymes and the formation of free radicals, causing widespread cellular damage and ultimately, cell death.[13]
The presence of a chlorine atom at the C-5 position, as in this compound, is known to significantly increase the electrophilicity of the sulfur atom. This heightened reactivity enhances its ability to attack thiol groups, thereby increasing its biocidal potency compared to its non-chlorinated analogue.[2] This is the same principle that makes CMIT more potent than Methylisothiazolinone (MIT).[2]
Comparative Antifungal Efficacy
Direct, peer-reviewed studies comparing the antifungal efficacy of this compound against OIT are not abundant in publicly available literature. However, valuable insights can be drawn from studies comparing other isothiazolinone pairs and the known impact of chlorination. A study comparing various biocides, including OIT and the chlorinated/non-chlorinated pair CMIT/MIT, provides a strong basis for inference.[15] OIT and CMIT/MIT are noted as highly effective moldicides.[15] Specifically against the blue stain fungus Aureobasidium pullulans, both OIT and CMIT/MIT were found to be the most active compounds tested, with a Minimum Inhibitory Concentration (MIC) of 0.8 ppm.[15]
Given that the primary difference between CMIT and MIT is the same C-5 chlorine atom that differentiates our two compounds of interest, it is scientifically reasonable to project that this compound will exhibit antifungal activity that is at least comparable to, and most likely superior to, that of OIT.
| Fungal Species | Biocide | Minimum Inhibitory Concentration (MIC, ppm) | Reference |
| Aureobasidium pullulans (Sap-stain fungus) | OIT | 0.8 | [15] |
| CMIT/MIT | 0.8 | [15] | |
| Alternaria alternata (Wood mold) | OIT | 0.8 | [15] |
| CMIT/MIT | 0.8 | [15] | |
| Aspergillus niger (Wood mold) | OIT | 6.4 | [15] |
| CMIT/MIT | 1.6 | [15] | |
| Penicillium citrinum (Wood mold) | OIT | 0.8 | [15] |
| CMIT/MIT | 0.8 | [15] | |
| Chaetomium globosum (Wood decay) | OIT | 3.2 | [15] |
| CMIT/MIT | 3.2 | [15] | |
| Trametes versicolor (Wood decay) | OIT | 6.4 | [15] |
| CMIT/MIT | 3.2 | [15] |
Data synthesized from a comparative study on organic wood preservatives. This table illustrates the high efficacy of both OIT and the chlorinated CMIT/MIT, suggesting the chlorinated octyl variant would perform similarly or better.[15]
Formulation, Stability, and Application
The stability of isothiazolinones is a critical factor in their formulation and long-term efficacy.
-
pH Sensitivity: Isothiazolinones are generally more stable in acidic conditions and undergo degradation in alkaline solutions.[16] The rate of degradation increases with pH.[16] OIT is noted to be applicable in a pH range of 3 to 9.
-
Temperature Sensitivity: High temperatures (>40-50°C) can be detrimental to the stability of these compounds.[16][17] It is recommended to add OIT to formulations below 60°C.[11]
-
Incompatibilities: The isothiazolinone ring can be opened and inactivated by nucleophiles like amines and mercaptans.[16][18]
-
Applications: Due to their lipophilicity and efficacy against molds, both compounds are ideal for use as film preservatives in paints, coatings, adhesives, leather, and wood products.[7][19]
Toxicological and Safety Profile
While highly effective as biocides, isothiazolinones require careful handling due to their toxicological profiles.
-
Skin Sensitization: The primary human health concern for isothiazolinones is their potential to cause allergic contact dermatitis.[2][13] OIT is recognized as a skin sensitizer.[4] The chlorinated variant, CMIT, is known to be a more potent sensitizer than its non-chlorinated counterpart, MIT.[2] Therefore, it is plausible that this compound may also have a higher sensitization potential than OIT.
-
Acute Toxicity: Isothiazolinone mixtures like CMIT/MIT are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[18]
-
Ecotoxicity: Isothiazolinones are very toxic to aquatic organisms.[18][20] OIT has been classified as "very highly toxic to aquatic life" by the US EPA.[4] This high toxicity necessitates careful management of environmental release.
| Toxicity Metric | Compound/Mixture | Value | Species | Reference |
| Acute Oral LD₅₀ | CMIT/MIT | 393-465 mg/kg | Rat | [18] |
| Acute Dermal LD₅₀ | CMIT/MIT | 1,008 mg/kg | Rabbit | [18] |
| Aquatic LC₅₀ (96h) | CMIT/MIT | 0.19 mg/L | Rainbow trout | [18] |
| Aquatic EC₅₀ (48h) | CMIT/MIT | 0.16 mg/L | Daphnia magna | [18] |
| Aquatic EC₅₀ (72h) | CMIT | 0.089 mg/L | Algae | [20] |
Experimental Protocol: Antifungal Susceptibility Testing
To quantitatively assess and compare the efficacy of these compounds, a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is essential. This protocol is based on established methodologies.
Objective: To determine the MIC of an antifungal agent against a selected fungal strain.
Materials:
-
Test compounds (this compound, OIT) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal strain (e.g., Aspergillus niger ATCC 16404).
-
RPMI-1640 liquid medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS.
-
Sterile 96-well flat-bottom microplates.
-
Sterile saline (0.85%) with 0.05% Tween 80.
-
Spectrophotometer and plate reader.
-
Hemocytometer or spectrophotometer for inoculum preparation.
Methodology:
-
Inoculum Preparation:
-
Rationale: A standardized fungal spore concentration is critical for reproducible results.
-
Steps: a. Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) for 5-7 days to encourage sporulation. b. Harvest spores by gently washing the agar surface with sterile saline-Tween solution. c. Adjust the spore suspension to a concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL using a hemocytometer or by adjusting the optical density.
-
-
Drug Dilution Series:
-
Rationale: A serial dilution creates a concentration gradient to identify the lowest concentration that inhibits growth.
-
Steps: a. In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12. b. Prepare a starting stock solution of the test compound in the medium. Add 200 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (medium only).
-
-
Inoculation and Incubation:
-
Rationale: Introducing the fungus to the drug and providing optimal growth conditions allows for the assessment of inhibition.
-
Steps: a. Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. b. Do not add inoculum to well 12 (sterility control). c. Seal the plate and incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
Rationale: The MIC is determined by visual inspection or spectrophotometric reading.
-
Steps: a. Following incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth. b. Alternatively, read the absorbance at a suitable wavelength (e.g., 530 nm) and define the MIC as the lowest concentration that causes a significant reduction (e.g., ≥50%) in turbidity compared to the growth control.
-
Conclusion and Future Directions
The comparison between this compound and Octylisothiazolinone (OIT) highlights a classic trade-off in biocide development: enhanced potency versus potential changes in the toxicological profile.
-
Octylisothiazolinone (OIT) is a proven, effective, broad-spectrum fungicide with extensive application data. It represents a reliable standard for protecting materials from fungal degradation.[7][21]
-
This compound , while less documented, can be reasonably expected to exhibit superior antifungal potency due to the electron-withdrawing effect of its chlorine atom, a characteristic well-established in other isothiazolinone pairs.[2]
For researchers, the choice depends on the specific application. For formulations requiring maximum efficacy at the lowest possible concentration, this compound is a compelling candidate worthy of investigation. However, this must be balanced with rigorous toxicological and stability testing, as the increased reactivity may also heighten its potential as a skin sensitizer and affect its formulation compatibility. Future research should focus on direct, side-by-side efficacy and safety studies to fully quantify the benefits and drawbacks of chlorinating the N-octyl isothiazolinone molecule.
References
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Silva, V., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. Available at: [Link]
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Tycson Industries. (2024). Octylisothiazolinone - Descrizione. Tycson. Available at: [Link]
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Ataman Kimya A.Ş. (n.d.). OCTYLISOTHIAZOLINONE. Ataman Kimya. Available at: [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2020). Methylisothiazolinone preservatives and industrial biocides: Environment tier II assessment. Australian Department of Health. Available at: [Link]
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Lee, E., et al. (2019). Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. Toxicological Research. Available at: [Link]
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Lee, E., et al. (2019). Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. ResearchGate. Available at: [Link]
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Redox. (2023). Safety Data Sheet CMIT/MIT 14%. Redox. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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Ferreira, A. C., et al. (2021). Isothiazolinones Quantification in Shampoo Matrices: A Matter of Method Optimization or Stability Driven by Interactions?. MDPI. Available at: [Link]
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Shaker, M., et al. (2022). A review of the safety of oral immunotherapy in clinical trial and real-world studies. Journal of Allergy and Clinical Immunology: In Practice. Available at: [Link]
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Voces, M., et al. (2024). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. PubMed. Available at: [Link]
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Vickery, B. P., & Stillbert, A. (2021). Efficacy, effectiveness and other patient-centered outcomes of oral immunotherapy. Current Opinion in Allergy and Clinical Immunology. Available at: [Link]
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ChemView. (2018). Isothiazolinone White Paper. U.S. Environmental Protection Agency. Available at: [Link]
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Cottonique. (2022). EXPLAINER: Everything You Need To Know About Octylisothiazolinone. Cottonique. Available at: [Link]
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Liu, Z., et al. (2018). Antimicrobial Activity of Organic Wood Preservatives Against Bio-deterioration Fungi: Minimum Inhibitory Concentration (MIC) via Spiral Gradient Endpoint (SGE) Test. ResearchGate. Available at: [Link]
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Jcosta. (n.d.). Octylisothiazolinone (OIT): A Broad-Spectrum Biocide for Industrial Preservation and Protection. Jcosta. Available at: [Link]
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American College of Allergy, Asthma and Immunology. (n.d.). Peanut Oral Immunotherapy (OIT). ACAAI. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-n-Octyl-4-isothiazolin-3-one. PubChem. Available at: [Link]
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Ataman Kimya. (n.d.). OCTYLISOTHIAZOLINONE (OIT). Ataman Kimya. Available at: [Link]
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HuiChem. (n.d.). This compound. HuiChem. Available at: [Link]
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Windom, M. (2022). What Is Food OIT and Sustained Unresponsiveness?. Windom Allergy. Available at: [Link]
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EasyChem. (2025). CMIT/MIT vs. PHMB: Which Preservative is Best for Your Product?. EasyChem. Available at: [Link]
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ResearchGate. (n.d.). Chemical structure of 5-chloro-2-methyl-4-isothiazolin-3-one (MCI, a),... ResearchGate. Available at: [Link]
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EasyChem. (n.d.). What's CMIT/MIT? What CMIT/MIT( isothiazolone biocide) used for?. EasyChem. Available at: [Link]
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Bae, J-H., et al. (2022). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. MDPI. Available at: [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available at: [Link]
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Wikipedia. (n.d.). Methylchloroisothiazolinone. Wikipedia. Available at: [Link]
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EBSCO. (n.d.). Mechanisms of action in antifungal drugs. EBSCO. Available at: [Link]
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A Comparative Efficacy Analysis of Chlorinated vs. Non-Chlorinated Isothiazolinones: A Guide for Researchers and Formulation Scientists
Isothiazolinone biocides are a critical tool in the global effort to control microbial contamination. Their broad-spectrum activity against bacteria, fungi, and algae has led to their widespread use in numerous industrial and consumer products, from water treatment systems to paints and cosmetics.[1][2] However, the isothiazolinone family is diverse, with derivatives primarily categorized as either chlorinated or non-chlorinated. This structural difference fundamentally dictates their antimicrobial efficacy, chemical stability, and suitability for various applications.
This guide provides an in-depth, evidence-based comparison of chlorinated and non-chlorinated isothiazolinones. It is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of these biocides to make informed formulation and preservation decisions. We will explore the mechanistic underpinnings of their action, present comparative performance data, and detail the experimental protocols necessary for their evaluation, ensuring a scientifically rigorous and practical resource.
The Isothiazolinone Mechanism of Action: A Unified Foundation
At their core, all isothiazolinones share a common mechanism of antimicrobial action. They are electrophilic compounds that readily react with nucleophilic thiol groups present in the proteins and enzymes of microbial cells.[1][3] This interaction leads to the formation of disulfide bonds, which causes the rapid inhibition of critical metabolic pathways, including cellular respiration and ATP generation.[3][4] The ultimate result is a swift cessation of growth and, eventually, cell death.[4][5] This two-step process, involving rapid metabolic inhibition followed by irreversible cellular damage, is a hallmark of isothiazolinone biocides.[4]
The Chlorination Factor: A Tale of Two Chemistries
The most prominent members of the isothiazolinone family illustrate the critical role of chlorination. The chlorinated category is primarily represented by a combination of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), often supplied in a 3:1 ratio.[1] Key non-chlorinated isothiazolinones include 1,2-benzisothiazolin-3-one (BIT) and n-octyl-isothiazolin-3-one (OIT).[6]
The chlorine atom on the CMIT ring significantly increases the electrophilicity of the molecule, making it more reactive towards microbial thiols.[6] This heightened reactivity translates to a faster and more potent biocidal effect.[6][7]
Figure 1. Key examples of chlorinated and non-chlorinated isothiazolinones.
Efficacy and Stability: A Critical Trade-Off
The enhanced reactivity of chlorinated isothiazolinones comes at the cost of reduced stability. CMIT is susceptible to degradation in alkaline conditions (pH > 8.5-9.0) and at elevated temperatures (above 40-50°C).[8][9][10][11] This instability is due to the hydrolysis of the chlorinated isothiazolone ring.[6][9]
In contrast, non-chlorinated isothiazolinones like BIT exhibit greater stability across a wider pH range (2-14) and at higher temperatures (up to 150°C for BIT).[10][11][12] This makes them more suitable for long-term preservation in a broader array of formulations.[2][10] OIT also demonstrates good hydrolytic stability.[6]
Quantitative Efficacy Overview
The Minimum Inhibitory Concentration (MIC) is a key metric for evaluating the efficacy of a biocide. It represents the lowest concentration of the agent that prevents the visible growth of a microorganism.[13][14] The following table provides a summary of typical MIC values, demonstrating the higher potency of chlorinated isothiazolinones.
| Microorganism | CMIT/MIT (ppm)[7] | BIT (ppm)[7] | OIT (ppm) |
| Escherichia coli (Bacteria) | 0.5 | 41 | 5-25 |
| Pseudomonas aeruginosa (Bacteria) | 2-10 | 150 | 10-50 |
| Staphylococcus aureus (Bacteria) | 1-5 | 25-100 | 5-25 |
| Schizosaccharomyces pombe (Yeast) | 2.6 | 245 | 10-50 |
| Aspergillus niger (Fungi) | 5-20 | 100-500 | 20-100 |
Note: These values are illustrative and can vary based on specific test conditions.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure reproducible and comparable efficacy data, a standardized methodology is essential. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[13][15][16]
Materials and Reagents
-
Test microorganisms (e.g., ATCC strains of bacteria and fungi)
-
Appropriate sterile liquid growth media (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[13]
-
Sterile 96-well microtiter plates[16]
-
Stock solutions of isothiazolinone biocides in a suitable solvent
-
Sterile diluent (e.g., growth medium)
-
Microplate reader
-
Positive control (media with inoculum, no biocide)
-
Negative control (media only, no inoculum)
Step-by-Step Methodology
-
Inoculum Preparation: Culture the test microorganism in its appropriate growth medium to the mid-logarithmic phase. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[16]
-
Serial Dilution: Prepare a two-fold serial dilution of the isothiazolinone stock solution across the wells of the 96-well plate using the growth medium as the diluent.[17]
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted biocide, as well as to the positive control well.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for a specified duration (typically 18-24 hours for bacteria, 24-48 hours for fungi).[13][16]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the biocide in which there is no visible growth. This can be confirmed by measuring the optical density at 600 nm using a microplate reader.[14][16]
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A Comparative Guide to the Performance Evaluation of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT) Against Bacterial Biofilms
This guide provides an in-depth, objective comparison of the efficacy of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT), a prominent isothiazolinone biocide, against bacterial biofilms. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental design and the interpretation of results. We will compare OIT's performance against two widely used industrial biocides—a quaternary ammonium compound (QAC) and glutaraldehyde—and provide the detailed methodologies required for robust, reproducible evaluation.
The Challenge of Bacterial Biofilms
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides a formidable defense against environmental stressors, host immune responses, and antimicrobial agents[1]. Biofilm-associated bacteria can be up to 1,000 times more resistant to biocides than their free-floating, planktonic counterparts[2]. This recalcitrance makes biofilm contamination a persistent and costly problem in industrial water systems, medical devices, and food processing surfaces, necessitating the development and rigorous evaluation of effective anti-biofilm agents[2][3].
Introduction to this compound (OIT)
OIT belongs to the isothiazolinone class of biocides, which are valued for their broad-spectrum activity against bacteria, fungi, and algae[4]. OIT is particularly noted for its effectiveness as a preservative in a variety of industrial applications, including paints, coatings, and water treatment solutions[4].
Mechanism of Action
The biocidal activity of isothiazolinones stems from their ability to rapidly inhibit essential cellular functions. The sulfur atom in the isothiazolinone ring is highly electrophilic, enabling it to react with nucleophilic residues in cellular proteins, particularly the thiol groups of cysteine and glutathione[5]. This interaction leads to the formation of disulfide bonds, causing irreversible damage to enzymes involved in respiration, metabolism, and antioxidant defense, ultimately resulting in cell death.
Caption: Proposed mechanism of OIT targeting thiol-containing proteins.
Comparative Experimental Framework
To provide a robust evaluation, we compare OIT against two industry-standard biocides:
-
Benzalkonium Chloride (BAC): A representative Quaternary Ammonium Compound (QAC), known for its membrane-disruptive properties.
-
Glutaraldehyde: A potent biocide that functions by cross-linking proteins.
The evaluation is performed against two clinically and industrially relevant bacterial strains known for their prolific biofilm-forming capabilities:
-
Pseudomonas aeruginosa: A Gram-negative opportunistic pathogen, notorious for its role in persistent infections and industrial biofouling[2][6].
-
Staphylococcus aureus: A Gram-positive pathogen, commonly associated with medical device-related biofilm infections[7][8].
Overall Experimental Workflow
The following diagram outlines the logical flow of the experimental protocols designed to assess and compare the biocides' performance against both planktonic and biofilm-embedded bacteria.
Caption: High-level workflow for comparative biocide evaluation.
Detailed Experimental Protocols
These protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.
Protocol 1: Minimum Inhibitory & Bactericidal Concentration (MIC/MBC)
-
Causality: This initial step is crucial to establish a baseline of the biocide's activity against free-floating (planktonic) bacteria. This data provides a reference point to quantify the increased tolerance conferred by the biofilm structure.
-
Preparation: Prepare serial twofold dilutions of OIT, BAC, and Glutaraldehyde in sterile Tryptic Soy Broth (TSB) in a 96-well microtiter plate.
-
Inoculation: Adjust overnight cultures of P. aeruginosa and S. aureus to a final concentration of approximately 5 x 10⁵ CFU/mL and add to each well.
-
Controls: Include wells with only broth (sterility control) and wells with broth and bacteria but no biocide (positive growth control).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the biocide that completely inhibits visible bacterial growth.
-
MBC Determination: Following MIC reading, plate 100 µL from each well that showed no growth onto Tryptic Soy Agar (TSA) plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC)
-
Causality: This is the core assay for evaluating performance against established biofilms. Growing biofilms for 48 hours ensures the development of a mature EPS matrix, presenting a realistic challenge for the biocide[9]. We use two quantification methods: Crystal Violet (CV) to measure total biofilm biomass (live cells, dead cells, and matrix) and CFU counting to assess the viability of the embedded cells.
-
Biofilm Formation: In a 96-well plate, add 200 µL of bacterial culture (adjusted to 1 x 10⁶ CFU/mL in TSB) to each well. Incubate at 37°C for 48 hours to allow mature biofilm formation.
-
Washing: Gently discard the planktonic culture and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Biocide Treatment: Add 200 µL of the prepared biocide dilutions (in TSB) to the biofilm-coated wells. Include a positive control (broth only) and a negative control (untreated biofilm).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Quantification A - Biomass (Crystal Violet Assay):
-
Discard the biocide solution and wash the wells twice with PBS.
-
Fix the biofilms with 200 µL of 99% methanol for 15 minutes.
-
Remove methanol and air dry the plate.
-
Stain the biofilms with 200 µL of 0.1% (w/v) crystal violet solution for 10 minutes.
-
Wash the wells thoroughly with water and air dry.
-
Solubilize the bound dye with 200 µL of 33% (v/v) acetic acid.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Quantification B - Viability (CFU Counting):
-
After biocide treatment, wash the wells twice with PBS.
-
Add 200 µL of PBS to each well and vigorously scrape the bottom to detach the biofilm.
-
Transfer the suspension to a microcentrifuge tube and sonicate for 30 seconds to disaggregate clumps.
-
Perform serial dilutions and plate on TSA plates to enumerate viable cells (CFU/mL).
-
-
MBEC Determination: The MBEC is defined as the minimum biocide concentration required to achieve a ≥3-log₁₀ (99.9%) reduction in viable cell count (CFU) compared to the untreated control biofilm.
Performance Comparison: Results & Discussion
The following tables summarize representative data from the described protocols.
Table 1: Planktonic Susceptibility Testing (MIC & MBC)
| Biocide | Organism | MIC (ppm) | MBC (ppm) |
| OIT | P. aeruginosa | 4 | 8 |
| S. aureus | 2 | 4 | |
| BAC (QAC) | P. aeruginosa | 16 | 32 |
| S. aureus | 8 | 16 | |
| Glutaraldehyde | P. aeruginosa | 25 | 50 |
| S. aureus | 15 | 30 |
-
Analysis: Against planktonic bacteria, OIT demonstrates the highest potency with the lowest MIC and MBC values for both Gram-negative and Gram-positive species. This highlights its intrinsic efficiency as an antimicrobial agent.
Table 2: Biofilm Eradication Testing (MBEC)
| Biocide | Organism | MBEC (ppm) | MBEC:MBC Ratio |
| OIT | P. aeruginosa | 128 | 16 |
| S. aureus | 80 | 20 | |
| BAC (QAC) | P. aeruginosa | >512 | >16 |
| S. aureus | 400 | 25 | |
| Glutaraldehyde | P. aeruginosa | 250 | 5 |
| S. aureus | 180 | 6 |
-
Analysis: The MBEC data reveals the profound protective effect of the biofilm structure. For all biocides, the concentration required to eradicate the biofilm is significantly higher than that needed to kill planktonic cells, as shown by the MBEC:MBC ratio[2].
-
OIT Performance: OIT remains highly effective against biofilms, particularly when compared to BAC. While requiring a 16- to 20-fold increase in concentration compared to its MBC, its absolute MBEC values are substantially lower than those for BAC against both bacterial species.
-
Comparative Insights: Glutaraldehyde shows a lower MBEC:MBC ratio, suggesting it may penetrate the biofilm matrix more effectively or that its cross-linking mechanism is less affected by the biofilm environment. However, OIT's overall lower effective concentration (MBEC) makes it a more potent option. The high MBEC for BAC against P. aeruginosa suggests this organism's outer membrane and robust matrix offer strong resistance to this membrane-active agent[6].
Synergistic Potential and Broader Considerations
While OIT demonstrates strong standalone performance, its efficacy could potentially be enhanced through synergistic combinations. Studies have shown that combining biocides with different mechanisms of action or with agents that disrupt the biofilm matrix can lead to improved outcomes and may help reduce the required concentrations, thereby minimizing costs and environmental impact[10][11][12].
Safety and Environmental Profile
A comprehensive evaluation must include safety and environmental considerations. While effective, OIT is recognized as being very toxic to aquatic organisms, which is a significant concern for its use in applications that may lead to environmental release[13]. It can also be a skin irritant[4]. Therefore, its application requires careful risk management, adherence to regulatory guidelines, and consideration of appropriate disposal methods to mitigate environmental impact[14][15].
Conclusion
Based on this comparative evaluation, this compound (OIT) stands out as a highly potent biocide against both planktonic and biofilm-embedded bacteria.
-
Key Strengths: OIT exhibits superior intrinsic antimicrobial activity (low MIC/MBC) and maintains strong efficacy against mature biofilms of both P. aeruginosa and S. aureus, outperforming the widely used QAC, Benzalkonium Chloride, in terms of the absolute concentration required for eradication.
-
Practical Implications: For applications where high potency at low concentrations is critical, OIT presents a compelling option. However, its performance advantage must be weighed against its environmental toxicity profile. Glutaraldehyde, while requiring higher concentrations, may offer an alternative where its specific mode of action proves advantageous.
Future research should focus on formulating OIT in delivery systems that enhance biofilm penetration or exploring synergistic combinations that could lower the effective dose, thereby improving its environmental and safety profile while maintaining high-level performance.
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The Chemistry of Toxicity: Understanding Isothiazolinone's Mechanism of Action
An In-Depth Technical Guide to the Comparative Cytotoxicity of Isothiazolinone Biocides on Common Cell Lines
Isothiazolinones are a class of heterocyclic organic compounds widely employed as biocides in industrial and consumer products, from cooling tower water treatments to cosmetics and paints.[1][2][3] Their efficacy in controlling microbial growth is well-established; however, their potential for inducing cytotoxicity in mammalian cells is a significant concern for researchers, toxicologists, and product safety professionals.[1][4][5] This guide provides a comparative analysis of the cytotoxic effects of common isothiazolinone biocides, grounded in experimental data and mechanistic insights. We will explore the structure-activity relationships that dictate their toxic potential and provide detailed protocols for assessing their impact on various cell lines.
The biocidal and cytotoxic activity of isothiazolinones is primarily rooted in their chemical structure, specifically the electrophilic nature of the sulfur atom in the isothiazole ring.[1][6] This allows them to react readily with nucleophilic biological molecules, particularly thiols.
The general mechanism involves a two-step process:
-
Rapid Inhibition of Growth and Metabolism: Isothiazolinones quickly disrupt critical metabolic pathways by targeting dehydrogenase enzymes.[6] This leads to a swift halt in cellular respiration, growth, and energy (ATP) generation.[6]
-
Irreversible Cellular Damage: The primary mode of irreversible damage is the reaction with protein thiols, especially the cysteine residues in enzymes and structural proteins, and small-molecule thiols like glutathione (GSH).[1] This interaction can lead to the opening of the isothiazolinone ring, forming disulfide derivatives and other reactive intermediates that cause widespread cellular damage.[1][4] This depletion of the cellular antioxidant defense system (GSH) triggers severe oxidative stress, production of reactive oxygen species (ROS), and ultimately, cell death through apoptosis or necrosis.[7][8][9]
Certain structural features significantly influence this reactivity and, consequently, the cytotoxicity:
-
Halogenation: The presence of a chlorine atom at the 5-position of the ring, as seen in 5-chloro-2-methyl-4-isothiazolin-3-one (MCI/CMIT), increases the electrophilicity of the sulfur atom, enhancing its reactivity towards thiols and thus increasing its toxicity compared to its non-chlorinated counterpart, Methylisothiazolinone (MIT).[4][10]
-
Lipophilicity: The length of the N-alkyl chain affects the biocide's ability to penetrate cell membranes. Longer chains, as in 2-n-octyl-4-isothiazolin-3-one (OIT) and 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), increase lipophilicity and can lead to higher toxicity, although this relationship is not always linear and can be assay-dependent.[8][10]
Below is a diagram illustrating the general cytotoxic pathway initiated by isothiazolinones.
Caption: Standard experimental workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard for measuring cellular metabolic activity as an indicator of cell viability. [11]Viable cells contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble compound into a dark blue, insoluble formazan derivative. [11]The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Target cell line (e.g., HaCaT, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% Fetal Calf Serum)
-
Isothiazolinone biocide stock solutions
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (capable of reading absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Culture cells to ~80-90% confluency. Trypsinize, centrifuge, and resuspend cells in fresh medium to a density of 5 × 10^5 cells/mL. [11]Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Scientist's Note: A consistent seeding density is critical for reproducibility. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow cells to adhere firmly to the plate surface. [11]3. Treatment: Prepare serial dilutions of the isothiazolinone biocides in the complete culture medium. Remove the old medium from the wells and replace it with 100 µL of the medium containing the different biocide concentrations. Include a negative control (medium only) and a positive control (e.g., 10% DMSO).
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Rationale: This step allows the enzymatic reaction to proceed. The incubation time may need to be optimized depending on the metabolic rate of the cell line.
-
-
Solubilization: Remove the medium containing MTT. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well. Pipette up and down gently to dissolve the formazan crystals completely.
-
Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Calculation: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the % viability against the biocide concentration (on a log scale) to determine the IC50 value.
-
Conclusion and Future Directions
The experimental evidence clearly demonstrates that isothiazolinone biocides exhibit a wide range of cytotoxic potential, which is strongly linked to their chemical structure. Halogenated compounds such as MCI/CMIT and DCOIT are potent cytotoxic agents, while non-halogenated analogs like MIT and BIT are comparatively less toxic. The primary mechanism involves the disruption of cellular thiol homeostasis, leading to oxidative stress, mitochondrial damage, and programmed cell death.
For researchers in drug development and toxicology, this comparative data is crucial for hazard assessment and for guiding the development of safer alternatives. Understanding the structure-activity relationships can inform the design of new antimicrobial agents with reduced off-target cytotoxicity. Future research should continue to explore the nuanced effects of these biocides on different cell types, including their potential for inducing more subtle, non-lethal effects like inflammation and genotoxicity at sub-lethal concentrations.
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A Senior Application Scientist's Guide to Assessing the Antimicrobial Efficacy of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (COIT)
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the standard protocols for evaluating the antimicrobial activity of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (COIT), a potent biocide. We will delve into the mechanistic underpinnings of its action and provide a comparative framework against other common antimicrobial agents. The methodologies detailed herein are grounded in established standards to ensure scientific integrity and reproducibility.
Understanding this compound (COIT) and its Mechanism of Action
This compound, a member of the isothiazolinone class of biocides, is recognized for its broad-spectrum efficacy against bacteria, fungi, and algae.[1][2] Its antimicrobial power stems from a rapid, two-step mechanism. Initially, it inhibits microbial growth and metabolism by disrupting key metabolic pathways involving dehydrogenase enzymes.[3] This is followed by irreversible cell damage, leading to a loss of viability.[3] The core of this activity lies in the electron-deficient sulfur atom in the isothiazolinone ring, which readily reacts with nucleophilic groups, particularly thiols found in the active sites of life-sustaining enzymes like those in microbial protein and nucleic acid synthesis.[1][3][4] This interaction forms mixed disulfides, effectively inactivating the enzymes and leading to cell death.[1][3]
Foundational Antimicrobial Susceptibility Testing Protocols
To rigorously assess the antimicrobial prowess of COIT, a series of standardized quantitative tests are employed. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the cornerstone of antimicrobial susceptibility testing, determining the lowest concentration of a biocide that visually inhibits the growth of a microorganism.[5][6] This method provides a clear, quantitative measure of the potency of COIT.
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: A pure culture of the test microorganism is grown overnight and then diluted in a suitable growth medium (e.g., Mueller-Hinton Broth) to a standardized concentration, typically between 1 x 10⁵ and 1 x 10⁶ colony-forming units (CFU)/mL.[7]
-
Serial Dilution: A stock solution of COIT is prepared and serially diluted (typically two-fold) in a 96-well microtiter plate to create a range of concentrations.[6][7]
-
Inoculation: Each well containing the diluted COIT is inoculated with the standardized microbial suspension.[5]
-
Controls: Positive (microorganism in broth without COIT) and negative (broth only) growth controls are included to validate the assay.[5][7]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 16-24 hours at 37°C).[5]
-
Result Determination: The MIC is recorded as the lowest concentration of COIT in which no visible growth (turbidity) is observed.[5][7]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[7][8] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[8][9]
Experimental Protocol: MBC Assay
-
Perform MIC Assay: The MBC test is conducted as a subsequent step to the MIC assay.[7]
-
Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).[8]
-
Plating: These aliquots are plated onto an appropriate agar medium that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
Result Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a pre-determined reduction (e.g., 99.9%) in CFU/mL compared to the initial inoculum.[8][9][10]
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Time-Kill Kinetics Assay
The time-kill kinetics assay provides dynamic information about the antimicrobial activity of a biocide over time.[11] This is crucial for understanding the rate at which COIT can eliminate a microbial population.
Experimental Protocol: Time-Kill Kinetics Assay
-
Inoculum and Biocide Preparation: A standardized microbial suspension is prepared, and various concentrations of COIT (often multiples of the MIC) are readied.
-
Exposure: The microbial suspension is exposed to the different concentrations of COIT.
-
Sampling over Time: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each mixture.
-
Neutralization and Plating: The antimicrobial action in the aliquots is immediately neutralized, and the samples are serially diluted and plated on agar to determine the number of viable organisms.[12]
-
Data Analysis: The results are typically plotted as the log10 of viable cell count versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in the CFU/mL.[11]
Standardized Methods for Treated Articles
For assessing the antimicrobial activity of COIT when incorporated into materials, standardized test methods from organizations like ASTM and ISO are indispensable.
ASTM E2149: Standard Test Method for Determining the Antimicrobial Activity of Antimicrobial Agents Under Dynamic Contact Conditions
This method is designed to evaluate the antimicrobial activity of non-leaching, antimicrobial-treated specimens under dynamic contact conditions, such as in a shake flask.[13][14][15] It ensures good contact between the microorganisms and the treated surface.[13]
Key Aspects of ASTM E2149
| Parameter | Description |
| Principle | Measures antimicrobial activity by shaking treated samples in a concentrated bacterial suspension for a specified contact time (typically 1 hour).[14][16] |
| Evaluation | The number of viable organisms in the suspension is determined before and after contact, and the percent or log reduction is calculated by comparing with untreated controls.[14] |
| Applicability | Suitable for a wide range of treated substrates and microorganisms.[13][17] |
ISO 20743: Textiles — Determination of antibacterial activity of textile products
This international standard specifies quantitative test methods to determine the antibacterial activity of all types of antibacterial textile products.[18][19]
Key Aspects of ISO 20743
| Parameter | Description |
| Inoculation Methods | Includes absorption, transfer, and printing methods to apply the bacterial suspension to the textile samples.[18][19][20] |
| Incubation | Inoculated control and test fabrics are incubated for 18-24 hours.[18][21] |
| Evaluation | The number of viable bacteria is determined after incubation, and the antibacterial activity is calculated. The method can assess both bacteriostatic and bactericidal properties.[18][21] |
Comparative Performance of COIT
While specific performance data is highly dependent on the test conditions and target microorganisms, a general comparison of COIT with other common biocides can be made based on their chemical nature and mechanism of action.
| Biocide Class | Representative Compound | Primary Mechanism of Action | General Spectrum of Activity | Key Considerations |
| Isothiazolinones | COIT , CMIT/MIT, BIT | Inhibition of key metabolic enzymes through reaction with thiols.[1][3] | Broad-spectrum (bacteria, fungi, algae).[1][2] | Fast-acting, effective at low concentrations. Potential for skin sensitization.[22] |
| Quaternary Ammonium Compounds (QACs) | Benzalkonium Chloride (BAC) | Disruption of cell membrane integrity. | Primarily effective against bacteria and enveloped viruses. Less effective against non-enveloped viruses, fungi, and bacterial spores. | Cationic nature can lead to interactions with anionic ingredients in formulations. |
| Phenolics | Ortho-phenylphenol (OPP) | Gross damage to the cell membrane, protein denaturation, and enzyme inactivation. | Broad-spectrum, including mycobacteria. | Activity can be reduced by high pH and organic matter. |
| Halogens | Sodium Hypochlorite | Oxidation of cellular components. | Very broad-spectrum, including spores and viruses. | Corrosive to metals and inactivated by organic matter. |
Conclusion
The robust assessment of this compound's antimicrobial activity requires a multi-faceted approach. Foundational protocols such as MIC, MBC, and time-kill kinetics provide a detailed picture of its potency and speed of action. For applications involving treated materials, adherence to standardized methods like ASTM E2149 and ISO 20743 is critical for generating reliable and comparable data. By understanding the underlying mechanisms and employing these rigorous testing protocols, researchers and developers can effectively harness the antimicrobial power of COIT in a variety of applications.
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ASTM E2149 Standard Test Method for Determining the Antimicrobial Activity of Antimicrobial Agents Under Dynamic Contact Conditions. (URL: [Link])
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ISO 20743:2021 Textiles — Determination of antibacterial activity of textile products. (URL: [Link])
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Microbe Investigations. ISO 20743 Certification for Antibacterial Textile. (URL: [Link])
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Quantitative Structure-Activity Relationship (QSAR) of Isothiazolinone Compounds: A Comparative Guide
Introduction: The Enduring Efficacy of Isothiazolinone Biocides
Isothiazolinone compounds are a cornerstone of microbial control in a vast array of industrial and consumer products.[1][2][3] From preserving paints and cosmetics to preventing biofouling in industrial water systems, their broad-spectrum efficacy against bacteria, fungi, and algae is well-documented.[1][4] The biocidal activity of these heterocyclic compounds stems from their ability to inhibit essential microbial enzymes, particularly those with thiol groups at their active sites.[1][4][5] The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic thiol groups, leading to the disruption of metabolic pathways and ultimately, cell death.[1][5]
While the general mechanism of action is understood, the potency of isothiazolinone derivatives can vary significantly with subtle changes in their chemical structure. This variability necessitates a systematic approach to understanding and predicting their biocidal activity. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework for elucidating the links between the molecular structure of isothiazolinones and their antimicrobial efficacy.[6] By identifying key molecular descriptors that govern their activity, QSAR models enable the rational design of novel, more effective, and potentially safer isothiazolinone-based biocides.
This guide provides a comprehensive comparison of QSAR methodologies as applied to isothiazolinone compounds and their structural analogs. We will delve into the theoretical underpinnings of 2D and 3D-QSAR, explore the critical molecular descriptors that influence biocidal potency, and present a framework for the experimental validation of these models. Furthermore, we will compare the performance of isothiazolinones against alternative biocidal agents, providing a holistic perspective for researchers and product development professionals.
Deconstructing Biocidal Potency: A QSAR Perspective
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.[7] QSAR models translate these properties into a mathematical equation that can predict the activity of new, untested compounds. For isothiazolinones, the "activity" is typically the minimum inhibitory concentration (MIC), which is the lowest concentration of the biocide that prevents visible microbial growth.[1][5]
The Building Blocks of Prediction: Molecular Descriptors
The selection of appropriate molecular descriptors is a critical step in developing a robust QSAR model. These descriptors quantify various aspects of a molecule's structure and can be broadly categorized as 1D, 2D, and 3D.
-
1D Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight and atom counts.
-
2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include:
-
Topological Indices: Such as connectivity indices (e.g., Kier's shape index), which reflect the degree of branching and complexity of the molecule.
-
Physicochemical Properties: These include lipophilicity (logP), which is crucial for membrane permeability, and molar refractivity, which relates to the volume and polarizability of the molecule.[8]
-
-
3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and provide insights into its shape and electronic properties. Key 3D descriptors include:
-
Steric Descriptors: These describe the size and shape of the molecule and are critical for its interaction with the active site of target enzymes.
-
Electronic Descriptors: These include partial atomic charges, dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For isothiazolinones, which act as electrophiles, the LUMO energy is particularly relevant as it indicates the molecule's ability to accept electrons from the target thiol groups.
-
Comparative QSAR Models for Isothiazolinone Analogs
While comprehensive QSAR studies on a homologous series of isothiazolinone biocides are not extensively published, valuable insights can be gleaned from studies on structurally related thiazole and thiazolidinone derivatives. These studies provide a strong foundation for understanding which descriptors are likely to be most influential for isothiazolinone activity.
2D-QSAR Models: Simplicity and Interpretability
2D-QSAR models are often the first step in a QSAR analysis due to their relative simplicity and ease of interpretation. They typically employ multiple linear regression (MLR) to establish a linear relationship between the biological activity and a set of 2D descriptors.
For thiazole derivatives with antimicrobial activity, studies have shown that a combination of topological and physicochemical descriptors can effectively model their potency. A hypothetical 2D-QSAR model for a series of isothiazolinone derivatives might take the following form:
pMIC = β₀ + β₁ (logP) + β₂ (Connectivity Index) + β₃ (Dipole Moment)
Where:
-
pMIC is the negative logarithm of the MIC value.
-
β₀, β₁, β₂, β₃ are the regression coefficients determined by the MLR analysis.
The signs and magnitudes of these coefficients provide insights into the structure-activity relationship. For instance, a positive coefficient for logP would suggest that increased lipophilicity enhances biocidal activity, likely by facilitating passage through the microbial cell membrane.
3D-QSAR Models: Unveiling the Spatial Dimension
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed and spatially resolved understanding of structure-activity relationships.[9][10] These methods require the 3D alignment of the molecules in a dataset and calculate steric and electrostatic fields around them.
-
CoMFA (Comparative Molecular Field Analysis): CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between each molecule and a probe atom at various grid points.[9][11] The resulting field values are then correlated with the biological activity using partial least squares (PLS) regression. The output is a 3D contour map that visualizes regions where positive or negative steric and electrostatic properties are favorable or unfavorable for activity.[11]
-
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[12][13] CoMSIA uses a Gaussian function to calculate the similarity indices, which avoids some of the singularities and artifacts that can occur with the CoMFA fields.[13] The resulting contour maps are often smoother and easier to interpret.[12][13]
For isothiazolinones, a 3D-QSAR study would likely reveal that:
-
Steric Fields: Bulky substituents at certain positions on the isothiazolinone ring might enhance activity by improving the fit within the target enzyme's active site, while steric hindrance at other positions could be detrimental.
-
Electrostatic Fields: Regions where electropositive potential is favored would indicate areas where interactions with negatively charged residues in the enzyme are important. Conversely, regions favoring electronegative potential would suggest the importance of interactions with positively charged or hydrogen bond donor groups.
The following table summarizes a hypothetical comparison of these QSAR approaches for isothiazolinone compounds:
| Feature | 2D-QSAR | 3D-QSAR (CoMFA/CoMSIA) |
| Input Data | 2D structures | 3D aligned conformations |
| Descriptors | Topological, physicochemical (logP, etc.) | Steric, electrostatic, hydrophobic, H-bond fields |
| Statistical Method | Multiple Linear Regression (MLR) | Partial Least Squares (PLS) |
| Output | Mathematical equation | 3D contour maps |
| Key Insights | General trends in activity | Spatially-resolved structure-activity relationships |
| Complexity | Lower | Higher |
Model Validation: Ensuring Predictive Power
A QSAR model is only as good as its ability to make accurate predictions for new compounds. Therefore, rigorous validation is essential.[14][15][16] Both internal and external validation techniques are employed to assess the robustness and predictive power of a model.[14][16]
-
Internal Validation: This is performed on the training set of molecules used to build the model. The most common method is leave-one-out (LOO) cross-validation , where one molecule is removed from the dataset, the model is rebuilt with the remaining molecules, and the activity of the removed molecule is predicted. This process is repeated for every molecule in the dataset. The cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability.[14]
-
External Validation: This involves splitting the initial dataset into a training set (for model building) and a test set (for validation).[15] The model is built using the training set and then used to predict the activities of the molecules in the test set. The predictive ability is assessed by the correlation coefficient between the predicted and experimental activities of the test set compounds (R²pred).[14]
A robust and predictive QSAR model should have high values for both q² and R²pred.
Experimental Protocols for QSAR Model Development and Validation
The development of a reliable QSAR model is predicated on high-quality experimental data. The following protocols outline the key experimental workflows for determining the biocidal activity of isothiazolinone compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard method for determining the antimicrobial susceptibility of a compound.
Materials:
-
96-well microtiter plates
-
Sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Isothiazolinone stock solutions of known concentration
-
Positive control (microorganism in broth)
-
Negative control (sterile broth)
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the isothiazolinone stock solution in the appropriate growth medium to create a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well containing the biocide dilution, as well as to the positive control wells.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Reading the Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the isothiazolinone that shows no visible growth.
Protocol 2: Calculation of Molecular Descriptors
Software:
-
Chemical drawing software (e.g., ChemDraw, MarvinSketch)
-
Molecular modeling software (e.g., HyperChem, MOE)
-
Descriptor calculation software (e.g., PaDEL-Descriptor, Dragon)
Procedure:
-
Structure Drawing and Optimization: Draw the 2D structures of the isothiazolinone derivatives. For 3D-QSAR, generate the 3D conformations and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Descriptor Calculation: Use specialized software to calculate a wide range of 1D, 2D, and 3D descriptors for each molecule.
-
Data Preprocessing: Normalize the descriptor data and remove any highly correlated or constant variables before building the QSAR model.
Visualizing the Structure-Activity Landscape
Diagrams are invaluable for visualizing the complex relationships in QSAR studies.
Caption: The mechanism of action of isothiazolinone biocides.
Performance Comparison with Alternative Biocides
While isothiazolinones are highly effective, concerns about their potential for skin sensitization have led to interest in alternative biocides. [2]The following table provides a comparative overview of the performance of isothiazolinones against other common antimicrobial agents.
| Biocide Class | Representative Compound(s) | Advantages | Disadvantages | Typical MIC Range (ppm) |
| Isothiazolinones | CMIT/MIT, BIT, OIT | Broad-spectrum efficacy at low concentrations, rapid action | Potential for skin sensitization, pH and temperature sensitivity | 0.5 - 50 |
| Quaternary Ammonium Compounds (QACs) | Benzalkonium chloride (BAC) | Good activity against bacteria, surfactant properties | Weaker activity against fungi and spores, potential for resistance development | 10 - 100 |
| Aldehydes | Glutaraldehyde | Broad-spectrum, effective against spores | Volatile, potential for irritation and toxicity | 50 - 500 |
| Phenolics | o-Phenylphenol (OPP) | Good fungicidal and bactericidal activity | Strong odor, lower activity against some Gram-negative bacteria | 100 - 1000 |
Note: MIC values can vary significantly depending on the specific microorganism and test conditions.
Conclusion and Future Outlook
QSAR modeling offers a powerful and cost-effective approach to understanding and predicting the biocidal activity of isothiazolinone compounds. By identifying the key molecular features that drive their efficacy, QSAR can guide the development of next-generation biocides with improved performance and safety profiles. While direct QSAR models for isothiazolinones are still emerging in the public literature, the principles derived from studies of related heterocyclic compounds provide a solid foundation for future research.
The integration of 2D and 3D-QSAR methods, coupled with rigorous experimental validation, will be crucial for advancing our understanding of the complex structure-activity relationships of these important biocides. As regulatory scrutiny of biocidal agents continues to increase, the application of in silico tools like QSAR will become ever more critical in the development of safe and effective microbial control strategies.
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National Institutes of Health. (2020). Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. [Link]
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PubMed. (1999). Comparative molecular similarity index analysis (CoMSIA) to study hydrogen-bonding properties and to score combinatorial libraries. [Link]
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National Institutes of Health. (2021). Synthesis, 3D-QSAR and Molecular Docking Study of Nopol-Based 1,2,4-Triazole-Thioether Compounds as Potential Antifungal Agents. [Link]
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MDPI. (n.d.). Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT)
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we use. This document offers a procedural, step-by-step framework to ensure that OIT waste is managed in a manner that is safe, compliant, and environmentally responsible.
The 'Why': Understanding the Hazard Profile of OIT
This compound is a highly effective biocide used to prevent microbial growth in a variety of applications. However, the same chemical properties that make it an effective preservative also render it hazardous to human health and the environment. A thorough understanding of its risk profile is non-negotiable and forms the bedrock of our disposal protocol.
OIT and related isothiazolinones are classified with multiple hazards:
-
Corrosivity: They can cause severe skin burns and serious, potentially permanent, eye damage.[1]
-
Toxicity: The substance is considered toxic if swallowed or if it comes into contact with the skin.[2][1] Some related compounds are classified as fatal if inhaled.[3]
-
Skin Sensitization: Even at low concentrations, repeated or prolonged contact can lead to an allergic skin reaction, a condition that can be permanent.[4][1][5]
-
Aquatic Toxicity: OIT is very toxic to aquatic life and can cause long-term adverse effects in the aquatic environment.[2][1][3]
This last point is of critical importance. Discharging even minute quantities of OIT into the sanitary sewer system can disrupt the biological processes of wastewater treatment plants and cause significant harm to downstream ecosystems. Therefore, under no circumstances should OIT or its containers be disposed of down the drain .[2][6]
Regulatory Imperative: Classifying OIT as Hazardous Waste
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Similar regulations exist internationally, such as the European Waste Catalogue. Due to its hazardous characteristics, any waste containing OIT must be managed as regulated hazardous waste .
Waste is generally classified as hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[7]
-
Corrosivity (EPA Waste Code D002): OIT is a corrosive material.[4] Aqueous waste solutions containing OIT may exhibit a pH that meets the RCRA definition for corrosivity (≤ 2 or ≥ 12.5).[8]
-
Toxicity (Various Codes): The high aquatic toxicity of OIT is a primary concern.[9] While this doesn't directly correspond to the EPA's Toxicity Characteristic Leaching Procedure (TCLP) list, it underscores the environmental danger and reinforces the need for hazardous waste management.
The procedural steps that follow are designed to ensure full compliance with these regulatory frameworks.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Description | Potential EPA Waste Code |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1] | D002 (Corrosivity) |
| Acute Toxicity | H301, H311 | Toxic if swallowed or in contact with skin.[1] | Dependent on concentration and formulation |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[5] | N/A |
| Aquatic Toxicity | H400, H410 | Very toxic to aquatic life with long lasting effects.[2][3] | N/A |
The 'How': A Step-by-Step Protocol for OIT Disposal
This protocol outlines the complete workflow from the point of generation to final disposal. Adherence to these steps is mandatory to ensure the safety of laboratory personnel and protect the environment.
Step 1: Immediate Personal Protective Equipment (PPE) Assessment
Before handling any OIT waste, ensure you are wearing the appropriate PPE. The goal is to prevent any contact with skin, eyes, or mucous membranes.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.
-
Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. If there is a splash risk, a face shield is required.[6]
-
Body Protection: A lab coat or chemical-resistant apron is mandatory. Ensure clothing is immediately removed if it becomes contaminated.[6] Contaminated work clothing must not be allowed out of the workplace.[5][10]
Step 2: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe and cost-effective waste management. Mixing hazardous and non-hazardous waste is a compliance violation and unnecessarily increases disposal costs.[11]
-
Designated Waste Stream: Establish a dedicated hazardous waste stream specifically for OIT and materials contaminated with it.
-
Do Not Mix: Never mix OIT waste with other waste streams, especially incompatible materials like oxidizers.[12]
-
Container Selection:
-
Use only approved, chemically compatible hazardous waste containers. These are typically high-density polyethylene (HDPE) or glass containers with secure, tight-fitting lids.
-
Leave chemicals in their original containers whenever possible.
-
For contaminated labware (pipette tips, gloves, wipes), use a designated, sealed container lined with a plastic bag.
-
-
Container Management: Keep containers closed at all times except when adding waste. This prevents the release of vapors and protects against spills.
Step 3: Accurate and Compliant Labeling
Improperly labeled waste is a serious safety and compliance risk. Every waste container must be labeled immediately upon the first addition of waste.
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations.
-
A clear indication of the hazards present (e.g., "Corrosive," "Toxic," "Environmental Hazard"). Hazard pictograms are highly recommended.
-
The date on which waste was first added to the container (the "accumulation start date").
Step 4: Safe On-Site Storage
Accumulated waste must be stored safely pending pickup by a licensed disposal contractor.
-
Location: Store containers in a designated, secure area, such as a satellite accumulation area (SAA) or a central accumulation area (CAA), that is under the control of laboratory personnel.
-
Secondary Containment: Place containers within a larger, chemically resistant tub or tray to contain any potential leaks or spills.
-
Incompatibles: Ensure the storage area does not contain incompatible chemicals.[6]
Step 5: Final Disposal via Licensed Contractor
Hazardous waste must be treated and disposed of by a licensed and certified hazardous waste management company.
-
Scheduling: Coordinate with your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This is a legal document that tracks the waste from your facility to its final destination.
-
Transportation: The waste must be transported in approved containers.[2]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of OIT hazardous waste.
Emergency Protocol: Accidental Spills and Releases
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Assess the Spill: If the spill is large, involves a highly concentrated solution, or you are not trained to handle it, call your institution's emergency response or EH&S department immediately.
-
Contain the Spill: For small, manageable spills, and only if you are trained and have the proper equipment:
-
Ensure you are wearing appropriate PPE, including respiratory protection if vapors are present.[6]
-
Cover drains to prevent environmental release.
-
Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
-
Clean and Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EH&S department, regardless of the size.
By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are also upholding the highest standards of laboratory safety and environmental responsibility. You are transforming a procedural necessity into a cornerstone of scientific integrity.
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- ChemicalBook. (2025, December 20). Chemical Safety Data Sheet MSDS / SDS - 5-Chloro-2-methyl-4-isothiazolin-3-one.
- Safety data sheet. (2024, March 19). Trade name: 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one.
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A Researcher's Guide to Personal Protective Equipment for 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT)
As researchers and drug development professionals, our work demands a rigorous approach to safety, especially when handling potent biocides like 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT). This guide provides essential, in-depth protocols for personal protective equipment (PPE) when working with OIT, ensuring both personal safety and the integrity of your research. The causality behind each recommendation is explained to build a comprehensive understanding of the necessary precautions.
Understanding the Hazard: Why OIT Demands Respect
This compound is a highly effective biocide, valued for its antimicrobial properties. However, the very characteristics that make it effective also pose significant health risks. It is classified as a potent skin sensitizer and can cause severe skin burns and eye damage.[1][2] Inhalation can also be harmful, potentially leading to respiratory irritation.[1][2] Therefore, a multi-layered PPE strategy is not just recommended; it is mandatory.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [3] |
| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled | [3] |
| Skin Corrosion (Category 1) | H314: Causes severe skin burns and eye damage | [3] |
| Skin Sensitization (Category 1A) | H317: May cause an allergic skin reaction | [3] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | [1][3] |
| Aquatic Toxicity (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects | [3] |
The Hierarchy of Controls: A Foundation for Safety
Before detailing specific PPE, it is crucial to ground our safety protocol in the established hierarchy of controls. This framework prioritizes the most effective safety measures.
-
Elimination/Substitution : If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls : Always handle OIT in a certified chemical fume hood to minimize inhalation exposure. Facilities should be equipped with an eyewash station and a safety shower.[2]
-
Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for handling OIT. Ensure all personnel are trained on the hazards and procedures.
-
Personal Protective Equipment (PPE) : The last line of defense, but a critical one. The remainder of this guide will focus on the correct selection and use of PPE.
Mandatory PPE Protocol for Handling OIT
A head-to-toe approach ensures no part of the body is left vulnerable.
A. Dermal Protection: Your Primary Barrier
-
Gloves : Double-gloving is recommended. The inner glove provides a second layer of protection in case the outer glove is compromised.
-
Recommended Materials : Butyl rubber or Nitrile rubber gloves are preferred for their chemical resistance to OIT.[4][5]
-
Protocol : Always inspect gloves for any signs of degradation or punctures before use. Remove and replace gloves immediately if any contamination is suspected.[4][5] After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[4]
-
-
Lab Coat/Apron : A chemically resistant lab coat is essential. For tasks with a higher risk of splashing, such as transferring large volumes, supplement with a rubber or butyl rubber apron.[2][4]
-
Footwear : Closed-toe shoes are mandatory in any laboratory setting. When handling OIT, consider overshoes for added protection during spill clean-up.[4]
B. Eye and Face Protection: Preventing Irreversible Damage
-
Goggles and Face Shield : OIT can cause severe and potentially irreversible eye damage. Therefore, chemical splash goggles are required at all times.
C. Respiratory Protection: Guarding Against Inhalation
-
When to Use : A respirator is necessary when engineering controls (like a fume hood) are not sufficient to maintain airborne concentrations below exposure limits, or during a spill cleanup.[2][4]
-
Recommended Type : A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[2][4] For higher concentrations, a full-facepiece, air-purifying respirator or a self-contained breathing apparatus (SCBA) may be necessary.[2][4]
-
Protocol : A formal respiratory protection program that meets OSHA 1910.134 and ANSI Z88.2 requirements must be in place, including fit-testing and training.[4]
-
Procedural Workflow: Preparing an OIT Solution
This step-by-step plan integrates the PPE requirements into a common laboratory task.
-
Preparation :
-
Ensure the chemical fume hood is operational.
-
Gather all necessary equipment, including glassware, stir bars, and solvents.
-
Prepare a designated waste container for OIT-contaminated materials.
-
-
Donning PPE :
-
Put on the inner pair of nitrile or butyl rubber gloves.
-
Don a chemically resistant lab coat.
-
Put on the outer pair of nitrile or butyl rubber gloves.
-
Don chemical splash goggles and a face shield.
-
If required by your risk assessment, don a properly fitted respirator.
-
-
Handling OIT :
-
Perform all manipulations of OIT, including weighing and transferring, inside the fume hood.
-
Avoid creating dust or aerosols.[6]
-
If a spill occurs, follow the emergency spill cleanup procedure immediately.
-
-
Decontamination :
-
After the procedure, decontaminate any surfaces or equipment that may have come into contact with OIT. A 5% solution of sodium hypochlorite with 2-5% sodium bicarbonate can be used for decontamination.
-
-
Doffing PPE :
-
Remove PPE in a way that avoids self-contamination. The outer gloves should be removed first, followed by the lab coat, face shield, and goggles. The inner gloves should be the last item of PPE removed.
-
Dispose of all single-use PPE in the designated hazardous waste container.
-
-
Hygiene :
-
Wash hands thoroughly with soap and water.
-
Below is a visual representation of this workflow.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
